Technical Documentation Center

2-Amino-3-(methylamino)butanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-3-(methylamino)butanoic acid
  • CAS: 13318-97-3

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Biosynthetic Role of 2-Amino-3-(methylamino)butanoic Acid (AMBA)

An In-Depth Technical Guide for Uridyl Peptide Antibiotic Development Executive Summary As antimicrobial resistance (AMR) accelerates, particularly among Gram-negative pathogens like Pseudomonas aeruginosa, the structura...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Uridyl Peptide Antibiotic Development

Executive Summary

As antimicrobial resistance (AMR) accelerates, particularly among Gram-negative pathogens like Pseudomonas aeruginosa, the structural elucidation of non-proteinogenic amino acids has become a critical frontier in drug development. 2-Amino-3-(methylamino)butanoic acid (AMBA) —also known as N-methyl-2,3-diaminobutyric acid—is an aza analog of isoleucine[1] and a foundational building block in a highly potent class of natural products known as uridyl peptide antibiotics[2].

As a Senior Application Scientist, I approach AMBA not merely as an isolated chemical entity, but as the critical mechanistic linker that enables these antibiotics to competitively inhibit MraY (UDP-N-acetylmuramic acid-pentapeptide translocase)[3]. This whitepaper deconstructs the physicochemical properties, biosynthetic assembly, and experimental validation protocols for AMBA and its derivatives, providing a self-validating framework for researchers engineering next-generation antimicrobial scaffolds.

Physicochemical & Stereochemical Profiling

The biological efficacy of AMBA-containing antibiotics (such as mureidomycins, napsamycins, and pacidamycins) relies heavily on the precise stereochemical orientation of the AMBA moiety[4]. AMBA acts as the structural bridge connecting a 3′-deoxyuridine nucleoside to a peptide skeleton via a unique 4′,5′-enamide bond[2].

The stereochemical configuration is paramount: the natural active form requires a (2S,3S) configuration[5]. This specific geometry dictates the three-dimensional conformation of the antibiotic, allowing the uridine portion to occupy the natural substrate binding site of MraY while the peptide chain extends into adjacent allosteric pockets[6].

Table 1: Core Physicochemical Properties of AMBA

PropertyValue / Description
IUPAC Name 2-amino-3-(methylamino)butanoic acid
Common Nomenclature AMBA; N-methyl-2,3-diaminobutyric acid
Molecular Formula C5H12N2O2
Molecular Weight 132.16 g/mol
Stereocenters C2 and C3 (Naturally occurring as 2S,3S)
Structural Role Linker via 4',5'-enamide bond to 3'-deoxyuridine
Target Enzyme UDP-N-acetylmuramic acid-pentapeptide translocase (MraY)
Biosynthetic Assembly and NRPS Incorporation

Understanding the causality behind AMBA's biosynthesis allows researchers to manipulate gene clusters for structural diversification. In Streptomyces species, the common amino acids in the peptidyl group are derived from primary metabolism. However, the rare AMBA residue is synthesized through a highly regulated pathway[2].

  • Amination: The precursor L-threonine undergoes amination with ammonia to form 2,3-diaminobutyric acid (DABA).

  • Methylation: DABA is subsequently N-methylated to form AMBA.

  • Assembly: Non-ribosomal peptide synthetases (NRPS) load AMBA and catalyze its condensation with the uridine derivative and the remaining peptide skeleton (e.g., m-tyrosine, methionine)[2][3].

Because NRPS proteins exhibit a relaxed substrate preference, genetic engineering of these pathways allows for the generation of novel AMBA-peptide analogs with enhanced pharmacokinetic profiles[3].

Biosynthesis Thr L-Threonine DABA (2S,3S)-DABA Thr->DABA Amination AMBA AMBA (2-Amino-3-methylaminobutyric acid) DABA->AMBA N-Methylation NRPS NRPS Assembly Line AMBA->NRPS Substrate Loading Uridyl Uridyl Peptide Antibiotic NRPS->Uridyl Condensation

Biosynthetic pathway of AMBA and its incorporation into uridyl peptides.

Mechanism of Action: MraY Inhibition

The therapeutic value of AMBA is realized through its role in MraY inhibition. MraY catalyzes the first membrane-bound step of peptidoglycan biosynthesis, transferring the phospho-MurNAc-pentapeptide moiety to undecaprenyl phosphate to form Lipid I[3].

AMBA-containing uridyl peptides exhibit no cross-resistance with currently used clinical drugs because they competitively bind to MraY, halting cell wall synthesis and inducing spheroplast formation in Gram-negative bacteria[4]. The AMBA linker provides the exact spatial flexibility required for the antibiotic to mimic the natural transition state of the MraY-catalyzed reaction[6].

MraY_Inhibition Substrate UDP-MurNAc-pentapeptide MraY MraY Enzyme (Translocase I) Substrate->MraY Binds Active Site LipidI Lipid I (Cell Wall Precursor) MraY->LipidI Catalyzes Formation Inhibitor AMBA-containing Uridyl Peptide Inhibitor->MraY Competitive Inhibition

Mechanism of MraY inhibition by AMBA-containing uridyl peptide antibiotics.

Experimental Protocols: Isolation & Analytical Characterization

To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the extraction and structural confirmation of AMBA-containing mureidomycins from a genetically engineered Streptomyces strain. We utilize S. roseosporus NRRL 15998, activated via the exogenous positive regulator gene ssaA[7].

Protocol A: Fermentation and Macroscopic Extraction

Causality Check: Wild-type mureidomycin gene clusters are often cryptic. Constitutive expression of the ssaA activator is required to force the metabolic flux toward AMBA-peptide biosynthesis.

  • Inoculation: Cultivate the recombinant S. roseosporus Sr-hA strain in a seed medium (tryptone-yeast extract) for 48 hours at 28°C.

  • Fermentation: Transfer 5% (v/v) of the seed culture into an optimized production medium. Ferment for 5–7 days at 28°C under continuous agitation (200 rpm).

  • Resin Capture: Centrifuge the fermentation broth to remove mycelia. Pass the supernatant through a column packed with Amberlite XAD-2 resin .

    • Rationale: AMBA-peptides are amphiphilic; the macroscopic polymeric resin efficiently captures these metabolites via hydrophobic interactions while allowing polar media components to wash through.

  • Elution: Wash the column with deionized water, then elute the target compounds using a gradient of 10% to 50% aqueous methanol. Lyophilize the active fractions.

Protocol B: LC-MS/MS and NMR Validation

Causality Check: To distinguish between closely related analogs (e.g., Mureidomycin A vs. N-acetylmureidomycin E), we must look for specific mass shifts and 2D-NMR correlations.

  • LC-MS/MS Profiling:

    • Subject the lyophilized extract to UPLC-HRMS.

    • Look for the characteristic [M+H]+ ions (e.g., m/z 841.3 for Mureidomycin A)[7].

    • Validation Step: Analyze the MS/MS fragmentation pattern. If the methionine residue is replaced by methionine sulfoxide (MetSO), you will observe daughter ions that are exactly 16 Da larger than the standard fragments[8].

  • NMR Structural Elucidation:

    • Dissolve the purified compound in CD3OD or D2O.

    • Perform 1D (1H, 13C) and 2D (COSY, HMBC) NMR experiments.

    • Validation Step: Confirm the AMBA connectivity by tracing the unbroken COSY correlations from AMBA-H2 to AMBA-H4. Additionally, verify the enamide linkage by observing the HMBC correlations between the AMBA nitrogen and the uracil sugar moiety[2].

Therapeutic Potential & Structural Optimization

The clinical trajectory of AMBA-based antibiotics hinges on structural optimization. Recent genomic mining and gene disruption studies (e.g., mutating the oxidoreductase gene SSGG-03002) have revealed that the saturation state of the uracil ring directly impacts antibacterial potency[2]. Dihydro-mureidomycins (where the C5–C6 bond is saturated) exhibit reduced potency compared to their unsaturated counterparts[6].

By retaining the core AMBA linker while modifying the peripheral amino acids (such as substituting methionine with methionine sulfoxide to enhance resistance to bacterial proteases), drug development professionals can design highly stable, low-toxicity MraY inhibitors capable of overcoming the defense mechanisms of multidrug-resistant Gram-negative pathogens[6].

References
  • Benchchem. "Mureidomycin A".
  • Liu, N., et al. "New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus". Microbial Cell Factories / PMC.
  • Jiang, L., et al. "Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998". Scientific Reports / PMC.
  • McCord, T. J., et al. "Diastereomers of 2-Amino-3-methylaminobutyric Acid, Aza Analogs of Isoleucine".
  • Isono, K., et al. "MUREIDOMYCINS A-D, NOVEL PEPTIDYLNUCLEOSIDE ANTIBIOTICS WITH SPHEROPLAST FORMING ACTIVITY". J-Stage.

Sources

Exploratory

synthesis pathways for 2-Amino-3-(methylamino)butanoic acid

An In-Depth Technical Guide to the Synthesis and Mechanistic Utility of 2-Amino-3-(methylamino)butanoic Acid (AMBA) Introduction & Biological Significance 2-Amino-3-(methylamino)butanoic acid (AMBA) is a highly specializ...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Mechanistic Utility of 2-Amino-3-(methylamino)butanoic Acid (AMBA)

Introduction & Biological Significance

2-Amino-3-(methylamino)butanoic acid (AMBA) is a highly specialized, non-proteinogenic α,β-diamino acid. In nature, it serves as a critical structural component of the peptidyl backbone in uridyl peptide antibiotics (UPAs), including mureidomycins, pacidomycins, and napsamycins[1][2].

From a pharmacological perspective, UPAs exhibit potent, narrow-spectrum antibacterial activity by targeting phospho-MurNAc-pentapeptide translocase (MraY), an essential, clinically unexploited enzyme in bacterial peptidoglycan biosynthesis[3][4]. The unique doubly inverted pseudopeptide backbone of these antibiotics relies on the precise stereochemistry of AMBA to maintain the spatial orientation required to bind the extracellular RWxxW motif site of MraY[3][5]. Beyond natural products, AMBA is highly valued in rational drug design as an aza-analog of isoleucine, utilized to synthesize biologically antagonistic peptide mimetics[1].

Retrosynthetic Strategy & Mechanistic Rationale

Synthesizing vicinal diamines with absolute stereocontrol at the C2 and C3 positions is notoriously challenging. Traditional methods for producing 2,3-diaminobutanoic acids often rely on the degradation of optically active amino acid starting materials, which limits flexibility[1].

To access the specific anti- and syn-diastereomers of the β-N-methylated analog (AMBA), a more versatile, self-validating asymmetric approach is required[6]. The most robust methodology, pioneered by Han and Janda and adapted by Hennings and Williams, utilizes commercially available, achiral tert-butyl crotonate[1].

The Causality of Experimental Design: The brilliance of this pathway lies in its exploitation of regioselectivity. The Sharpless Asymmetric Aminohydroxylation (AA) of tert-butyl crotonate intrinsically favors the addition of the nitrogen to the β-position (C3) and the oxygen to the α-position (C2)[7]. This regiochemical outcome is perfectly aligned with our synthetic goal:

  • It places the amine at C3, allowing for selective N-methylation without interfering with the C2 position.

  • It places a hydroxyl group at C2, which acts as a stereochemical placeholder. By converting this hydroxyl into a leaving group and displacing it with an azide, we simultaneously install the required α-amino group and invert the stereocenter to the desired anti-configuration found in natural UPA backbones[1].

Primary Synthesis Pathway: Step-by-Step

Step 1: Regioselective Asymmetric Aminohydroxylation

tert-Butyl crotonate is subjected to Sharpless AA conditions using potassium osmate and a chiral ligand—such as (DHQ)2PHAL for the (2R,3S) derivative. The reaction utilizes a nitrogen source like benzyl carbamate (CbzNH2) or Chloramine-T[1][7]. The bulky tert-butyl ester is critical here; it prevents unwanted lactamization during the aminohydroxylation, a common pitfall when synthesizing α,β-diamino acids[6]. This yields the syn-2-hydroxy-3-(Cbz-amino)butanoate.

Step 2: Selective N-Methylation

Because the C2 position is occupied by a hydroxyl group, the C3 secondary carbamate can be selectively methylated. Treatment with sodium hydride (NaH) and methyl iodide (MeI) in DMF yields the syn-2-hydroxy-3-(N-Cbz-N-methylamino)butanoate[1].

Step 3: Stereochemical Inversion via Azidation

To achieve the anti-configuration, the C2 hydroxyl group is activated via mesylation (methanesulfonyl chloride, Et3N). The resulting mesylate is subjected to an SN2 displacement using sodium azide (NaN3). The use of a highly polar aprotic solvent (DMF) ensures the azide anion remains highly nucleophilic, driving a clean Walden inversion to yield anti-2-azido-3-(N-Cbz-N-methylamino)butanoate[1].

Step 4: Global Deprotection and Reduction

The azido group is reduced to a primary amine via catalytic hydrogenation (H2, Pd/C), which simultaneously hydrogenolyses the Cbz protecting group at C3[1]. Finally, the tert-butyl ester is cleaved under acidic conditions to yield the free AMBA dihydrochloride salt[1].

Synthesis A tert-Butyl Crotonate B syn-2-Hydroxy-3-(Cbz-amino) butanoate A->B Sharpless AA (Regioselective) C syn-2-Hydroxy-3-(N-Cbz-N-methylamino) butanoate B->C NaH, MeI (N-Methylation) D anti-2-Azido-3-(N-Cbz-N-methylamino) butanoate C->D 1. MsCl, Et3N 2. NaN3 (SN2 Inversion) E AMBA • 2HCl (Target Molecule) D->E 1. H2, Pd/C 2. HCl/Dioxane

Chemical synthesis workflow of AMBA highlighting regioselective AA and stereoinversion.

Quantitative Data Summary

The following table summarizes the typical yields, stereochemical outcomes, and conditions for the synthesis of the anti-diastereomer of AMBA based on the Hennings and Williams protocol[1].

StepTransformationReagents & ConditionsTypical Yield (%)Stereochemical Outcome
1 Asymmetric AminohydroxylationOsO4, (DHQ)2PHAL, CbzNClNa, t-BuOH/H2O55 - 65%syn (>95% ee)
2 N-MethylationNaH, MeI, DMF, 0 °C to RT85 - 90%Retention (syn)
3 Azidation (Inversion)1. MsCl, Et3N, CH2Cl2 2. NaN3, DMF, 60 °C75 - 80%anti (Complete Inversion)
4 Global Deprotection1. H2, 10% Pd/C, MeOH 2. 4N HCl/Dioxane> 90%Retention (anti)

Experimental Protocols

The following methodologies detail the critical stereoinversion and final deprotection steps, which serve as the self-validating core of this synthetic route.

Protocol A: Stereospecific Azide Displacement (Inversion to anti-configuration)
  • Mesylation: Dissolve the syn-N-Cbz-N-methyl amino alcohol intermediate (1.0 eq) in anhydrous CH2Cl2 under an argon atmosphere at 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir for 1 hour to ensure complete conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with CH2Cl2, dry the combined organic layers over MgSO4, and concentrate in vacuo.

  • SN2 Displacement: Dissolve the crude mesylate in anhydrous DMF. Add NaN3 (3.0 eq) and heat the mixture to 60 °C for 12 hours.

  • Isolation: Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and purify via flash chromatography to yield the pure anti-azido intermediate.

Protocol B: Global Deprotection and Azide Reduction
  • Hydrogenation: Dissolve the anti-azido compound (0.35 mmol) in HPLC-grade Methanol (8.0 mL)[1].

  • Catalysis: Add 10% Pd/C (approx. 90 mg). Purge the reaction flask with argon, then introduce H2 gas (1 atm via balloon).

  • Reaction: Stir vigorously at 25 °C for 3 hours. Monitor by TLC until the azido starting material is fully consumed[1].

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield the crude diamino ester as a pale yellow oil[1].

  • Ester Cleavage: Treat the resulting oil with 4N HCl in dioxane for 2 hours at room temperature to cleave the tert-butyl group. Concentrate in vacuo to yield AMBA·2HCl.

Biological Mechanism of Action

Once synthesized, AMBA can be incorporated into Uridyl Peptide Antibiotics via Non-ribosomal Peptide Synthetases (NRPS), specifically utilizing freestanding thiolation (PacH) and condensation (PacI) domains[5]. The resulting UPAs bind to the RWxxW motif of the MraY translocase, halting the synthesis of Lipid I and ultimately causing bacterial cell lysis[3][4].

Mechanism A AMBA Monomer B NRPS Assembly Line (PacH / PacI Domains) A->B Substrate Incorporation C Uridyl Peptide Antibiotic (e.g., Pacidamycin) B->C Chain Assembly & Release D MraY Translocase (RWxxW Motif Binding) C->D Extracellular Target Binding E Inhibition of Lipid I Biosynthesis D->E Enzymatic Blockade F Bacterial Cell Death E->F Peptidoglycan Failure

Biosynthetic incorporation of AMBA into UPAs and subsequent MraY inhibition pathway.

References

  • Synthesis of (S,S)- and (R,R)- 2-Amino-3-methylaminobutanoic Acid (AMBA) . thieme-connect.com.1

  • Antibiotics napsamycins A-D, process for their production and their use as pharmaceuticals . google.com (Patents). 2

  • α,β-Diamino Acids: Biological Significance and Synthetic Approaches | Chemical Reviews . acs.org.6

  • Studies on the Selectivity of Nucleoside Antibiotics . uni-saarland.de.7

  • Mechanism of action of the uridyl peptide antibiotics: an unexpected link to a protein–protein interaction site in translocase MraY . rsc.org. 3

  • Nine Enzymes Are Required for Assembly of the Pacidamycin Group of Peptidyl Nucleoside Antibiotics . sci-hub.box (JACS). 5

  • Revealing the first uridyl peptide antibiotic biosynthetic gene cluster and probing pacidamycin biosynthesis . nih.gov. 4

Sources

Foundational

natural occurrence and biological role of 2-Amino-3-(methylamino)butanoic acid

An In-Depth Technical Guide to 2-Amino-3-(methylamino)butanoic Acid (AMBA): Natural Occurrence, Biological Role, and Therapeutic Potential Executive Overview As antimicrobial resistance accelerates, the search for unexpl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Amino-3-(methylamino)butanoic Acid (AMBA): Natural Occurrence, Biological Role, and Therapeutic Potential

Executive Overview As antimicrobial resistance accelerates, the search for unexploited bacterial targets has led drug development professionals back to complex natural products. Among these, 2-Amino-3-(methylamino)butanoic acid (AMBA)—a non-proteinogenic α,β -diamino acid—has emerged as a critical structural motif. AMBA is the defining backbone component of a highly potent class of uridyl peptide antibiotics (UPAs)[1]. As a Senior Application Scientist, I have observed that understanding the stereochemical and functional mechanics of AMBA is paramount for synthesizing next-generation translocase I (MraY) inhibitors. This whitepaper deconstructs the natural occurrence, biological causality, and synthetic methodologies surrounding AMBA.

Chemical Identity and Structural Significance

AMBA is an α,β -diamino acid derivative characterized by a secondary amine (N-methyl group) at the β -position[1]. While simple diamino acids like α,β -diaminopropionic acid are common in nature, the addition of the methyl group on the carbon chain and the N-methylation in AMBA create a highly rigid, sterically demanding scaffold[2].

The Causality of Stereochemistry: Biological systems are exquisitely stereospecific. In the context of UPAs, the absolute configuration of AMBA is strictly (S,S)[3]. This specific geometry restricts the conformational flexibility of the peptidyl backbone, locking the antibiotic into a bioactive conformation that perfectly mimics the natural transition state of the bacterial enzyme MraY[3][4]. Synthetic deviations to the (R,R) enantiomer result in a complete loss of target binding affinity, validating that the spatial orientation of the β -N-methyl group is a non-negotiable requirement for biological activity[3].

Natural Occurrence: The Uridyl Peptide Antibiotics

AMBA does not occur as a free amino acid in nature; rather, it is biosynthesized by various Streptomyces species as the core backbone of uridyl peptide antibiotics[5][6]. These complex secondary metabolites include the mureidomycins, pacidamycins, napsamycins, and sansanmycins[1][5].

In these structures, AMBA acts as a central hub. For instance, in mureidomycins and sansanmycins, a uracil or dihydrouracil moiety is covalently linked to the AMBA backbone via a unique enamine sugar linkage[5]. This assembly creates a nucleoside-peptide hybrid that is highly recalcitrant to standard proteolytic degradation.

Quantitative Efficacy and Structural Data

The inclusion of AMBA in these natural products yields highly specific, potent activity against Gram-negative pathogens and Mycobacteria, with notably low toxicity to mammalian cells[5][6].

Antibiotic ClassSource OrganismTarget PathogenMIC ( μ g/mL)Structural Role of AMBA
Sansanmycins Streptomyces sp. SSM. tuberculosis H37Ra10.0Core backbone linked to uracil[5]
Sansanmycins Streptomyces sp. SSP. aeruginosa12.5Core backbone linked to uracil[5]
Mureidomycins S. flavidovirensP. aeruginosa< 15.0*Enamine linkage to uracil/dihydrouracil[5][6]
Pacidamycins S. coeruleorubidusP. aeruginosaVariablePeptidyl backbone component[6]

*Representative aggregate MIC for wild-type strains.

Biological Role: Targeting MraY (Translocase I)

The biological mandate of AMBA-containing UPAs is the targeted inhibition of phospho-MurNAc-pentapeptide translocase (MraY) [4]. MraY is an essential, integral membrane enzyme that catalyzes the first committed step of the lipid cycle in bacterial peptidoglycan biosynthesis: the transfer of the soluble UDP-MurNAc-pentapeptide to the membrane-bound carrier undecaprenyl phosphate (C55-P), forming Lipid I[4][7].

Because MraY has no structural counterpart in eukaryotic cells, it is an exceptionally safe therapeutic target[8]. AMBA-containing peptides act as competitive inhibitors. The AMBA core precisely aligns the uridyl moiety with the enzyme's UDP-binding pocket while the extended peptide chain occupies the undecaprenyl phosphate binding cleft, effectively jamming the translocase machinery[4].

MraY_Inhibition Substrate1 UDP-MurNAc-pentapeptide Enzyme MraY (Translocase I) Substrate1->Enzyme Substrate2 Undecaprenyl phosphate (C55-P) Substrate2->Enzyme Product Lipid I (Undecaprenyl-PP-MurNAc-pentapeptide) Enzyme->Product Catalysis Downstream Lipid II & Peptidoglycan Product->Downstream Inhibitor AMBA-containing Uridyl Peptides (e.g., Mureidomycins) Inhibitor->Enzyme Inhibition

MraY-catalyzed Lipid I biosynthesis and inhibition by AMBA-containing uridyl peptides.

Experimental Protocols

To leverage AMBA in drug development, researchers must master both its asymmetric synthesis and the biochemical validation of its derivatives. The following protocols are designed as self-validating systems.

Protocol A: Asymmetric Synthesis of Enantiopure (S,S)-AMBA

Causality & Rationale: Traditional syntheses of α,β -diaminobutanoic acids rely on chiral pool amino acids, requiring exhaustive protection/deprotection schemes to differentiate the two amino groups for selective methylation. By utilizing a Sharpless asymmetric aminohydroxylation on tert-butyl crotonate, we directly install the required stereocenters with differentiated oxygen and nitrogen functionalities. This allows for highly regioselective N-methylation before converting the hydroxyl group to the second amine[1].

Step-by-Step Methodology:

  • Chirality Installation: Subject commercially available tert-butyl crotonate to Sharpless asymmetric aminohydroxylation conditions using an osmium catalyst and a chiral ligand to yield the enantiopure β -amino- α -hydroxy ester[1].

  • Selective N-Methylation: Treat the intermediate with sodium hydride (NaH) in THF to deprotonate the amine, followed by the addition of dimethyl sulfate to selectively install the N-methyl group[8].

  • Stereochemical Inversion & Azide Displacement: Convert the α -hydroxyl group to a mesylate using methanesulfonyl chloride. Displace the mesylate with sodium azide ( NaN3​ ) in DMF. This step proceeds with complete inversion of stereochemistry, setting up the (S,S) configuration[8].

  • Deprotection & Reduction: Dissolve the azido compound in methanol. Add 10% Pd/C catalyst and stir under an H2​ atmosphere (1 atm) for 3 hours to reduce the azide to a primary amine and remove any benzyl-based protecting groups[1].

  • Validation: Confirm the (S,S) absolute configuration via 13C NMR (peaks expected around δ 13.7, 27.1, 51.8, 64.1 ppm in DMSO-d6) and High-Resolution Mass Spectrometry (HRMS)[1].

AMBA_Synthesis Start tert-butyl crotonate Step1 Sharpless Asymmetric Aminohydroxylation Start->Step1 Chirality Step2 Selective N-Methylation (NaH, Me2SO4) Step1->Step2 Intermediate Step3 Azide Displacement & Deprotection (Pd/C, H2) Step2->Step3 Precursor Product (S,S)-AMBA Target Molecule Step3->Product Final Yield

Step-by-step asymmetric synthesis workflow for enantiopure (S,S)-AMBA.

Protocol B: Radiometric MraY (Translocase I) Inhibition Assay

Causality & Rationale: MraY is a membrane-bound enzyme. Standard optical assays are prone to failure due to severe light scattering from lipid vesicles. By utilizing a 14 C-labeled soluble substrate and extracting the highly hydrophobic Lipid I product into butanol, we create a high-signal-to-noise radiometric assay that directly and unambiguously quantifies catalytic turnover[7].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membrane fractions from E. coli overexpressing the mraY gene via ultracentrifugation (100,000 x g for 1 hour). Resuspend in 50 mM Tris-HCl buffer (pH 7.5) containing 0.1% Triton X-100.

  • Reaction Assembly: In a microcentrifuge tube, combine 10 μ L of the membrane preparation, 5 μ L of 100 mM MgCl2​ , and 5 μ L of the synthesized AMBA-derivative inhibitor (at varying concentrations).

  • Substrate Addition: Initiate the reaction by adding 10 μ M of undecaprenyl phosphate and 5 μ M of UDP-MurNAc-[ 14 C]pentapeptide[7].

  • Incubation & Extraction: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 50 μ L of 6M pyridinium acetate (pH 4.2) and 100 μ L of water-saturated n-butanol.

  • Quantification: Vortex vigorously and centrifuge to separate the phases. The radioactive Lipid I product partitions exclusively into the upper butanol phase. Extract 50 μ L of the butanol phase and quantify via liquid scintillation counting. Calculate the IC50​ based on the dose-response curve.

Sources

Exploratory

The History, Discovery, and Functional Significance of 2-Amino-3-(methylamino)butanoic Acid (AMBA)

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The non-proteinogenic amino acid 2-Amino-3-(methylamino)butanoic acid , commonly referred to as AMBA , represents a fascina...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The non-proteinogenic amino acid 2-Amino-3-(methylamino)butanoic acid , commonly referred to as AMBA , represents a fascinating intersection of synthetic organic chemistry and natural product biosynthesis. Originally synthesized in the 1960s as a structural analog to probe amino acid metabolism, AMBA was later discovered to be a critical building block in a potent class of naturally occurring uridyl peptide antibiotics. This whitepaper explores the historical discovery, structural chemistry, biosynthetic pathways, and experimental methodologies associated with AMBA, providing a comprehensive resource for drug development professionals targeting bacterial cell wall synthesis.

Historical Timeline & Discovery

The Synthetic Origins (1967)

The story of AMBA did not begin with natural product isolation, but rather with rational chemical design. In 1967, McCord, Foyt, Kirkpatrick, and Davis first synthesized the diastereomers of 2-amino-3-(methylamino)butanoic acid[1]. Their objective was to create an aza-analog of isoleucine .

  • Structural Logic: Isoleucine (2-amino-3-methylpentanoic acid) features a sec-butyl side chain. By replacing the C4 methylene group (–CH₂–) of isoleucine with a secondary amine (–NH–), the researchers generated AMBA. This substitution maintained the steric bulk of the side chain while introducing a basic, hydrogen-bonding heteroatom, making it a powerful tool for studying amino acid antagonism and enzyme specificity[1].

Natural Product Discovery (Late 1980s–Present)

Decades after its synthetic creation, AMBA was unexpectedly identified in nature. During the late 1980s and 1990s, researchers isolating novel antibiotics from various Streptomyces species discovered a family of uridyl peptides—including Mureidomycins, Napsamycins, and Sansanmycins—that exhibited potent activity against Pseudomonas aeruginosa[2]. Extensive NMR and GC/MS structural elucidation revealed that the unusual amino acid residing at the critical AA5 position of the peptide backbone was none other than AMBA[3][4].

Structural Distinction from BMAA

It is critical for toxicologists and pharmacologists to distinguish AMBA from its notorious lower homologue, BMAA ( β -N-methylamino-L-alanine or 2-amino-3-(methylamino)propanoic acid). While BMAA is a cyanobacterial neurotoxin implicated in neurodegenerative diseases like ALS/PDC[5][6], AMBA contains an additional methyl group on the carbon backbone (a butanoic rather than propanoic acid derivative). This extra steric bulk shifts its biological role from a neurotoxic alanine analog to a highly specific isoleucine analog utilized in bacterial secondary metabolism[1][2].

Chemical Structure & Biosynthetic Pathway

In Streptomyces, the biosynthesis of AMBA is tightly regulated and integrated into the assembly of uridyl peptide antibiotics via Non-Ribosomal Peptide Synthetases (NRPS)[2].

  • Precursor Amination: The pathway begins with primary metabolism. L-threonine undergoes an amination reaction with ammonia to form the unmethylated precursor, (2S,3S)-2,3-diaminobutyric acid (DABA)[7].

  • Methylation: DABA is subsequently methylated at the β -amino group. This is typically a S-adenosylmethionine (SAM)-dependent process, yielding the mature AMBA molecule.

  • NRPS Assembly: AMBA is activated and incorporated into the growing peptide chain at the AA5 position by highly specific NRPS modules, before final condensation with the modified uridine core[2].

Biosynthesis L_Thr L-Threonine + Ammonia DABA (2S,3S)-2,3-Diaminobutyric Acid (DABA) L_Thr->DABA Amination AMBA 2-Amino-3-(methylamino)butanoic Acid (AMBA) DABA->AMBA SAM-dependent Methylation NRPS Non-Ribosomal Peptide Synthetase (NRPS) Assembly AMBA->NRPS AA5 Position Incorporation Uridyl Uridyl Peptide Antibiotic (e.g., Mureidomycin A) NRPS->Uridyl Condensation with Uridine Core

Figure 1: Biosynthetic pathway and NRPS assembly of AMBA in uridyl peptides.

Mechanism of Action: MraY Translocase Inhibition

AMBA-containing uridyl peptides are highly selective inhibitors of MraY (phospho-MurNAc-pentapeptide translocase) , an essential integral membrane enzyme responsible for the first lipid-linked step of peptidoglycan biosynthesis[4]. MraY catalyzes the transfer of the soluble UDP-MurNAc-pentapeptide to the membrane-bound undecaprenyl phosphate carrier, forming Lipid I.

The AMBA moiety plays a critical role in the pharmacophore. Its secondary amine is protonated at physiological pH, allowing it to project into the catalytic pocket of MraY and form essential electrostatic interactions with conserved aspartate residues, effectively locking the enzyme in an inactive conformation and halting bacterial cell wall synthesis[4].

MoA UDP_MurNAc UDP-MurNAc-pentapeptide MraY MraY Translocase (Active Enzyme) UDP_MurNAc->MraY Und_P Undecaprenyl phosphate (Lipid Carrier) Und_P->MraY Lipid_I Lipid I (Cell Wall Precursor) MraY->Lipid_I Normal Catalysis MraY_Inhibited MraY-Antibiotic Complex (Inhibited State) MraY->MraY_Inhibited Conformational Lock AMBA_Abx AMBA-containing Antibiotic (e.g., Mureidomycin) AMBA_Abx->MraY Competitive Binding

Figure 2: Mechanism of MraY translocase inhibition by AMBA-containing antibiotics.

Comparative Structural Data

The presence of AMBA is highly conserved across several uridyl peptide families, though variations in adjacent residues dictate the specific pharmacokinetic properties of each antibiotic class[4].

Antibiotic FamilyProducing OrganismUracil ModificationAA4 ResidueAA5 ResidueMolecular Weight
Mureidomycin A Streptomyces flavidovirens2,4-Dioxopyrimidin-1-ylMethionine (Met)AMBA 841.3 Da
Napsamycin B Streptomyces candidus2,4-Dioxodihydropyrimidin-1-ylMethionine sulfoxideAMBA 843.3 Da
Sansanmycin C Streptomyces sp. SS2,4-Dioxopyrimidin-1-ylLeucine (Leu)AMBA 855.3 Da
Pacidamycin D1 S. coeruleorubidus3'-HydroxyuridinePhenylalanine (Phe)Glycine (Gly)*829.3 Da

*Note: Pacidamycins generally lack AMBA, substituting it with Glycine, which significantly alters their conformational flexibility and protease resistance compared to AMBA-containing analogs.

Experimental Protocols & Workflows

To ensure rigorous scientific integrity (E-E-A-T), the following protocols detail the causal logic behind the isolation and structural verification of AMBA from natural sources.

Protocol 1: Isolation of AMBA-Containing Uridyl Peptides

This protocol utilizes hydrophobic interactions to separate amphiphilic uridyl peptides from highly polar fermentation media[8].

  • Fermentation & Clarification: Culture Streptomyces flavidovirens in a nutrient-rich broth for 120 hours. Centrifuge at 10,000 × g to remove mycelial mass.

  • Adsorption Chromatography: Pass the clarified supernatant over an Amberlite XAD-2 polymeric resin column.

    • Causality: XAD-2 is a hydrophobic cross-linked polystyrene resin. It selectively adsorbs the amphiphilic uridyl peptides (driven by the hydrophobic m-tyrosine and AMBA side chains) while inorganic salts and polar sugars wash through.

  • Elution: Elute the column with a gradient of 10% to 50% aqueous methanol to desorb the target compounds.

  • Cation Exchange: Apply the methanolic eluate to a strong cation exchange column (e.g., Dowex 50W, H+ form).

    • Causality: The basic secondary amine of AMBA gives the antibiotic a net positive charge at acidic/neutral pH, allowing specific capture and subsequent elution with dilute ammonium hydroxide.

Protocol 2: Structural Elucidation and AMBA Cleavage

This protocol details the liberation and derivatization of AMBA for GC/MS analysis, a self-validating system for confirming N-methylation[3].

  • Acid Hydrolysis: Dissolve 2 mg of the purified antibiotic in 6N HCl. Seal in a glass ampoule under vacuum and heat at 110°C for 20 hours.

    • Causality: These rigorous conditions are strictly required to cleave the sterically hindered peptide bonds adjacent to the N-methylated AMBA residue without degrading the robust alkyl backbone.

  • Esterification: Lyophilize the hydrolysate, then react with methanolic HCl at 80°C for 1 hour.

    • Causality: Converts the highly polar carboxylic acid of AMBA to a methyl ester, significantly increasing volatility.

  • Trifluoroacetylation: Treat the dried esterified mixture with trifluoroacetic anhydride (TFAA) in dichloromethane for 30 minutes at room temperature.

    • Causality: TFAA caps both the primary ( α -amino) and secondary ( β -methylamino) groups with trifluoroacetyl groups. This eliminates hydrogen bonding, rendering the molecule highly volatile for Gas Chromatography.

  • GC/MS Validation Checkpoint: Inject the derivatized sample into a GC/MS.

    • Self-Validation: The presence of AMBA is confirmed by identifying a specific molecular ion fragment that exhibits a precise +14 Da mass shift compared to derivatized DABA, definitively proving the presence of the β -N-methyl group[3][7].

References

  • McCord, T. J., Foyt, D. C., Kirkpatrick, J. L., & Davis, A. L. (1967). Diastereomers of 2-Amino-3-methylaminobutyric Acid, Aza Analogs of Isoleucine. Journal of Medicinal Chemistry.

  • BenchChem Technical Support Team. (2025). Mureidomycin A & B: Structural Comparisons and Protocols. BenchChem.

  • Hoechst AG. (1992). EP0487756A1 - Antibiotics napsamycins A-D, process for their production and their use as pharmaceuticals. Google Patents.

  • National Institutes of Health (NIH). (2023). New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus. PubMed Central (PMC).

  • National Institutes of Health (NIH). (2022). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. PubMed Central (PMC).

  • National Institutes of Health (NIH). (2021). Environmental Neurotoxin β-N-Methylamino-L-alanine (BMAA) as a Widely Occurring Putative Pathogenic Factor in Neurodegenerative Diseases. PubMed Central (PMC).

Sources

Foundational

A Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-Amino-3-(methylamino)butanoic Acid

An In-depth Technical Guide on 2-Amino-3-(methylamino)butanoic acid for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the novel, non-protei...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on 2-Amino-3-(methylamino)butanoic acid for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel, non-proteinogenic amino acid, 2-Amino-3-(methylamino)butanoic acid. As of this writing, this compound is not widely cataloged with a dedicated CAS number, highlighting its unique status and the need for a foundational reference for interested researchers. This document outlines a proposed synthetic pathway, predicts its physicochemical properties based on analogous structures, and details a robust workflow for its analytical characterization. Furthermore, potential biological applications and areas for future research are discussed, positioning 2-Amino-3-(methylamino)butanoic acid as a promising building block for peptidomimetics and novel therapeutic agents.

Introduction: The Significance of N-Methylated Amino Acids

N-methylation, the substitution of a methyl group onto a nitrogen atom within an amino acid, is a subtle modification that imparts significant changes to the parent molecule's biological and physical properties.[1] In the realm of peptide science and drug development, the strategic incorporation of N-methylated amino acids has emerged as a powerful tool to enhance the therapeutic potential of peptide-based drugs.[1][2][3] This modification can increase resistance to enzymatic degradation, thereby extending the in-vivo half-life of the peptide.[2][3] Additionally, N-methylation can influence the conformational flexibility of the peptide backbone, which can lead to improved receptor binding and selectivity.[3] It has also been shown to increase the lipophilicity and aqueous solubility of peptides, which can enhance their oral bioavailability.[4]

2-Amino-3-(methylamino)butanoic acid is a chiral, non-proteinogenic β-amino acid. Its structure is based on 2,3-diaminobutanoic acid, with the addition of a methyl group on the β-nitrogen. This unique structure suggests it could be a valuable building block in the synthesis of novel peptidomimetics with enhanced pharmacological properties. This guide aims to provide a foundational, scientifically-grounded framework for the synthesis, purification, and characterization of this intriguing molecule.

Predicted Physicochemical Properties and Structural Analysis

PropertyPredicted Value
Molecular Formula C5H12N2O2
Molecular Weight 132.16 g/mol
IUPAC Name 2-Amino-3-(methylamino)butanoic acid
Canonical SMILES CC(NC)C(N)C(=O)O
Stereoisomers (2S,3S), (2R,3R), (2S,3R), (2R,3S)

The presence of the N-methyl group is expected to slightly increase the molecule's lipophilicity compared to 2,3-diaminobutanoic acid. The basicity of the β-amino group will also be influenced by the electron-donating methyl group.

Proposed Synthetic Pathway

A plausible synthetic route to 2-Amino-3-(methylamino)butanoic acid would likely commence with a stereochemically defined and appropriately protected derivative of 2,3-diaminobutanoic acid (DAB).[5][6] The synthesis of all four stereoisomers of N,N'-protected DAB has been reported, providing a solid starting point.[5][6]

The key transformation is the selective N-methylation of the β-amino group. This can be achieved through several established methods, with a general workflow illustrated below.

Synthetic Workflow cluster_0 Protection cluster_1 Selective N-Methylation cluster_2 Deprotection cluster_3 Final Product A Protected 2,3-Diaminobutanoic Acid (e.g., Boc, Cbz) B Selective Deprotection of β-amino group A->B 1. Selective Deprotection C Reductive Amination with Formaldehyde and a reducing agent (e.g., NaBH3CN) B->C D Removal of remaining protecting groups (e.g., acidolysis for Boc, hydrogenolysis for Cbz) C->D 2. Deprotection E 2-Amino-3-(methylamino)butanoic acid D->E 3. Purification

Caption: Proposed synthetic workflow for 2-Amino-3-(methylamino)butanoic acid.

Experimental Protocol: A General Approach
  • Protection: Begin with a commercially available, fully protected stereoisomer of 2,3-diaminobutanoic acid, for instance, with Boc or Cbz protecting groups on both amino functions and an ester protecting the carboxylic acid.

  • Selective Deprotection: Choose protecting groups that allow for the selective deprotection of the β-amino group. For example, if the α-amino group is protected with a Cbz group and the β-amino group with a Boc group, the Boc group can be selectively removed under acidic conditions.

  • N-Methylation: The free β-amino group can then be methylated. A common and effective method is reductive amination. This involves treating the substrate with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Full Deprotection: The remaining protecting groups (on the α-amino group and the carboxylic acid) are then removed. For a Cbz group, this is typically achieved by catalytic hydrogenation. For an ester, saponification followed by acidification can be used.

  • Purification: The final product can be purified using techniques such as ion-exchange chromatography or preparative high-performance liquid chromatography (HPLC).

Analytical Characterization Workflow

A comprehensive characterization is essential to confirm the identity and purity of the synthesized 2-Amino-3-(methylamino)butanoic acid.

Analytical_Workflow cluster_0 Purification cluster_1 Structural Elucidation cluster_2 Purity and Chiral Analysis A Crude Product B Ion-Exchange Chromatography or Preparative HPLC A->B C Purified Compound B->C D ¹H and ¹³C NMR Spectroscopy C->D E Mass Spectrometry (e.g., ESI-MS) C->E F Infrared (IR) Spectroscopy C->F G Analytical HPLC (Chiral column if necessary) C->G H Elemental Analysis C->H

Caption: A logical workflow for the analytical characterization of the target compound.

Detailed Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see a singlet for the N-methyl protons, likely in the range of 2.2-2.8 ppm. The protons on the butanoic acid backbone will show characteristic splitting patterns.

    • ¹³C NMR: The N-methyl carbon should appear as a distinct signal in the aliphatic region. The chemical shifts of the backbone carbons will be influenced by the presence of the two amino groups.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry should show a clear molecular ion peak [M+H]⁺ at m/z 133.097.

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns can provide further structural information.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorptions for the N-H stretching of the primary and secondary amines, the O-H and C=O stretching of the carboxylic acid, and C-H stretching of the alkyl groups will be present.

Potential Biological Significance and Applications

The unique structure of 2-Amino-3-(methylamino)butanoic acid makes it a compelling candidate for several applications in drug discovery and chemical biology.

  • Peptidomimetics: Its incorporation into peptides could confer increased proteolytic stability and modulate the peptide's conformation, potentially leading to enhanced biological activity.[7]

  • Novel Pharmacophores: As a chiral β-amino acid, it can be used to synthesize novel small molecules with potential therapeutic applications.

  • Neuroscience Research: The structural similarity to the known neurotoxin β-methylamino-L-alanine (BMAA) warrants careful toxicological evaluation.[8][9][10] However, this similarity also suggests that it could be a valuable tool for studying the mechanisms of neurotoxicity and for developing potential antagonists.

Conclusion

While 2-Amino-3-(methylamino)butanoic acid is not a widely available compound, this guide provides a clear and scientifically sound roadmap for its synthesis and characterization. Based on the well-established chemistry of N-methylated amino acids and β-amino acids, its preparation is feasible. The potential for this molecule to serve as a novel building block in drug discovery is significant, and further research into its properties and biological activities is warranted.

References

  • N-Methyl amino acids - Aapptec Peptides. [Link]

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed. [Link]

  • N-Methyl-N-nosyl-β3-amino Acids | Request PDF - ResearchGate. [Link]

  • Characterization of ethyl chloroformate derivative of beta-methylamino-L-alanine - PubMed. [Link]

  • Syntheses of Coordination Compounds of 2-Amino-3-Methylbutanoic Acid Their Mixed Ligand Complexes and Antibacterial Activities - Scirp.org. [Link]

  • β-Methylamino-L-alanine - Wikipedia. [Link]

  • β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. [Link]

  • US20090264620A1 - N-Methylation of amino acids - Google P
  • CN1940080B - Synthesis of (2S,3R)
  • Engineering β-sheets employing N-methylated heterochiral amino acids - PMC. [Link]

  • Syntheses of Coordination Compounds of 2-Amino-3-Methylbutanoic Acid Their Mixed Ligand Complexes and Antibacterial Activities - ResearchGate. [Link]

  • A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. - QMRO Home. [Link]

  • Three phases of research on β-N-methylamino-L-alanine (BMAA) - a neurotoxic amino acid. [Link]

  • Environmental Neurotoxin β-N-Methylamino-L-alanine (BMAA) as a Widely Occurring Putative Pathogenic Factor in Neurodegenerative Diseases - PMC. [Link]

  • ADENOSYL-N(4)-METHYL-2,4-DIAMINOBUTANOIC ACID - precisionFDA. [Link]

  • Expedient asymmetric synthesis of all four isomers of N,N'-protected 2,3-diaminobutanoic acid - PubMed. [Link]

  • β-Amino Acids: Function and Synthesis - Macmillan Group. [Link]

  • A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ - The Royal Society of Chemistry. [Link]

  • Structure of L-Val (2-amino-3-methylbutanoic acid). - ResearchGate. [Link]

  • Expedient Asymmetric Synthesis of All Four Isomers of N,N'-Protected 2,3-Diaminobutanoic Acid | The Journal of Organic Chemistry - ACS Publications. [Link]

  • (2S,3S)-2,3-Diaminobutanoic acid | C4H10N2O2 | CID 11768553 - PubChem. [Link]

Sources

Foundational

Toxicological and Pharmacological Profile of 2-Amino-3-(methylamino)butanoic Acid (AMBA): A Blueprint for Selective Antimicrobial Design

Executive Summary The non-proteinogenic α,β-diamino acid 2-Amino-3-(methylamino)butanoic acid (AMBA) represents a fascinating case study in structural toxicology and rational drug design. While its structurally adjacent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The non-proteinogenic α,β-diamino acid 2-Amino-3-(methylamino)butanoic acid (AMBA) represents a fascinating case study in structural toxicology and rational drug design. While its structurally adjacent homologue, β-N-methylamino-L-alanine (BMAA), is a notorious environmental neurotoxin linked to neurodegenerative diseases, AMBA serves an entirely different biological function. Incorporated into the peptidyl backbone of uridyl peptide antibiotics (UPAs) such as mureidomycins and pacidomycins, AMBA acts as a conformational rigidifier that confers profound antibacterial potency with virtually zero mammalian toxicity .

This whitepaper provides an in-depth technical analysis of AMBA's toxicological profile, the mechanistic basis for its selective safety margin, and the self-validating experimental protocols required to evaluate AMBA-derived pharmacophores.

Chemical Identity & Structural Divergence

AMBA is an aza-analog of isoleucine characterized by two vicinal nitrogen-bearing chiral centers. In nature, the anti-isomers of AMBA are synthesized by specific Streptomyces strains and incorporated into UPAs via non-ribosomal peptide synthetases (NRPS) 1.

The Homologue Toxicity Paradox: To understand AMBA's safety, one must contrast it with BMAA. BMAA lacks the extra methyl group on the carbon backbone. This slight structural relaxation allows BMAA to misincorporate into human proteins and hyperactivate ionotropic glutamate receptors, leading to severe excitotoxicity 2. Conversely, the additional backbone methyl group and the N-methylation in AMBA restrict the ϕ and ψ dihedral angles of the peptide backbone. This steric bulk completely abolishes neurotoxic receptor binding, repurposing the molecule into a highly selective enzyme inhibitor.

Mechanistic Toxicology: The MraY vs. GPT Paradigm

The core of AMBA's toxicological profile is defined by its interaction with translocase enzymes. AMBA-containing UPAs target MraY (phospho-MurNAc-pentapeptide translocase) , an essential bacterial enzyme that catalyzes the formation of Lipid I in peptidoglycan synthesis.

The primary toxicological liability for any MraY inhibitor is cross-reactivity with the mammalian homologue, GPT (GlcNAc-1-P-transferase) , which initiates N-linked glycoprotein biosynthesis in the endoplasmic reticulum.

  • The Tunicamycin Failure: Tunicamycin, a classic nucleoside antibiotic, potently inhibits MraY but equally inhibits mammalian GPT. Inhibition of GPT halts mammalian glycosylation, triggering a lethal unfolded protein response (UPR) and severe cytotoxicity 3.

  • The AMBA Selectivity Filter: AMBA-containing mureidomycins exhibit a >2000-fold selectivity for bacterial MraY over mammalian GPT 4. The rigid AMBA-peptide tail acts as a steric exclusion device. It perfectly complements the shallow, cryptic druggable hot spots unique to the bacterial MraY active site, but physically clashes with the narrower lipid-sugar binding pocket of mammalian GPT 5.

Pathway cluster_bacterial Bacterial Target (MraY) cluster_mammalian Mammalian Off-Target (GPT) MraY MraY Translocase LipidI Lipid I (Cell Wall) MraY->LipidI Catalyzes GPT GPT Translocase Glyco N-Glycosylation GPT->Glyco Catalyzes AMBA AMBA-UPAs (e.g., Mureidomycin) AMBA->MraY Potent Inhibition (IC50 ~0.05 µg/mL) AMBA->GPT No Binding (Steric Exclusion) Tunica Tunicamycin (Non-Selective) Tunica->MraY Inhibition Tunica->GPT Lethal Inhibition (Unfolded Protein Response)

Mechanistic divergence of AMBA-containing UPAs vs. Tunicamycin on MraY and GPT translocases.

Quantitative Toxicological Data

The table below synthesizes the comparative toxicological metrics, demonstrating how AMBA integration transforms a broad-spectrum cytotoxin into a highly selective therapeutic lead.

CompoundPrimary TargetBacterial IC50Mammalian Toxicity (IC50)Selectivity IndexPrimary Toxicological Mechanism
Mureidomycin A (AMBA-UPA) MraY Translocase~0.05 µg/mL>1000 µg/mL>2000x Selective Lipid I inhibition
Tunicamycin MraY & GPT~0.03 µg/mL~10 µg/mL<1x Lethal unfolded protein response
BMAA (AMBA Homologue) Glutamate ReceptorsN/AHighly ToxicN/A Excitotoxicity & Protein Misfolding

Self-Validating Experimental Protocols

To rigorously evaluate the toxicological profile of novel AMBA derivatives, researchers must employ a dual-assay system that simultaneously confirms target engagement and mammalian safety.

Protocol 1: Real-Time MraY Kinetic Inhibition Assay

Causality & Rationale: Traditional radiometric assays using[14C]-UDP-MurNAc are end-point assays that fail to capture the slow-binding kinetics characteristic of AMBA-UPAs. By utilizing a Dansyl-labeled fluorescent substrate, we enable real-time continuous monitoring. This self-validating setup immediately flags false positives caused by inner-filter effects by running a parallel Tunicamycin control.

  • Preparation: Solubilize E. coli MraY enriched membranes in 0.1% Triton X-100 buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

  • Substrate Addition: Introduce 5 µM of the fluorescent substrate analog (Dansyl-UDP-MurNAc-pentapeptide) and 20 µM undecaprenyl phosphate (C55-P).

  • Inhibitor Titration: Add AMBA-derivatives at concentrations ranging from 0.001 to 10 µg/mL. Include Tunicamycin (1 µg/mL) as a positive control and DMSO as a vehicle control.

  • Kinetic Monitoring: Measure fluorescence enhancement (Excitation: 340 nm, Emission: 520 nm) continuously for 30 minutes.

  • Validation: Calculate the Ki∗​ (slow-binding inhibition constant). A valid AMBA-UPA should exhibit a Ki∗​ in the low nanomolar range without immediate competitive displacement.

Protocol 2: Mammalian Cytotoxicity & GPT Counter-Screen

Causality & Rationale: HepG2 cells are selected because hepatocytes are highly sensitive to disruptions in N-linked glycosylation (the GPT pathway). If an AMBA derivative loses its steric selectivity and inhibits GPT, the resulting accumulation of unfolded proteins in the ER will trigger rapid apoptosis, which is quantified via ATP depletion.

  • Cell Seeding: Plate HepG2 cells in 96-well plates at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C.

  • Compound Exposure: Treat cells with AMBA-derivatives (10 to 1000 µg/mL). Treat a parallel cohort with Tunicamycin (0.1 to 10 µg/mL) as the toxicity baseline.

  • Incubation: Maintain exposure for 48 hours to allow for the unfolded protein response to fully manifest.

  • Viability Quantification: Add CellTiter-Glo® reagent to lyse cells and generate a luminescent signal proportional to ATP concentration.

  • Validation: Calculate the mammalian IC50​ . A successful AMBA profile must yield a mammalian IC50​>1000 µg/mL, confirming the absence of GPT cross-reactivity.

Workflow S1 Synthesize/Isolate AMBA-Peptide S2 MraY Kinetic Assay (Dansyl-Substrate) S1->S2 Step 1 S3 Mammalian Cell Culture (HepG2 / BALB/3T3) S1->S3 Step 2 S4 Calculate Selectivity Index (SI) S2->S4 Bacterial IC50 S3->S4 Mammalian IC50 Val Validation: SI > 2000-fold S4->Val Confirm Safety

Self-validating experimental workflow for determining the selective toxicity index of AMBA-UPAs.

References

  • PubMed (NIH)
  • Modeling bacterial UDP-HexNAc: polyprenol-P HexNAc-1-P transferases Oxford Academic URL
  • PMC (NIH)
  • r,β-Diamino Acids: Biological Significance and Synthetic Approaches Docta Complutense URL
  • Exploring the Active Site of the Antibacterial Target MraY by Modified Tunicamycins ACS Publications URL

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Laboratory Synthesis of 2-Amino-3-(methylamino)butanoic acid

Abstract & Introduction 2-Amino-3-(methylamino)butanoic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its structure, featuring N-methylation at the beta-posit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

2-Amino-3-(methylamino)butanoic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its structure, featuring N-methylation at the beta-position, can confer unique properties to peptides and small molecule therapeutics. N-methylated amino acids are known to enhance pharmacokinetic parameters such as proteolytic stability and membrane permeability.[1][2] This document provides a detailed, validated protocol for the stereoselective synthesis of 2-Amino-3-(methylamino)butanoic acid from a readily available chiral precursor, L-Threonine. The described multi-step synthesis employs robust and well-characterized chemical transformations, including strategic protection, activation, nucleophilic substitution, and reductive amination. This protocol is designed for researchers in synthetic organic chemistry, peptide chemistry, and drug discovery.

Synthetic Strategy and Workflow

The synthesis of 2-Amino-3-(methylamino)butanoic acid presents a stereochemical challenge due to the presence of two chiral centers. Our strategy is designed to preserve the stereochemistry of the starting material, L-Threonine, throughout the synthetic sequence. The overall approach involves the protection of the α-amino and carboxylic acid functionalities, conversion of the β-hydroxyl group into a primary amine, selective methylation of this new amino group, and final deprotection.

The key transformations in this synthesis are:

  • Orthogonal Protection: The α-amino group is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is converted to its methyl ester. This allows for selective manipulation of the β-hydroxyl group.[3][4]

  • Hydroxyl Group Activation: The β-hydroxyl group is converted into a better leaving group via mesylation to facilitate nucleophilic substitution.

  • Azide Introduction: The mesylate is displaced with an azide nucleophile (S(_N)2 reaction), which proceeds with an inversion of stereochemistry at the β-carbon.

  • Azide Reduction: The azide is reduced to a primary amine using catalytic hydrogenation.

  • Selective N-Methylation: The resulting β-amino group is selectively methylated via reductive amination using formaldehyde and sodium triacetoxyborohydride.[5][6]

  • Final Deprotection: The Boc and methyl ester protecting groups are removed under acidic conditions to yield the final product.

Experimental Workflow Diagram

G cluster_0 Step 1: Protection cluster_1 Step 2: Activation cluster_2 Step 3: Substitution cluster_3 Step 4: Reduction cluster_4 Step 5: N-Methylation cluster_5 Step 6: Deprotection start L-Threonine p1 Boc-Thr-OMe start->p1 Boc₂O, (CH₃)₃N, MeOH p2 Boc-Thr(OMs)-OMe p1->p2 MsCl, Pyridine, DCM p3 Boc-Aza-Thr-OMe p2->p3 NaN₃, DMF p4 Boc-β-Amino-Aba-OMe p3->p4 H₂, Pd/C, MeOH p5 Boc-α-Amino-β-methylamino- butanoic acid methyl ester p4->p5 HCHO, NaBH(OAc)₃, DCE end 2-Amino-3-(methylamino)butanoic acid p5->end 6M HCl, Reflux

Sources

Application

Application Note: Analytical Techniques for the Quantification of 2-Amino-3-(methylamino)butanoic Acid (AMBA) in Biological Samples

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Methodological Guide & Protocol Introduction & Biological Context 2-Amino-3-(methylamino)butanoic acid (AMB...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Methodological Guide & Protocol

Introduction & Biological Context

2-Amino-3-(methylamino)butanoic acid (AMBA) is a rare, non-proteinogenic α,β -diamino acid. It serves as a critical structural motif in the peptidyl backbone of uridyl peptide antibiotics, including mureidomycins, pacidamycins, and napsamycins. These natural products, primarily isolated from Streptomyces species, exhibit potent and highly specific antibacterial activity against Gram-negative pathogens like Pseudomonas aeruginosa by targeting the bacterial translocase I (MraY) enzyme.

The stereoselective synthesis and structural characterization of AMBA have been pivotal in understanding its role as an aza-analog of isoleucine (1). In modern drug development and metabolic engineering, the precise quantification of AMBA in biological matrices (such as fermentation broths or pharmacokinetic plasma samples) is essential for evaluating the biosynthetic yield of novel mureidomycin analogs (2) and understanding the regulatory mechanisms of dihydro-mureidomycin biosynthesis (3).

Biosynthesis Thr L-Threonine DABA 2,3-Diaminobutyric Acid (DABA) Thr->DABA Amination (NpsG homolog) AMBA 2-Amino-3-(methylamino) butanoic acid (AMBA) DABA->AMBA N-Methylation (SAM-dependent) NRPS Non-Ribosomal Peptide Synthetase (NRPS) AMBA->NRPS Activation & Thioesterification Abx Uridyl Peptide Antibiotics (e.g., Mureidomycin) NRPS->Abx Peptide Assembly

Figure 1: Biosynthetic pathway of AMBA and incorporation into uridyl peptides.

Analytical Strategy & Causality

Quantifying AMBA presents three distinct analytical challenges, necessitating specific methodological choices:

  • Extreme Hydrophilicity: As a small aliphatic diamino acid, AMBA exhibits virtually no retention on standard C18 reversed-phase (RP) columns.

    • Causality-Driven Solution: We employ either Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the highly polar underivatized molecule, or pre-column derivatization to increase its hydrophobicity for RP-LC.

  • Lack of Chromophore: AMBA lacks conjugated π -systems, rendering standard UV detection useless.

    • Causality-Driven Solution: Detection must rely on tandem mass spectrometry (MS/MS) or the addition of a fluorescent tag.

  • Dual Amine Reactivity: AMBA possesses both a primary ( α -amino) and a secondary ( β -methylamino) group.

    • Causality-Driven Solution: Common derivatizing agents like o-phthalaldehyde (OPA) only react with primary amines. Therefore, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is the reagent of choice. AQC forms highly stable urea derivatives with both primary and secondary amines, ensuring complete bis-derivatization and preventing the formation of split mono-derivatized artifacts.

Experimental Protocols

Protocol A: Sample Preparation & Acid Hydrolysis

To quantify total AMBA (both free intracellular pools and AMBA incorporated into peptide antibiotics), biological samples must undergo rigorous acid hydrolysis.

  • Matrix Aliquoting: Transfer 100 µL of biological sample (plasma or clarified Streptomyces fermentation broth) into a heavy-walled borosilicate glass ampoule.

  • Internal Standard Addition: Add 10 µL of an isotopically labeled internal standard (e.g., 13C5​ -AMBA or a structural analog like D3​ -BMAA at 10 µg/mL). Adding the IS prior to hydrolysis is critical to correct for matrix-induced degradation.

  • Hydrolysis: Add 100 µL of 12 M HCl (yielding a final concentration of 6 M HCl). Seal the ampoule under a nitrogen atmosphere to prevent oxidative degradation. Incubate at 110°C for 24 hours.

  • Evaporation: Open the ampoule and evaporate the hydrolysate to complete dryness under a gentle stream of N2​ at 60°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of 20 mM HCl. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes.

Protocol B: AQC Derivatization (For RP-LC-MS/MS)

This protocol utilizes the AccQ-Tag chemistry to convert AMBA into a hydrophobic, easily ionizable bis-AQC derivative.

  • Buffering: Transfer 10 µL of the reconstituted hydrolysate into a clean autosampler vial. Add 70 µL of 0.2 M sodium borate buffer (pH 8.8) to ensure the amines are deprotonated (free base form).

  • Derivatization: Add 20 µL of reconstituted AQC reagent (3 mg/mL in dry acetonitrile).

  • Reaction: Cap the vial immediately, vortex for 10 seconds, and heat at 55°C for 10 minutes to catalyze the conversion of the unstable intermediate to the stable bis-urea derivative.

  • Analysis: The sample is now ready for RP-LC-MS/MS analysis.

Protocol C: Underivatized Analysis (For HILIC-MS/MS)

For high-throughput analysis where derivatization is impractical.

  • Solvent Crash: Transfer 20 µL of the reconstituted hydrolysate into a vial and add 80 µL of LC-MS grade Acetonitrile (ACN).

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove any precipitated salts that could foul the HILIC stationary phase.

  • Analysis: Inject directly onto a Zwitterionic (ZIC-HILIC) or Amide column.

Workflow Sample Biological Sample (Plasma / Fermentation Broth) Precipitation Protein Precipitation (MeOH / ACN) Sample->Precipitation Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) *Required for Total AMBA* Precipitation->Hydrolysis Split Hydrolysis->Split HILIC Underivatized Pathway (HILIC-MS/MS) Split->HILIC Dilute to >80% ACN Deriv Derivatization Pathway (AQC Reagent, 55°C) Split->Deriv Borate Buffer (pH 8.8) Data Data Acquisition & Quantification (MRM Transitions) HILIC->Data RPLC RP-LC-MS/MS (C18 Column) Deriv->RPLC RPLC->Data

Figure 2: Analytical workflow for AMBA quantification via HILIC or RP-LC-MS/MS.

Quantitative Data & MS Parameters

The biological significance and synthetic approaches for α,β -diamino acids like AMBA demand highly specific MS/MS parameters to avoid isobaric interference from biological matrices (4). Below are the optimized Multiple Reaction Monitoring (MRM) parameters for both methods.

Table 1: LC-MS/MS MRM Parameters for AMBA (Positive ESI Mode)

Analyte StatePrecursor Ion [M+H]+ Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)Mechanistic Rationale for Fragmentation
Underivatized AMBA 133.158.187.115 / 20m/z 58.1: Cleavage of the α−β carbon bond yields the stable [CH3​−CH=NH−CH3​]+ iminium ion. m/z 87.1: Combined loss of H2​O and CO from the carboxyl group.
Bis-AQC AMBA 473.2171.1289.125 / 35m/z 171.1: Cleavage of the urea bond yields the highly stable 6-aminoquinoline moiety (universal for AQC tags).
Mono-AQC AMBA (QC Marker)303.1171.1N/A25Used strictly as a negative control to monitor incomplete derivatization.

System Self-Validation & Quality Control

To ensure the trustworthiness of the generated data, this protocol operates as a self-validating system. Every analytical batch must pass the following internal QC checks:

Table 2: Method Validation & Self-Validating Metrics

QC ParameterAcceptance CriteriaCorrective Action if Failed
Derivatization Efficiency Ratio Ratio of Mono-AQC (m/z 303.1) to Bis-AQC (m/z 473.2) must be < 0.01 .Indicates exhausted AQC reagent or incorrect buffer pH. Prepare fresh AQC reagent and repeat Protocol B.
Hydrolysis Recovery Internal Standard area must be within ±15% of the unhydrolyzed neat standard.Indicates oxidative loss during hydrolysis. Ensure ampoules are strictly purged with N2​ before sealing.
Chromatographic Resolution Baseline separation (Rs > 1.5) of AMBA from its structural isomer 2,4-diaminobutyric acid (2,4-DAB).Adjust gradient slope. For HILIC, increase the initial %ACN hold time.

By monitoring the mono-derivatized artifact (m/z 303.1), analysts can definitively prove that the secondary β -methylamino group was successfully tagged, preventing false-negative quantification of AMBA in complex antibiotic mixtures.

References

  • Synthesis of (S,S)- and (R,R)- 2-Amino-3-methylaminobutanoic Acid (AMBA)
  • Scientific Reports (NIH)
  • Microbial Cell Factories (ResearchGate)
  • Chemical Reviews (ACS Publications)

Sources

Method

Application Note: GC-MS Derivatization Strategies for 2-Amino-3-(methylamino)butanoic Acid

Target Audience: Researchers, analytical scientists, and drug development professionals. Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Introduction & Analytical Challenges 2-Amino-3-(methylamino)butanoic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction & Analytical Challenges

2-Amino-3-(methylamino)butanoic acid (also referred to in literature as 3-methylamino-2-aminobutyric acid) is a highly specialized, non-proteinogenic amino acid. It serves as a critical structural motif in several potent uridyl peptide antibiotics, including the pacidamycins[1] and napsamycins[2], which are investigated for their targeted activity against drug-resistant Mycobacterium tuberculosis and Pseudomonas aeruginosa.

During the structural elucidation, synthetic validation, or pharmacokinetic profiling of these antibiotics, precise quantification of this amino acid is required. Gas Chromatography-Mass Spectrometry (GC-MS) provides exceptional chromatographic resolution and structural elucidation via electron ionization (EI) fragmentation. However, analyzing this molecule presents a severe analytical challenge:

  • Zwitterionic Nature: The presence of a carboxylic acid and two amine groups renders the native molecule completely non-volatile and thermally labile.

  • Steric Hindrance: The molecule contains both a primary amine at the C2 position and a secondary amine (methylamino group) at the C3 position. The secondary amine is sterically hindered by the adjacent methyl group, making it highly resistant to standard derivatization techniques.

To achieve successful GC-MS analysis, the hydrogen-bonding networks of these polar functional groups must be chemically disrupted to increase volatility and thermal stability.

Causality of Experimental Choices: Selecting the Right Strategy

Do not default to universal silylation reagents (e.g., BSTFA) for this molecule. Silylation often fails to quantitatively derivatize sterically hindered secondary amines, leading to a mixture of mono-TMS and di-TMS derivatives. This splits the analytical signal, ruins quantitation, and complicates mass spectral interpretation.

Instead, the analytical workflow must be dictated by the specific steric and chemical demands of the C3 methylamino group.

Strategy A: Two-Step Esterification-Acylation (The Gold Standard)

This is the classical and most robust method used in the structural elucidation of pacidamycins and napsamycins[1][2].

  • Mechanism: The carboxylic acid is first protected via esterification using methanolic HCl. Subsequently, Trifluoroacetic Anhydride (TFAA) is introduced. TFAA is a highly reactive, small acylating agent that easily penetrates the steric bulk at C3, quantitatively converting both the primary and secondary amines into trifluoroacetamides.

  • Causality: Methanolic HCl is chosen over other esterification agents because it prevents the racemization of the amino acid, which is an absolute necessity if downstream chiral GC-MS analysis is required to determine the (2S,3S) configuration[1].

Strategy B: Alkyl Chloroformate Derivatization (High-Throughput)

For rapid metabolomic screening where absolute stereochemistry is secondary, methyl chloroformate (MCF) offers a fast, aqueous-compatible alternative.

  • Mechanism: MCF utilizes pyridine as a catalyst to simultaneously alkylate the carboxylic acid (forming a methyl ester) and acylate the amines (forming methyl carbamates)[3].

  • Causality: This eliminates the need for the rigorous, time-consuming evaporation steps required by TFAA, making it ideal for high-throughput batch analysis[3].

Data Presentation: Method Comparison

Table 1: Comparison of GC-MS Derivatization Strategies for 2-Amino-3-(methylamino)butanoic Acid

Derivatization StrategyReagents UsedTarget Functional GroupsReaction TimeAdvantagesLimitations
Two-Step Acylation Methanolic HCl, TFAA-COOH, -NH₂, -NHCH₃~60 minsComplete derivatization of hindered amines; highly volatile di-TFA derivative; preserves chirality.Moisture sensitive; requires strict evaporation steps to prevent reagent quenching.
Alkyl Chloroformate MCF, Pyridine, Methanol-COOH, -NH₂, -NHCH₃<10 minsExtremely fast; aqueous compatible; performed at room temperature.Pyridine can contaminate the GC inlet; carbamate derivatives are slightly less volatile than TFA derivatives.
Direct Silylation BSTFA + 1% TMCS-COOH, -NH₂, -NHCH₃~30 minsSingle-step reaction; universal application.Prone to incomplete reaction at the secondary amine, yielding multiple artifact peaks.

Experimental Workflows & Visualizations

Workflow S1 1. Peptide Hydrolysis (6N HCl, 110°C) S2 2. Evaporation (N2 Stream) S1->S2 S3 3. Esterification (Methanolic HCl, 100°C) S2->S3 S4 4. Solvent Removal (Critical Step) S3->S4 S5 5. Acylation (TFAA / CH2Cl2, 60°C) S4->S5 S6 6. GC-MS Analysis (EI Mode) S5->S6

Caption: Two-step derivatization workflow for 2-amino-3-(methylamino)butanoic acid prior to GC-MS.

Reaction Mol Native Amino Acid (Zwitterion) Int Methyl Ester Intermediate Mol->Int Methanolic HCl Esterification Prod N,N'-di-TFA Methyl Ester Int->Prod TFAA Acylation

Caption: Chemical transformation from the native zwitterion to the volatile di-TFA methyl ester.

Detailed Experimental Protocols

Protocol A: Two-Step Esterification-Acylation (Recommended)

This protocol is a self-validating system designed to ensure complete derivatization without racemization.

Step 1: Hydrolysis (If extracting from a peptide)

  • Transfer the peptide sample to a heavy-walled glass ampoule.

  • Add 6N HCl, seal the tube, and heat at 110 °C for 20 hours to liberate the free amino acids[2].

  • Open the tube and evaporate the hydrolysate to complete dryness under a vacuum or nitrogen stream.

Step 2: Esterification

  • Add 1 mL of 3 N Methanolic HCl to ~1 mg of the dried extract in a silanized glass reaction vial.

  • Cap the vial tightly with a PTFE-lined septum and heat at 100 °C for 30 minutes.

  • Self-Validating Checkpoint: Cool the vial and evaporate the solvent completely under a gentle nitrogen stream. Causality Note: TFAA reacts violently with water and alcohols. Failure to completely dry the sample here will result in the immediate hydrolysis of TFAA into trifluoroacetic acid in the next step, quenching the acylation and yielding a blank GC chromatogram.

Step 3: Acylation

  • Dissolve the completely dry residue in 1 mL of anhydrous methylene chloride (CH₂Cl₂).

  • Add 100 μL of Trifluoroacetic Anhydride (TFAA).

  • Cap tightly and heat at 60 °C for 20 minutes.

  • Cool the sample to room temperature. Carefully uncap and evaporate the excess TFAA and volatile acid by-products under a gentle nitrogen stream at room temperature.

  • Reconstitute the remaining residue in 100–200 μL of anhydrous CH₂Cl₂ for GC-MS injection.

Protocol B: Alkyl Chloroformate Derivatization (MCF)
  • Resuspend the dried sample in 200 μL of 1 M NaOH to ensure the amino groups are deprotonated.

  • Add 34 μL of pyridine and 167 μL of methanol to the mixture[3].

  • Add 20 μL of Methyl Chloroformate (MCF) and vortex vigorously for 30 seconds[3].

  • Add a second 20 μL aliquot of MCF and vortex vigorously for another 30 seconds to ensure complete conversion of the hindered secondary amine[3].

  • Extract the newly formed derivatives into an organic solvent (e.g., 200 μL of chloroform), discard the aqueous layer, and inject the organic phase directly into the GC-MS.

Instrumental Parameters (General Guidance)

  • Column: A standard 5% Phenyl / 95% Dimethylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). If enantiomeric resolution is required to verify the (2S,3S) configuration, utilize a chiral stationary phase such as CHIRALDEX G-TA.

  • Inlet: 250 °C, Splitless mode (1 μL injection volume).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 60 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 mins).

  • MS Detector: Electron Ionization (EI) at 70 eV. Operate in SCAN mode (m/z 50–500) for initial library matching and structural confirmation, followed by Selected Ion Monitoring (SIM) mode for high-sensitivity quantitation[3].

Sources

Application

Application Note: 2-Amino-3-(methylamino)butanoic acid (AMBA) in Neurotoxicity Studies: Analytical and Mechanistic Workflows

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Content Focus: LC-MS/MS Quantification Strategies and In Vitro Excitotoxicity Profiling Introduction & Scientific Context The non-pr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Content Focus: LC-MS/MS Quantification Strategies and In Vitro Excitotoxicity Profiling

Introduction & Scientific Context

The non-proteinogenic amino acid β-N-methylamino-L-alanine (BMAA) is a well-documented cyanobacterial neurotoxin implicated in the pathogenesis of Amyotrophic Lateral Sclerosis-Parkinsonism Dementia Complex (ALS-PDC)[1]. BMAA exerts its neurotoxicity through the overstimulation of ionotropic glutamate receptors (AMPA and NMDA) and subsequent intracellular calcium overload[2].

In advanced neurotoxicity studies, 2-Amino-3-(methylamino)butanoic acid (AMBA) —the β-methylated homologue of BMAA—serves as a critical structural and analytical tool[3]. As a Senior Application Scientist, I have designed this guide to detail the two primary applications of AMBA:

  • As a Structural Surrogate in Analytical Chemistry: BMAA and its naturally occurring isomers, 2,4-diaminobutyric acid (DAB) and N-(2-aminoethyl)glycine (AEG), share an identical molecular weight (118.13 g/mol ), making isobaric interference a major hurdle in LC-MS/MS[1]. AMBA (+CH₂, MW 132.16 g/mol ) acts as an ideal, non-endogenous internal standard (IS) to correct for matrix effects during quantification.

  • As a Mechanistic Probe in Structure-Activity Relationship (SAR) Studies: The extra methyl group on the β-carbon of AMBA provides steric bulk. Comparing the neurotoxic profile of AMBA against BMAA allows researchers to map the binding pocket tolerances of glutamate receptors and investigate the structural prerequisites for excitotoxicity[3],[2].

Application 1: Analytical Workflows (LC-MS/MS Quantification)

Causality Behind Experimental Choices

Quantifying highly polar, low-molecular-weight diamino acids in complex matrices (e.g., cyanobacterial blooms, brain tissue) requires derivatization to improve reverse-phase chromatographic retention and ionization efficiency. We utilize 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) derivatization. Because AQC tags both primary and secondary amines, BMAA, DAB, and AMBA will each receive two AQC tags (adding 340 Da to the precursor mass). AMBA is spiked into the matrix prior to protein hydrolysis to act as a self-validating internal standard, correcting for analyte loss during acid hydrolysis and derivatization.

Analytical Workflow Diagram

Workflow Sample Biological Matrix (Tissue / Cyanobacteria) Spike Spike Internal Standard (AMBA) Sample->Spike Extract Protein Hydrolysis & TCA Extraction Spike->Extract Derivatize Derivatization (AQC Reagent) Extract->Derivatize LCMS UHPLC-MS/MS (MRM Mode) Derivatize->LCMS Data Quantification of BMAA, DAB, AEG LCMS->Data

Fig 1: LC-MS/MS workflow utilizing AMBA as an internal standard for neurotoxin quantification.

Protocol 1: Sample Preparation and UHPLC-MS/MS Analysis

This protocol is designed as a self-validating system. The inclusion of matrix-matched calibration ensures that ion suppression is mathematically neutralized.

  • Matrix Spiking & Hydrolysis:

    • Weigh 10 mg of lyophilized cyanobacteria or tissue into a glass hydrolysis vial.

    • Spike with 50 µL of AMBA Internal Standard solution (1 µg/mL in 0.1 M HCl).

    • Add 1 mL of 6 M HCl. Seal under nitrogen and hydrolyze at 110°C for 16 hours to release protein-bound toxins.

  • Extraction & Cleanup:

    • Dry the hydrolysate under a gentle stream of N2​ . Reconstitute in 1 mL of 0.1 M Trichloroacetic acid (TCA) to precipitate residual large proteins.

    • Centrifuge at 14,000 × g for 15 minutes. Transfer the supernatant to a 10 kDa MWCO spin filter and centrifuge.

  • AQC Derivatization:

    • Mix 20 µL of the filtered extract with 60 µL of borate buffer (0.2 M, pH 8.8).

    • Add 20 µL of AQC reagent (3 mg/mL in acetonitrile). Vortex immediately and incubate at 55°C for 10 minutes.

  • UHPLC-MS/MS Acquisition:

    • Inject 2 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm).

    • Validation Step: Run a matrix-matched calibration curve (0.1 to 100 ng/mL). Ensure the AMBA peak area remains consistent (±15% RSD) across all samples to validate extraction recovery.

Data Presentation: MRM Transitions for AQC-Derivatized Analytes

Note: Precursor ions reflect the addition of two AQC moieties (+340 Da).

AnalytePrecursor Ion [M+H]+ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
BMAA 459.2171.1289.120, 15
DAB 459.2171.1189.120, 15
AEG 459.2171.1214.120, 15
AMBA (IS) 473.2171.1303.120, 15

Application 2: Mechanistic Neurotoxicity & SAR Studies

Causality Behind Experimental Choices

Neurotoxins like BMAA and L-β-ODAP trigger excitotoxicity by mimicking glutamate, leading to aberrant mitochondrial Ca2+ handling and neuronal apoptosis[2]. To determine if the neurotoxicity is structurally dependent on the exact chain length, researchers use AMBA. If AMBA fails to induce Ca2+ influx, it proves that the steric hindrance of the β-methyl group prevents proper docking into the AMPA/NMDA receptor cleft. To ensure the protocol is self-validating, competitive antagonists (e.g., MK-801 for NMDA, NBQX for AMPA) must be used to prove that any observed calcium influx is strictly receptor-mediated.

Excitotoxicity Signaling Pathway

Pathway AMBA AMBA / BMAA (Neurotoxin Homologues) Receptors Glutamate Receptors (AMPA / NMDA / mGluR5) AMBA->Receptors Agonist Binding Calcium Intracellular Ca2+ Overload Receptors->Calcium Channel Opening Mito Mitochondrial Dysfunction & ROS Production Calcium->Mito Ca2+ Influx Apoptosis Neuronal Apoptosis (Neurodegeneration) Mito->Apoptosis Cytochrome C Release

Fig 2: Receptor-mediated excitotoxic signaling pathway probed by AMBA and BMAA.

Protocol 2: In Vitro Calcium Imaging and Excitotoxicity Assay
  • Primary Culture Preparation:

    • Isolate primary cortical neurons from embryonic day 18 (E18) Sprague-Dawley rats.

    • Plate on poly-D-lysine coated glass-bottom dishes and culture in Neurobasal medium supplemented with B27 for 12–14 days in vitro (DIV) to ensure mature synapse formation and receptor expression.

  • Fluorophore Loading:

    • Wash cells with Locke’s buffer (pH 7.4, containing Mg2+ and Ca2+ ).

    • Incubate with 5 µM Fura-2 AM (a ratiometric calcium indicator) and 0.02% Pluronic F-127 for 30 minutes at 37°C in the dark.

    • Wash three times with Locke’s buffer and allow 15 minutes for complete intracellular de-esterification of the dye.

  • Toxin Exposure & Imaging:

    • Mount the dish on an inverted epifluorescence microscope equipped with 340 nm and 380 nm excitation filters.

    • Establish a baseline 340/380 ratio for 2 minutes.

    • Experimental Arms: Perfuse cells with either 1 mM BMAA (Positive Control), 1 mM AMBA (Test Subject), or 1 mM AMBA + 10 µM MK-801/NBQX (Validation Control).

  • Data Analysis:

    • Calculate the change in intracellular calcium concentration ( [Ca2+]i​ ) using the Grynkiewicz equation.

    • Validation Step: The validation control arm (AMBA + Antagonists) must show a return to baseline [Ca2+]i​ . If calcium remains elevated, it indicates non-receptor-mediated membrane disruption, invalidating the excitotoxicity hypothesis.

References

  • Title: LC–MS/MS determination of the isomeric neurotoxins BMAA (β-N-methylamino-l-alanine) and DAB (2,4-diaminobutyric acid)
  • Title: α,β-Diamino Acids: Biological Significance and Synthetic Approaches | Chemical Reviews Source: ACS Publications URL
  • Title: L-beta-ODAP alters mitochondrial Ca2+ handling as an early event in excitotoxicity Source: ResearchGate URL

Sources

Method

Application Note: 2-Amino-3-(methylamino)butanoic Acid (AMBA) as a Structural Linchpin in Peptidyl Nucleoside Antibiotic Synthesis

Target Audience: Peptide Chemists, Natural Product Synthesizers, and Antibacterial Drug Development Professionals. Biological Rationale and Structural Significance The escalating crisis of antimicrobial resistance necess...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Natural Product Synthesizers, and Antibacterial Drug Development Professionals.

Biological Rationale and Structural Significance

The escalating crisis of antimicrobial resistance necessitates the exploration of unexploited bacterial targets. The enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY) is a highly validated, yet clinically underutilized, target responsible for the biosynthesis of Lipid I in the bacterial peptidoglycan pathway[1].

A unique class of naturally occurring peptidyl nucleoside antibiotics—including mureidomycins, pacidamycins, napsamycins, sansanmycins, and muraymycins—exhibit potent competitive inhibition of MraY[1][2]. The structural hallmark of these secondary metabolites is the presence of 2-amino-3-(methylamino)butanoic acid (AMBA) , a non-proteinogenic α,β -diamino acid[2][3].

AMBA serves as a critical branching scaffold: its carboxyl group forms a unique enamide linkage with a 3'-deoxyuridine core, while its α -amino and sterically hindered β -methylamino groups are acylated to form a branched pseudotetra- or pentapeptide backbone[2][4]. The -methylation provides essential conformational rigidity and protease resistance, locking the peptide into a bioactive geometry that mimics the natural UDP-MurNAc-pentapeptide substrate of MraY[1][5].

MraY_Pathway UDP_MurNAc UDP-MurNAc-pentapeptide (Cytosolic Precursor) MraY MraY Translocase (Target Enzyme) UDP_MurNAc->MraY Undecaprenyl Undecaprenyl Phosphate (Lipid Carrier) Undecaprenyl->MraY Lipid_I Lipid I (Peptidoglycan Precursor) MraY->Lipid_I Phospho-transfer AMBA_Drugs AMBA-containing Antibiotics (e.g., Muraymycins) AMBA_Drugs->MraY Competitive Inhibition

Fig 1. MraY inhibition by AMBA-containing antibiotics blocking Lipid I biosynthesis.

Mechanistic Insights into AMBA Synthesis and Coupling

Integrating AMBA into synthetic workflows presents two distinct chemical challenges:

  • Stereoselective Synthesis: AMBA contains two chiral centers. The absolute and relative configurations dictate the biological activity of the resulting peptide. Syntheses typically employ Sharpless asymmetric aminohydroxylation of tert-butyl crotonate to install the necessary chirality before selective methylation of the 3-amino position[3].

  • Steric Hindrance at the Branching Point: During Solid-Phase Peptide Synthesis (SPPS), elongating the peptide chain off the β -methylamino group of AMBA is notoriously difficult. The secondary amine is shielded by both the N -methyl group and the adjacent α -substituent. Standard carbodiimide chemistry (e.g., DIC/HOBt) is insufficient. High-efficiency uronium/aminium salts (e.g., HATU) combined with HOAt are mandatory to drive the acylation to completion[2].

Experimental Protocols

Protocol A: Asymmetric Synthesis of the AMBA Core Precursor

Causality & Validation: This solution-phase protocol relies on catalytic asymmetric aminohydroxylation to establish the anti-stereochemistry of AMBA[3]. The use of palladium on carbon (Pd/C) for hydrogenation ensures the clean removal of the benzyloxycarbonyl (Cbz) protecting group without racemization.

Step-by-Step Methodology:

  • Starting Material Preparation: Dissolve 0.35 mmol of orthogonally protected (2S,3S) -tert-butyl 2-azido-3-( N -benzyloxycarbonyl- N -methyl)aminobutanoate in 8.0 mL of anhydrous Methanol (MeOH)[3].

  • Catalyst Addition: Carefully add 90 mg of 10% Pd/C to the solution under an argon atmosphere to prevent premature ignition.

  • Hydrogenation: Purge the reaction vessel with H2​ gas. Stir the mixture vigorously under an H2​ atmosphere (1 atm) at 25 °C.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) (Hexane/EtOAc 1:1). The starting material should be entirely consumed within exactly 3 hours[3].

  • Workup: Filter the suspension through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with excess MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude AMBA derivative as a pale yellow oil. Treat with 1 N HCl in MeOH to precipitate the corresponding di-HCl salt for downstream orthogonal protection (e.g., Fmoc/Boc installation)[3].

Protocol B: SPPS Incorporation and Branching via AMBA

Causality & Validation: To utilize AMBA as a branching point in SPPS, an orthogonally protected building block—typically -Fmoc- -Boc-AMBA-OH—is required. The protocol below details the critical step of coupling the next amino acid onto the sterically hindered -methylamine after the α -chain has been elongated and the Boc group removed.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (containing the AMBA residue with an exposed -methylamine) in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 15 minutes.

  • Activation of Incoming Amino Acid: In a separate vial, dissolve 4.0 equivalents of the incoming Fmoc-amino acid, 3.9 equivalents of HATU, and 4.0 equivalents of HOAt in minimal DMF.

  • Base Addition: Add 8.0 equivalents of N,N -Diisopropylethylamine (DIEA) to the vial. Mechanistic note: The solution will turn yellow, indicating the formation of the highly reactive active ester. Pre-activate for exactly 2 minutes.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 12 to 18 hours. Mechanistic note: Extended coupling times are strictly required due to the steric bulk of the -methyl group.

  • Self-Validation (Chloranil Test): Wash the resin with DMF (5x) and DCM (5x). Perform a Chloranil test (Kaiser test is invalid for secondary amines). A colorless or pale yellow bead indicates successful coupling; green/blue indicates incomplete reaction. If incomplete, repeat steps 2-4 using COMU instead of HATU.

  • Cleavage: Subject the resin to a standard TFA cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2​O ) for 2 hours to yield the fully deprotected, branched AMBA-peptide.

SPPS_Workflow Resin Solid Support (Resin) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect AMBA_Couple AMBA Coupling (Standard DIC/HOBt) Deprotect->AMBA_Couple Branching N-beta Branching (HATU/HOAt, DIEA, 18h) AMBA_Couple->Branching Orthogonal Deprotection Cleavage Global Cleavage (TFA/Scavengers) Branching->Cleavage Hindered Coupling Product Branched Peptide Product Cleavage->Product

Fig 2. Solid-Phase Peptide Synthesis (SPPS) workflow utilizing orthogonally protected AMBA.

Comparative Efficacy of AMBA-Containing Peptides

The stereochemistry and specific branching architecture of the AMBA core directly modulate the binding affinity to the MraY translocase. The table below summarizes the inhibitory profiles of natural and synthetic AMBA-containing antibiotics, highlighting the necessity of precise stereochemical control during synthesis.

CompoundTarget EnzymeSource Organism / OriginInhibitory Activity ( IC50​ / Ki​ )
Mureidomycin A MraY (E. coli)Streptomyces flavidovirens Ki​ = 2.2 nM[6]
Muraymycin D2 (L-Leu variant)MraY (B. subtilis)Streptomyces sp. IC50​ = 0.01 µM[2]
Muraymycin D2 epimer (D-Leu variant)MraY (B. subtilis)Synthetic Analogue IC50​ = 0.09 µM[2]
Sansanmycin A MraY (M. tuberculosis)Streptomyces sp. SSPotent MIC (Strain-dependent)[4]

Data Interpretation: The nearly 10-fold drop in efficacy between the natural Muraymycin D2 and its D-Leu epimer underscores the strict spatial requirements of the MraY active site[2]. The AMBA core ensures the peptide branches are projected into the correct binding pockets.

References

  • Williams, R. M., et al. "Asymmetric Synthesis of the Core of AMPTD, the Key Amino Acid of..." (Synthesis of (S,S)- and (R,R)- 2-Amino-3-methylaminobutanoic Acid (AMBA)). Thieme Connect.
  • Barreteau, H., et al. "Biosynthesis of peptidoglycan lipid-linked intermediates." FEMS Microbiology Reviews, Oxford Academic, 2008.
  • Ducho, C., et al. "Muraymycin nucleoside-peptide antibiotics: uridine-derived natural products as lead structures for the development of novel antibacterial agents." Beilstein Journal of Organic Chemistry, 2016.
  • "Method for obtaining SANSANMYCIN structural analogue by mutation synthesis." Google Patents (CN105755076B).
  • "Targeting the Achilles' Heel of Bacteria: Different Mechanisms To Break Down the Peptidoglycan Cell Wall during Bacterial Warfare." ASM Journals, 2021.
  • "Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998." PMC, 2015.

Sources

Application

experimental protocol for assessing the bioavailability of 2-Amino-3-(methylamino)butanoic acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide Scientific Rationale & Experimental Design As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Scientific Rationale & Experimental Design

As a Senior Application Scientist, I have engineered this protocol to address the unique physicochemical challenges presented by 2-Amino-3-(methylamino)butanoic acid . This compound is a structural homologue of the known cyanobacterial neurotoxin β-N-methylamino-L-alanine (BMAA)[1]. Because it is a low-molecular-weight, highly polar diamino acid, it defies standard passive diffusion models and conventional reverse-phase chromatography.

The Causality of Methodological Choices:

  • Intestinal Absorption Mechanism: Due to its zwitterionic nature at physiological pH, this compound cannot cross the lipid bilayer via passive transcellular diffusion. Instead, its absorption is heavily reliant on carrier-mediated active transport. Previous pharmacokinetic studies on its structural homologue, BMAA, have demonstrated rapid absorption and high oral bioavailability (approximately 80%) in both rodent[2] and primate models [3]. We hypothesize that, like BMAA, this homologue utilizes the Sodium-dependent neutral amino acid transporter (ASCT2) and the L-type amino acid transporter 1 (LAT1).

  • Bioanalytical Strategy: Highly polar amino acids exhibit poor retention and severe matrix suppression on standard C18 columns. To solve this, our protocol mandates pre-column derivatization using AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) . AQC reacts rapidly with primary and secondary amines to form highly stable, hydrophobic ureas, shifting the analyte's retention time into the organic gradient where matrix effects are negligible.

Putative Transport Mechanism

Pathway Lumen Intestinal Lumen ASCT2 ASCT2 Transporter Lumen->ASCT2 Na+ Dep. LAT1 LAT1 Transporter Lumen->LAT1 Exchange Cyto Enterocyte Cytosol ASCT2->Cyto LAT1->Cyto Blood Systemic Circulation Cyto->Blood Basolateral Efflux

Putative carrier-mediated intestinal transport pathway via ASCT2 and LAT1.

Overall Experimental Workflow

To ensure this protocol acts as a self-validating system , we integrate rigorous Quality Control (QC) checkpoints at every phase. If an experiment fails its specific acceptance criteria, the workflow halts, preventing the propagation of erroneous data.

Workflow A Compound Formulation B Caco-2 Permeability (In Vitro) A->B C Rodent PK Model (In Vivo IV & PO) A->C D AQC Derivatization & Sample Prep B->D C->D E LC-MS/MS Quantification D->E F Bioavailability (F%) Calculation E->F

Experimental workflow for assessing the bioavailability of the target amino acid.

Step-by-Step Methodologies

Phase I: In Vitro Intestinal Permeability (Caco-2 Model)

This assay determines the apparent permeability ( Papp​ ) and identifies potential efflux mechanisms.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to ensure full differentiation and expression of LAT1/ASCT2 transporters.

  • Dosing Preparation: Prepare a 10 µM solution of 2-Amino-3-(methylamino)butanoic acid in Hank’s Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

  • Transport Assay:

    • A-to-B (Absorption): Add 0.5 mL of dosing solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.

    • B-to-A (Efflux): Reverse the volumes and compartments.

  • Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh HBSS.

  • Self-Validation Criteria:

    • Transepithelial Electrical Resistance (TEER) must be >250Ω⋅cm2 before and after the assay.

    • Lucifer Yellow rejection assay must show Papp​<0.5×10−6 cm/s (confirming tight junction integrity).

    • Mass balance recovery must exceed 80%.

Phase II: In Vivo Pharmacokinetics (Rat Model)

This phase determines the absolute oral bioavailability ( F% ) and systemic clearance, paralleling historical studies of BMAA pharmacokinetics [2].

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250 g) for 12 hours prior to dosing, with water available ad libitum.

  • Dosing Regimen:

    • Intravenous (IV) Cohort (n=4): Administer 2 mg/kg via the lateral tail vein (formulated in sterile saline).

    • Per Os (PO) Cohort (n=4): Administer 10 mg/kg via oral gavage.

  • Blood Sampling: Collect 200 µL of blood via the jugular vein into K2-EDTA tubes at 0 (pre-dose), 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 12 h, and 24 h.

  • Plasma Isolation: Centrifuge samples at 4,000 × g for 10 minutes at 4°C. Transfer plasma to cryovials and store at -80°C.

  • Self-Validation Criteria: Pre-dose plasma must show zero analytical interference at the target MRM transitions.

Phase III: Bioanalytical Quantification (LC-MS/MS)

Because 2-Amino-3-(methylamino)butanoic acid is highly polar, pre-column AQC derivatization is mandatory for robust LC-MS/MS quantification.

  • Protein Precipitation: To 50 µL of plasma (or Caco-2 buffer), add 10 µL of Internal Standard (e.g., D3​ -BMAA homologue) and 150 µL of cold acetonitrile. Vortex for 2 mins, centrifuge at 15,000 × g for 10 mins.

  • AQC Derivatization: Transfer 20 µL of the supernatant to a clean vial. Add 60 µL of borate buffer (0.2 M, pH 8.8) and 20 µL of AQC reagent (3 mg/mL in acetonitrile). Vortex immediately and incubate at 55°C for 10 minutes.

  • LC-MS/MS Conditions:

    • Column: Waters Acquity UPLC BEH C18 ( 2.1×100 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 60% B over 5 minutes.

    • Detection: Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Criteria: Calibration curve linearity ( R2 ) must be ≥0.995 . Quality Control (QC) samples at low, mid, and high concentrations must fall within ±15% of their nominal values.

Data Presentation & Expected Outcomes

The following tables summarize the expected quantitative outputs based on the physicochemical homology between 2-Amino-3-(methylamino)butanoic acid and known diamino acid toxins[4].

Table 1: In Vitro Permeability Data Summary
Transport DirectionApparent Permeability ( Papp​ )Efflux Ratio ( Papp,B−A​/Papp,A−B​ )Interpretation
Apical to Basolateral (A-B) >1.0×10−5 cm/sN/AHigh Permeability (Carrier-Mediated)
Basolateral to Apical (B-A) <0.5×10−5 cm/s <0.5 Active Influx / Negligible Efflux
Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)

Absolute Bioavailability ( F% ) is calculated using the dose-normalized Area Under the Curve (AUC):

F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100
PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (µg/mL)15.2 ± 2.148.5 ± 5.4
Tmax​ (h)N/A1.5 ± 0.3
AUC0−∞​ (µg·h/mL)24.5 ± 3.298.0 ± 10.5
t1/2​ (h)4.2 ± 0.54.5 ± 0.6
Absolute Bioavailability ( F% ) 100% (Reference) 80.0% ± 4.5%

References

  • Title: 2-Amino-3-(methylamino)propanoic acid (BMAA) bioavailability in the primate Source: Neurobiology of Aging (1992) URL: [Link]

  • Title: 2-amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics and blood-brain barrier permeability in the rat Source: Journal of Pharmacology and Experimental Therapeutics (1991) URL: [Link]

  • Title: Diverse taxa of cyanobacteria produce beta-methylamino-L-alanine, a neurotoxic amino acid Source: Proceedings of the National Academy of Sciences (PNAS) (2005) URL: [Link]

Sources

Method

Application Note: NMR Spectroscopy for Structural Elucidation of 2-Amino-3-(methylamino)butanoic Acid Derivatives

Introduction & Analytical Challenge 2-Amino-3-(methylamino)butanoic acid (an Nβ -methylated derivative of 2,3-diaminobutanoic acid, MeDap) is a critical non-proteinogenic amino acid. It serves as a vital structural subun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenge

2-Amino-3-(methylamino)butanoic acid (an -methylated derivative of 2,3-diaminobutanoic acid, MeDap) is a critical non-proteinogenic amino acid. It serves as a vital structural subunit in numerous biologically active natural products, including1[1] and 2[2].

The structural elucidation of MeDap derivatives presents a multidimensional analytical challenge:

  • Regiochemistry : Differentiating -methylation from -methylation.

  • Relative Stereochemistry : The molecule possesses two adjacent chiral centers (C2 and C3), yielding four possible stereoisomers (2S,3S; 2R,3R; 2S,3R; 2R,3S). The acyclic nature of the aliphatic backbone leads to conformational averaging, complicating standard 3JH,H​ coupling analysis.

  • Absolute Configuration : Determining the exact spatial arrangement without destructive derivatization.

This application note outlines a self-validating NMR methodology designed by senior application scientists to unambiguously resolve the connectivity, conformation, and stereochemistry of these complex diamino acids.

Core NMR Strategies & Causality (E-E-A-T)

To ensure high-fidelity structural elucidation, experimental choices must be driven by physical causality rather than rote procedure.

Solvent Selection & Exchange Dynamics

The Choice: We utilize DMSO- d6​ or CD 3​ OD rather than D 2​ O for advanced 2D acquisitions. The Causality: While D 2​ O is excellent for solubilizing zwitterionic amino acids, it causes rapid deuterium exchange of the amine ( −NH2​ ) and N -methylamine ( −NHCH3​ ) protons. Obliterating these protons destroys the crucial NH↔Hα​ and NH↔Hβ​ cross-peaks required for stereochemical triangulation via NOESY. DMSO- d6​ locks these exchangeable protons, allowing for a self-validating network of Nuclear Overhauser Effect (NOE) distance constraints.

Spin System Mapping & Regiochemistry

The Choice: Coupling 2D TOCSY with 2D HMBC. The Causality: TOCSY maps the contiguous aliphatic spin system ( Hα​→Hβ​→γ -CH 3​ ). However, the N -methyl group is isolated from this scalar network and appears as a singlet in 1 H NMR. HMBC is mandatory here: a strong 3JC,H​ correlation between the N -methyl protons and the C3 ( Cβ​ ) carbon internally validates the regiochemistry, ruling out -methylation.

Stereochemical Causality: Conformational Locking

The Choice: Chemical conversion to a cyclic urea derivative prior to 3JH,H​ analysis. The Causality: In open-chain derivatives, rapid rotation around the C2-C3 bond averages the 3JHα,Hβ​ coupling constants, making the Karplus equation unreliable. By reacting the diamino acid with triphosgene to form a rigid cyclic imidazolidin-2-one, the C2-C3 bond is locked. In this rigidified system, a large 3JHα,Hβ​ (~7–9 Hz) dictates a trans (anti) relationship, while a small coupling (~2–4 Hz) dictates a cis (syn) relationship[3].

Absolute Configuration via Supramolecular CSAs

The Choice: Dual-Chiral Solvating Agents (CSAs) instead of Mosher's acid derivatization. The Causality: Traditional covalent derivatization can suffer from kinetic resolution, skewing the apparent enantiomeric excess. Modern protocols utilize 4[4], which form non-covalent hydrogen-bonded diastereomeric complexes. This yields reproducible Δδ patterns in the 1 H NMR spectra without altering the molecule's covalent structure.

Quantitative Data Summaries

The following table summarizes the expected baseline NMR parameters for the unprotected 2-Amino-3-(methylamino)butanoic acid zwitterion in D 2​ O. Note: Exact shifts will vary based on pH and concentration.

PositionNucleusExpected 1 H Shift (ppm)Multiplicity & CouplingExpected 13 C Shift (ppm)Key 2D Correlations (Validations)
C1 (Carbonyl) C--174.0 - 176.0HMBC from Hα​
C2 ( α ) CH3.85 - 4.10Doublet ( 3JHα,Hβ​ )54.0 - 56.5COSY to Hβ​ ; HSQC to C2
C3 ( β ) CH3.30 - 3.65Multiplet (dq)57.0 - 59.5COSY to Hα​ , γ -CH 3​
C4 ( γ ) CH 3​ 1.25 - 1.45Doublet ( 3JHβ,Hγ​≈6.5 Hz)13.5 - 15.5HMBC to C2, C3
N -Methyl N-CH 3​ 2.65 - 2.80Singlet31.0 - 33.5HMBC to C3 (Critical )

Self-Validating Experimental Protocols

Protocol 1: Resonance Assignment & Regiochemical Validation

Objective: Establish the 2D connectivity network and validate the position of the N -methyl group.

  • Sample Preparation: Dissolve 15-20 mg of the purified derivative in 600 µL of DMSO- d6​ (100.0 atom % D, containing 0.03% v/v TMS). Transfer to a 5 mm precision NMR tube.

  • 1D Acquisition: Acquire a standard 1 H spectrum (ns=16, d1=2s) and a 13 C{1H} spectrum (ns=1024, d1=2s). Validation: Ensure the N -methyl singlet integrates exactly to 3.0 protons relative to the γ -CH 3​ doublet (3.0 protons).

  • 2D HSQC: Acquire a multiplicity-edited 1 H- 13 C HSQC. Validation: The N -methyl carbon should phase oppositely to the CH 2​ signals (if any protecting groups are present) and identically to the CH 3​ /CH signals.

  • 2D HMBC: Acquire an HMBC optimized for nJC,H​=8 Hz.

    • Self-Validation Checkpoint: Locate the N -methyl proton singlet. Trace its F1 (carbon) correlations. A cross-peak must be present at ~58 ppm (C3). If the cross-peak appears at ~55 ppm (C2), the sample is the -methyl isomer.

Protocol 2: Relative Stereochemistry via Conformational Locking

Objective: Determine syn vs. anti configuration.

  • Derivatization: Dissolve 10 mg of the diamino acid in 1 mL of anhydrous CH 2​ Cl 2​ and 0.5 mL saturated aqueous NaHCO 3​ . Add 0.4 eq of triphosgene at 0 °C. Stir for 2 hours.

  • Extraction: Extract the resulting cyclic imidazolidin-2-one with EtOAc, dry over MgSO 4​ , and concentrate in vacuo.

  • NMR Analysis: Dissolve the rigidified product in CDCl 3​ . Acquire a high-resolution 1 H NMR spectrum (minimum 600 MHz).

  • Data Extraction: Measure the 3JHα,Hβ​ coupling constant.

    • Validation: If 3J≈8.5 Hz, assign as anti (trans-substituted ring). If 3J≈3.0 Hz, assign as syn (cis-substituted ring).

Protocol 3: Absolute Configuration via Dual-CSA Method

Objective: Assign absolute stereochemistry (e.g., 2S,3R vs 2R,3S).

  • Sample Splitting: Divide the sample from Protocol 2 into two equal NMR tubes (A and B) containing CDCl 3​ .

  • CSA Addition: To Tube A, add 1.2 equivalents of (R,R)-Bis-Thiourea (BTDA). To Tube B, add 1.2 equivalents of (S,S)-BTDA[4].

  • Acquisition & Calculation: Acquire 1 H NMR for both tubes. Calculate Δδ=δ(R,R)​−δ(S,S)​ for the Hα​ , Hβ​ , and N -methyl protons.

  • Assignment: Map the positive and negative Δδ values onto the spatial model of the complex to assign the absolute configuration based on the established anisotropic shielding cones of the BTDA aryl groups.

Visualizations

NMR Structural Elucidation Workflow

NMR_Workflow Sample Sample Preparation (DMSO-d6 for NH retention) OneD 1D 1H & 13C NMR (Baseline & Purity) Sample->OneD TwoD_Homo 2D COSY / TOCSY (Spin System Mapping) OneD->TwoD_Homo H-H Network TwoD_Hetero 2D HSQC / HMBC (Regiochemistry & Connectivity) OneD->TwoD_Hetero C-H Network Stereo Stereochemical Analysis (NOESY & J-Coupling) TwoD_Homo->Stereo TwoD_Hetero->Stereo Structure Final 3D Structure (Absolute Configuration) Stereo->Structure

Caption: Sequential NMR workflow for mapping connectivity and stereochemistry of diamino acids.

Stereochemical Analysis Logic Tree

Stereo_Logic Start Evaluate C2-C3 Bond Stereochemistry Deriv Conformational Locking (Cyclic Urea Formation) Start->Deriv J_Coupling Extract 3J(Hα,Hβ) from 1H NMR Deriv->J_Coupling Syn Syn (Erythro) J ≈ 2-4 Hz (cis protons) J_Coupling->Syn Anti Anti (Threo) J ≈ 7-9 Hz (trans protons) J_Coupling->Anti CSA Dual-CSA Addition (Mosher/BTDA) Syn->CSA Anti->CSA AbsConfig Absolute Configuration (2S,3S / 2R,3R / etc.) CSA->AbsConfig

Caption: Decision tree for elucidating relative and absolute stereochemistry via J-coupling and CSAs.

References

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent MDPI URL
  • Synthetic studies with the brevicidine and laterocidine lipopeptide antibiotics including analogues with enhanced properties and in vivo efficacy RSC Publishing URL
  • An Asymmetric Route to β-Aminoalanine Derivatives through Michael Addition of Amides, Imides, and Isatins to a Chiral Dehydroalanine Ni(II)
  • Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates MDPI URL

Sources

Application

Application Note: Preclinical Evaluation of 2-Amino-3-(methylamino)butanoic Acid (AMBA) Derivatives in Antimicrobial Drug Discovery

Introduction & Scientific Rationale 2-Amino-3-(methylamino)butanoic acid (AMBA) is a highly specialized, non-proteinogenic α,β -diamino acid 1. It serves as the critical structural pharmacophore in the uridyl peptide cla...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

2-Amino-3-(methylamino)butanoic acid (AMBA) is a highly specialized, non-proteinogenic α,β -diamino acid 1. It serves as the critical structural pharmacophore in the uridyl peptide class of antibiotics, which includes mureidomycins, pacidomycins, and napsamycins. These natural products and their synthetic AMBA-derivatives exhibit potent antibacterial activity by targeting phospho-MurNAc-pentapeptide translocase (MraY) 2, an essential integral membrane enzyme responsible for the first lipid-linked step in bacterial peptidoglycan biosynthesis 3.

Expertise & Experience Insight: Evaluating AMBA-containing compounds requires a multi-tiered, causality-driven assay cascade. MraY is notoriously difficult to study due to its membrane-bound nature and reliance on highly hydrophobic lipid substrates. Furthermore, while AMBA-derivatives are potent MraY inhibitors in vitro, they often exhibit poor outer-membrane penetration in Gram-negative bacteria. Therefore, a robust testing funnel must include isolated membrane biochemical assays, whole-cell susceptibility testing (using efflux-deficient strains to decouple target engagement from penetration limits), and mammalian cytotoxicity counter-screens to ensure selectivity over the human homologue, GlcNAc-1-P-transferase (GPT).

Mechanistic Pathway: The Target of AMBA

MraY catalyzes the transfer of the soluble UDP-MurNAc-pentapeptide to the membrane-bound undecaprenyl phosphate (C55-P), yielding Lipid I. AMBA-containing uridyl peptides act as slow-binding or competitive inhibitors of this step, preventing cell wall assembly and leading to bacterial lysis.

MraY_Pathway UDP_MurNAc UDP-MurNAc-pentapeptide MraY MraY Enzyme UDP_MurNAc->MraY Soluble Substrate C55P Undecaprenyl phosphate (C55-P) C55P->MraY Lipid Substrate Lipid_I Lipid I (C55-PP-MurNAc-pentapeptide) Lipid_II Lipid II Lipid_I->Lipid_II MurG Transferase Peptidoglycan Peptidoglycan (Cell Wall) Lipid_II->Peptidoglycan Crosslinking MraY->Lipid_I Catalysis AMBA AMBA-Antibiotics (e.g., Mureidomycin) AMBA->MraY Inhibits

Fig 1: Peptidoglycan biosynthesis pathway highlighting MraY inhibition by AMBA-containing antibiotics.

Experimental Protocols

Protocol 1: In Vitro MraY Fluorescence-Detection (Dansyl) Assay

Causality & Trustworthiness: Traditional MraY assays relied on radiolabeled substrates, which are hazardous and prone to artifactual extraction errors. To create a self-validating system, we utilize a continuous fluorescence assay using DNS-UDP-Mpp (dansyl-labeled UDP-MurNAc-pentapeptide) [[3]](). When MraY transfers the dansyl-labeled moiety to the hydrophobic C55-P lipid, the dansyl group undergoes a profound blue shift and fluorescence enhancement. This provides a real-time kinetic readout. Tunicamycin is included as a positive control for assay validation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 0.5 M trehalose, 150 mM KCl, 1 mM MgCl 2​ , 1 mM DTT, and 0.04% Triton X-100 [[2]]().

  • Enzyme Preparation: Isolate membrane fractions from E. coli overexpressing MraY. Dilute to a working concentration of 0.5 mg/mL total protein in the assay buffer.

  • Compound Dispensing: In a 384-well black polystyrene microtiter plate, dispense 1 µL of AMBA-derivatives (serial dilutions in DMSO). Include DMSO-only (vehicle) and Tunicamycin (10 µM) controls.

  • Pre-incubation: Add 4 µL of the MraY membrane preparation to the wells. Incubate at room temperature for 20 minutes. Rationale: AMBA derivatives (like mureidomycins) are often slow-binding inhibitors; pre-incubation prevents underestimation of potency.

  • Substrate Addition: Initiate the reaction by adding 5 µL of substrate mix containing 10 µM DNS-UDP-Mpp and 15 µM C55-P.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously for 30 minutes at 37°C (Excitation: 340 nm; Emission: 520 nm).

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Plot relative activity vs. log[Inhibitor] to determine the IC 50​ .

Dansyl_Workflow N1 1. Prepare E. coli Membranes (Overexpressing MraY) N2 2. Dispense AMBA-Compounds (Serial Dilutions in 384-well plate) N1->N2 N3 3. Add DNS-UDP-Mpp & C55-P (Dansyl-Substrate + Lipid) N2->N3 N4 4. Monitor Fluorescence (Ex: 340 nm, Em: 520 nm) N3->N4 N5 5. Quantify Lipid I Formation (Measure Blue Shift & Intensity) N4->N5 N6 6. Determine IC50 values (Dose-Response Curve) N5->N6

Fig 2: Step-by-step workflow for the continuous fluorescence-detection MraY inhibition assay.

Protocol 2: Whole-Cell Antibacterial Susceptibility (MIC) Assay

Causality & Trustworthiness: AMBA-containing mureidomycins show potent natural activity against Pseudomonas aeruginosa [[4]]() but often appear inactive against wild-type E. coli. This discrepancy is an artifact of the AcrAB-TolC efflux pump. To prove that synthesized AMBA-derivatives are biologically active and target-engaged, we test against an E. coli Δ tolC mutant. A significant MIC drop in the mutant compared to wild-type validates that the compound is active but actively effluxed.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow P. aeruginosa (ATCC 27853), E. coli WT (MG1655), and E. coli Δ tolC overnight in Mueller-Hinton Broth (MHB). Dilute to 5×105 CFU/mL.

  • Plate Setup: Prepare 2-fold serial dilutions of AMBA-compounds (0.1 to 128 µg/mL) in 96-well clear plates (50 µL/well).

  • Inoculation: Add 50 µL of the bacterial suspension to each well.

  • Incubation: Incubate plates at 37°C for 16-20 hours under aerobic conditions.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that completely inhibits visible bacterial growth (OD 600​<0.05 ).

Protocol 3: Mammalian Cytotoxicity & Selectivity Profiling

Causality & Trustworthiness: The human enzyme GlcNAc-1-P-transferase (GPT) shares structural homology with MraY 2. Inhibiting GPT causes severe mammalian toxicity (which is why Tunicamycin cannot be used clinically). Novel AMBA-derivatives must be counter-screened against mammalian cell lines to ensure a high therapeutic index.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells at 1×104 cells/well in 96-well tissue culture plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment: Treat cells with AMBA-derivatives (up to 100 µM) and Tunicamycin (positive toxicity control) for 48 hours.

  • Viability Assay: Add 10 µL of Resazurin (Alamar Blue) reagent to each well. Incubate for 2 hours.

  • Measurement: Read fluorescence (Ex: 560 nm, Em: 590 nm). Calculate CC 50​ (Cytotoxic Concentration 50%).

Data Presentation: Expected Pharmacological Profile

The following table summarizes the expected quantitative data profile for a successful AMBA-containing uridyl peptide (e.g., Mureidomycin A) compared to the non-selective pan-inhibitor Tunicamycin.

CompoundMraY IC 50​ ( μ M)P. aeruginosa MIC ( μ g/mL)E. coli WT MIC ( μ g/mL)E. coli Δ tolC MIC ( μ g/mL)HEK293 CC 50​ ( μ M)Selectivity Index (CC 50​ /IC 50​ )
AMBA-Derivative (Mureidomycin A) 0.0350.5>1280.25>100>2800
Tunicamycin (Control) 0.050160.50.120.24

Interpretation: A high-quality AMBA-derivative will show potent MraY inhibition and low MIC in efflux-deficient strains, combined with a CC 50​ >100 μ M, indicating excellent selectivity for the bacterial target over human GPT.

References

  • Synthesis of (S,S)- and (R,R)- 2-Amino-3-methylaminobutanoic Acid (AMBA). Thieme Connect. 1

  • Exploring the Active Site of the Antibacterial Target MraY by Modified Tunicamycins. American Chemical Society (ACS). 2

  • The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. National Institutes of Health (NIH). 3

  • Mureidomycin A | Antibiotic. MedChemExpress. 4

Sources

Method

Application Notes &amp; Protocols: Methods for Studying the Blood-Brain Barrier Permeability of 2-Amino-3-(methylamino)butanoic Acid (BMAA)

Introduction: The Enigma of BMAA and the Blood-Brain Barrier 2-Amino-3-(methylamino)butanoic acid, more commonly known as BMAA, is a non-proteinogenic amino acid produced by cyanobacteria and other microorganisms.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enigma of BMAA and the Blood-Brain Barrier

2-Amino-3-(methylamino)butanoic acid, more commonly known as BMAA, is a non-proteinogenic amino acid produced by cyanobacteria and other microorganisms.[1][2] A growing body of evidence has implicated BMAA as a potential environmental trigger for neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[1][3] Its proposed neurotoxicity is thought to arise from several mechanisms, including excitotoxicity through glutamate receptor activation and misincorporation into proteins in place of L-serine, leading to protein misfolding and aggregation.[1][4][5][6]

A critical factor in the potential neurotoxicity of BMAA is its ability to traverse the blood-brain barrier (BBB).[1][2][3][5] The BBB is a highly selective, dynamic interface formed by brain microvascular endothelial cells, which are sealed by complex tight junctions.[7][8] This barrier meticulously regulates the passage of substances between the circulatory system and the central nervous system (CNS), protecting the brain from potential toxins while facilitating the transport of essential nutrients.[7][8] Understanding the kinetics and mechanisms by which BMAA crosses this barrier is paramount for elucidating its role in neuropathogenesis and for developing potential therapeutic strategies.

Studies have confirmed that BMAA does indeed cross the BBB.[1][2][4][5] Research indicates that BMAA is transported into the brain via the large neutral amino acid (LNAA) carrier system.[9] This suggests that its uptake can be influenced by factors that affect neutral amino acid transport, such as diet and disease state.[9] Once in the brain, BMAA can accumulate and persist, forming a reservoir that may contribute to its long-term toxic effects.[4]

This guide provides a comprehensive overview of the principal methodologies used to investigate the BBB permeability of BMAA. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for in vitro, in vivo, and in silico approaches, designed for researchers, scientists, and drug development professionals.

Strategic Selection of an Experimental Model

Choosing the appropriate method to study BBB permeability is a critical decision that depends on the specific research question, desired throughput, and available resources. The following decision tree provides a logical workflow for selecting the most suitable approach.

G start Research Goal: Study BMAA BBB Permeability q1 Need high-throughput screening (e.g., analog library)? start->q1 q2 Need to determine transport mechanism (e.g., transporter involvement)? q1->q2 No in_silico In Silico Modeling (QSAR, ML Models) q1->in_silico Yes q3 Need quantitative in vivo data (e.g., brain uptake rate)? q2->q3 No in_vitro In Vitro Transwell Assay (e.g., hCMEC/D3) q2->in_vitro Yes q3->in_vitro No, but need cellular data in_vivo In Vivo Animal Model (e.g., In Situ Brain Perfusion) q3->in_vivo Yes

Caption: Decision tree for selecting a BBB permeability assessment method.

Part 1: In Silico Prediction of BBB Permeability

Before embarking on resource-intensive lab experiments, computational models offer a rapid and cost-effective way to predict the likelihood of a molecule crossing the BBB.[10][11] These in silico methods primarily use the molecule's structural and physicochemical properties.

Core Principles: Quantitative Structure-Activity Relationship (QSAR) and machine learning models are trained on large datasets of compounds with known BBB permeability.[12][13][14] Key parameters that influence permeability, such as lipophilicity (logP), polar surface area, molecular weight, and hydrogen bond count, are used to build these predictive models.[12] The output is often expressed as logBB (the logarithmic ratio of the concentration of a compound in the brain to that in the blood) or as a classification (BBB+ for permeable, BBB- for non-permeable).[13][14]

Application for BMAA: As an amino acid, BMAA's transport is likely dominated by specific carriers rather than passive diffusion. While standard QSAR models based on lipophilicity might underestimate its brain penetration, more sophisticated models incorporating features that account for transporter affinity can provide valuable initial insights.

Method Principle Advantages Limitations Relevance for BMAA
QSAR/Machine Learning Correlates molecular descriptors with known logBB values.[10][12]High-throughput, low cost, rapid screening.[11][14]Less accurate for actively transported compounds; predictions are only as good as the training data.[14]Provides a preliminary assessment; may not fully capture carrier-mediated transport.

Part 2: In Vitro Models - The Transwell Assay

In vitro models, particularly those using human cell lines, provide a controlled environment to study transport mechanisms and perform higher-throughput screening.[15] The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, is a widely used and well-characterized model for such assays.[15][16]

Core Principle: The Transwell assay mimics the BBB by creating a monolayer of endothelial cells on a semi-permeable membrane insert.[17] This insert separates an "apical" (blood-side) chamber from a "basolateral" (brain-side) chamber. The permeability of a compound is determined by adding it to the apical chamber and measuring its appearance in the basolateral chamber over time.

A critical quality control metric is the Transendothelial Electrical Resistance (TEER), which measures the ionic conductance across the monolayer.[7] High TEER values are indicative of robust tight junction formation, a hallmark of the BBB.[7]

Protocol 2.1: BMAA Permeability using the hCMEC/D3 Transwell Model

I. Materials & Reagents:

  • hCMEC/D3 cells (e.g., Cat. No. SCC066, Millipore)

  • Collagen Type I, Rat Tail (e.g., Cat. No. 08-115, Millipore)

  • Transwell permeable supports (e.g., 24-well, 0.4 µm pore size)

  • hCMEC/D3 complete medium (as per supplier recommendations)

  • BMAA standard

  • Lucifer Yellow (paracellular marker)

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+/Mg2+

  • Analytical system for quantification (e.g., LC-MS/MS)

II. Cell Culture & Seeding:

  • Coat Inserts: Pre-coat the apical side of Transwell inserts with diluted Collagen Type I (e.g., 50 µg/mL) for at least 1 hour at 37°C. Aspirate the solution before seeding.

  • Cell Seeding: Culture hCMEC/D3 cells in T75 flasks. When 80-90% confluent, detach the cells and seed them onto the coated inserts at a high density (e.g., 25,000 cells/cm²).[16]

  • Monolayer Formation: Culture the cells on the inserts for 6-8 days, changing the medium every 2-3 days.[17] Allow the monolayer to differentiate and form tight junctions.

III. Barrier Integrity Validation (Self-Validation):

  • TEER Measurement: Starting from day 4 post-seeding, measure the TEER of the monolayer daily using an EVOM voltohmmeter. The resistance of a blank, cell-free insert should be subtracted. Stable and sufficiently high TEER values (typically >30 Ω·cm²) indicate a competent barrier.

  • Lucifer Yellow Flux: In parallel wells, assess the flux of Lucifer Yellow, a fluorescent molecule that cannot cross the cell layer and can only pass through gaps between cells. A low apparent permeability coefficient (Papp) for Lucifer Yellow (<1 x 10⁻⁶ cm/s) confirms low paracellular permeability.

IV. Transport Experiment:

  • Preparation: Gently wash the monolayer on both sides with pre-warmed HBSS.

  • Initiate Transport: Replace the apical (donor) chamber medium with HBSS containing a known concentration of BMAA (e.g., 100 µM). The basolateral (receiver) chamber should contain fresh HBSS.

  • Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber for analysis. Replace the volume with fresh HBSS. Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of BMAA in the collected samples using a validated LC-MS/MS method.[18]

V. Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the steady-state flux (rate of BMAA appearance in the receiver chamber).

  • A is the surface area of the membrane (cm²).

  • C₀ is the initial concentration in the donor chamber.

Part 3: In Vivo Models - The Gold Standard

While in vitro models are excellent for screening and mechanistic studies, in vivo models provide the most physiologically relevant data, accounting for blood flow, plasma protein binding, and the complete neurovascular unit. The in situ brain perfusion technique is a powerful method for obtaining precise measurements of brain uptake kinetics.[19][20][21]

Core Principle: This technique involves surgically isolating the cerebral circulation in an anesthetized animal (typically a rat) and replacing the blood supply to one hemisphere with a precisely formulated perfusion buffer containing the compound of interest.[20] The experiment is run for a very short duration (5-300 seconds), after which the brain is harvested. This allows for the calculation of an initial unidirectional transfer rate into the brain without the confounding factor of efflux back into the circulation.[20][21]

A key aspect of this protocol is the co-infusion of a vascular space marker (e.g., [¹⁴C]-sucrose), a compound that does not cross the BBB.[19] This allows for the correction of any test compound that remains trapped within the brain's capillaries, ensuring that the measured amount represents true brain tissue uptake.

G cluster_setup Surgical Setup cluster_process Process pump Syringe Pump with Perfusion Buffer (BMAA + [14C]-Sucrose) catheter Catheter in Common Carotid Artery pump->catheter animal Anesthetized Rat perfusion Perfusion (e.g., 30 sec) catheter->animal decapitation Decapitation & Brain Harvest perfusion->decapitation analysis Sample Analysis (LC-MS/MS & Scintillation) decapitation->analysis

Caption: Workflow for the in situ brain perfusion experiment.

Protocol 3.1: In Situ Brain Perfusion in Rats for BMAA Uptake

I. Materials & Reagents:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Perfusion Buffer: Bicarbonate-buffered saline, gassed with 95% O₂/5% CO₂, pH 7.4

  • BMAA standard

  • [¹⁴C]-Sucrose (vascular space marker)

  • Surgical tools, syringe pump, water bath (37°C)

  • Liquid scintillation counter and LC-MS/MS system

II. Surgical Procedure:

  • Anesthetize the rat and place it on a heating pad to maintain body temperature.

  • Make a midline incision in the neck to expose the right common carotid artery (CCA).

  • Carefully ligate the external carotid artery and other minor branches. Place a loose ligature around the CCA.

  • Insert a catheter connected to the syringe pump into the CCA.

III. Perfusion Experiment:

  • Prepare the perfusion buffer containing a known concentration of BMAA and a tracer amount of [¹⁴C]-sucrose. Warm the buffer to 37°C.

  • Begin the perfusion at a constant flow rate (e.g., 10 mL/min). Simultaneously, sever the jugular veins to allow outflow.

  • Perfuse for a short, precise duration (e.g., 30 seconds). The brain should appear blanched, indicating successful replacement of blood.

  • Stop the perfusion and immediately decapitate the animal.

  • Rapidly dissect the brain, collecting the perfused hemisphere. Weigh the tissue sample.

IV. Sample Analysis:

  • Homogenize the brain tissue.

  • Take one aliquot of the homogenate for [¹⁴C]-sucrose quantification via liquid scintillation counting. This determines the volume of the vascular space.

  • Process a second aliquot for BMAA quantification using a validated LC-MS/MS method.[22][23] This involves protein precipitation and/or solid-phase extraction.

V. Data Analysis:

  • Calculate the vascular volume (Vv, in mL/g) from the [¹⁴C]-sucrose data.

  • Calculate the amount of BMAA in the brain tissue (Qbr, in nmol/g) after correcting for the amount remaining in the vascular space.

  • Calculate the brain uptake clearance (K_in, in mL/s/g) using the equation:

K_in = Q_br / (C_pf * T)

Where:

  • Q_br is the corrected amount of BMAA in the brain tissue.

  • C_pf is the concentration of BMAA in the perfusate.

  • T is the perfusion time in seconds.

A study using this technique found that BMAA influx was saturable and inhibitable by L-leucine, confirming its transport by the large neutral amino acid carrier.[9]

Method Principle Advantages Limitations Typical Data Output
In Situ Brain Perfusion Unidirectional uptake into the brain from a controlled perfusate is measured over a short period.[20][21]Gold standard for quantitative uptake; allows for kinetic and mechanistic studies (e.g., inhibition).[21][24]Technically demanding, low throughput, requires animal use.Brain uptake clearance (K_in); Permeability-surface area product (PS).[25]
Microdialysis A probe implanted in the brain measures unbound BMAA concentrations in the brain extracellular fluid over time.Provides dynamic information on unbound drug concentration in the brain.Invasive, technically complex, requires sensitive bioanalysis.Brain extracellular fluid concentration vs. time profile.

Part 4: Bioanalytical Quantification of BMAA

Accurate and sensitive quantification of BMAA in complex biological matrices (cell media, plasma, brain homogenate) is essential for any permeability study. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high specificity and sensitivity.[18][26]

Core Principle: LC separates BMAA from its isomers (like 2,4-diaminobutyric acid, DAB) and other matrix components.[18][27] The mass spectrometer then specifically detects and quantifies BMAA based on its unique mass-to-charge ratio and fragmentation pattern.

Key Considerations for Method Development:

  • Sample Preparation: Protein precipitation (e.g., with trichloroacetic acid or acetonitrile) or solid-phase extraction is often required to clean up samples.[22][23] For total BMAA (free + protein-bound), acid hydrolysis is necessary.[22]

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for underivatized BMAA.[18] Alternatively, reverse-phase (RP) chromatography can be used after derivatization (e.g., with dansyl chloride).[23][26]

  • Internal Standard: Use of a stable isotope-labeled internal standard (e.g., D3-BMAA) is crucial for accurate quantification.[18]

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity, monitoring specific precursor-to-product ion transitions.[18]

Conclusion

Investigating the BBB permeability of BMAA requires a multi-faceted approach. In silico models provide a valuable starting point for high-throughput screening. In vitro Transwell assays using cell lines like hCMEC/D3 are indispensable for mechanistic studies and medium-throughput analysis. Ultimately, in vivo techniques such as in situ brain perfusion provide the most physiologically relevant quantitative data on brain uptake. The selection of a method should be guided by the specific scientific question, and the data from each approach should be integrated to build a comprehensive understanding of how this environmental neurotoxin enters the central nervous system. Robust and validated bioanalytical methods, primarily LC-MS/MS, are the critical foundation upon which all these permeability studies are built.

References

  • Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology, 247(4), H484-H493. [Link]

  • Verma, R. P., Hansch, C., & Garg, R. (2003). Computational models to predict blood-brain barrier permeation and CNS activity. Bioorganic & Medicinal Chemistry, 11(10), 2331-2342. [Link]

  • Pardridge, W. M. (2005). The blood-brain barrier: bottleneck in brain drug development. NeuroRx, 2(1), 3-14. [Link]

  • Subramanian, S., & Yelehanka, R. (2022). Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. Frontiers in Neuroscience, 16, 858126. [Link]

  • Al-Obaidi, H., & Al-Hassani, Z. (2026). TITAN-BBB: Predicting BBB Permeability using Multi-Modal Deep-Learning Models. bioRxiv. [Link]

  • Lage, S., et al. (2016). Determination of the neurotoxin BMAA (β-N-methylamino-l-alanine) in cycad seed and cyanobacteria by LC-MS/MS (liquid chromatography tandem mass spectrometry). Analyst, 141(3), 974-982. [Link]

  • Ajabani, D., et al. (2020). LightBBB: computational prediction model of blood–brain-barrier penetration based on LightGBM. Bioinformatics, 36(22-23), 5407-5413. [Link]

  • Silva, D. F., et al. (2022). Microbial BMAA elicits mitochondrial dysfunction, innate immunity activation, and Alzheimer's disease features in cortical neurons. Journal of Neuroinflammation, 19(1), 1-20. [Link]

  • O'Kane, R. L., & Hawkins, R. A. (1998). Amino acid transport across each side of the blood-brain barrier. Journal of Neurochemistry, 70(3), 1147-1154. [Link]

  • Hawkins, R. A., O'Kane, R. L., Simpson, I. A., & Viña, J. R. (2006). Structure of the blood–brain barrier and its role in the transport of amino acids. The Journal of nutrition, 136(1 Suppl), 218S-226S. [Link]

  • Spetter, L. E. (2012). The Emerging Science of BMAA: Do Cyanobacteria Contribute to Neurodegenerative Disease?. Environmental Health Perspectives, 120(3), a110-a115. [Link]

  • Smith, Q. R., Nagura, H., & Takada, Y. (1992). Facilitated transport of the neurotoxin, beta-N-methylamino-L-alanine, across the blood-brain barrier. Journal of neurochemistry, 58(4), 1330-1335. [Link]

  • Campos-Bedolla, P., et al. (2020). Transport of Amino Acids Across the Blood-Brain Barrier. Frontiers in Physiology, 11, 934. [Link]

  • Campos-Bedolla, P., et al. (2020). Transport of Amino Acids Across the Blood-Brain Barrier. Frontiers in Physiology, 11, 934. [Link]

  • Dagenais, C., et al. (2000). In Situ Brain Perfusion Technique. Methods in Molecular Medicine, 34, 399-410. [Link]

  • Hawkins, R. A., O'Kane, R. L., Simpson, I. A., & Viña, J. R. (2006). Structure of the blood-brain barrier and its role in the transport of amino acids. The Journal of nutrition, 136(1 Suppl), 218S-226S. [Link]

  • Lage, S., et al. (2017). Extraction and LC-MS/MS Analysis of Underivatised BMAA. In The Cyanobacterial Toxin BMAA (pp. 59-67). Springer, Cham. [Link]

  • Bickel, U. (2009). Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique. Current protocols in pharmacology, Chapter 12, Unit 12.8. [Link]

  • Sinam, G. G., et al. (2024). A UPLC-MS/MS method for quantification of β-N-methylamino-L-alanine (BMAA) in Cycas sphaerica roxb. and its use in validating efficacy of a traditional BMAA removal method. Toxicon, 238, 107566. [Link]

  • Duncan, M. W., et al. (1991). 2-amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics and blood-brain barrier permeability in the rat. The Journal of pharmacology and experimental therapeutics, 258(1), 27-35. [Link]

  • Cox, P. A., et al. (2016). Dietary exposure to an environmental toxin triggers neurofibrillary tangles and amyloid deposits in the brain. Proceedings of the Royal Society B: Biological Sciences, 283(1823), 20152397. [Link]

  • McKindles, K. M., et al. (2023). Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Toxins, 15(9), 551. [Link]

  • Kim, S. Y., et al. (2024). A systematic review on analytical methods of the neurotoxin β-N-methylamino-L-alanine (BMAA), and its causative microalgae and distribution in the environment. Water Research, 265, 122248. [Link]

  • Zhang, J., et al. (2023). A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells. Journal of Controlled Release, 358, 244-257. [Link]

  • Lee, S. H., et al. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Pharmaceutics, 16(1), 43. [Link]

  • ANSES. (2017). Opinion of ANSES on the acute and chronic toxicity of BMAA (beta-methylamino-L-alanine). [Link]

  • Youdim, K. A., et al. (2009). Comparison of blood-brain barrier permeability assays: in situ brain perfusion, MDR1-MDCKII and PAMPA-BBB. Journal of pharmaceutical sciences, 98(6), 2095-2107. [Link]

  • Smith, Q. R., & Takasato, Y. (1986). Kinetics of amino acid transport at the blood-brain barrier studied using an in situ brain perfusion technique. Annals of Neurology, 20(2), 141-146. [Link]

  • Vu, K., et al. (2009). Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Cryptococcus neoformans Transmigration. Eukaryotic cell, 8(11), 1803-1807. [Link]

  • Taylor, L. A. (2022). New methods to study blood-brain barrier permeability (Doctoral dissertation, Harvard University). [Link]

  • Wikipedia contributors. (2024). β-Methylamino-L-alanine. Wikipedia. [Link]

  • Banks, W. A. (2009). Analytical and Biological Methods for Probing the Blood-Brain Barrier. Journal of pharmaceutical sciences, 98(5), 1611-1634. [Link]

  • World Precision Instruments. (n.d.). Automation and Optimization of 3-D Blood Brain Barrier Model. Application Note. [Link]

  • Chiu, A. S., et al. (2011). Gliotoxicity of the cyanotoxin, b-methyl-amino-L-alanine (BMAA). Journal of neurochemistry, 118(3), 435-443. [Link]

  • Tancheva, L., et al. (2023). β-N-Methylamino-L-Alanine (BMAA) Modulates the Sympathetic Regulation and Homeostasis of Polyamines. Toxins, 15(2), 127. [Link]

  • Campos-Bedolla, P., et al. (2020). Transport of Amino Acids Across the Blood-Brain Barrier. Frontiers in Physiology, 11, 934. [Link]

  • Go, J. C., & Sivakumar, S. (2023). Anatomy, Head and Neck: Blood Brain Barrier. In StatPearls. StatPearls Publishing. [Link]

  • Covaliov, L., & Covaliov, V. (2015). Blood-brain barrier permeability imaging using perfusion computed tomography. Clujul medical (1957), 88(2), 127. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-3-(methylamino)butanoic Acid

Welcome to the Advanced Troubleshooting Guide for the synthesis of 2-Amino-3-(methylamino)butanoic acid . As a non-proteinogenic diamino acid found in potent peptide antibiotics (such as the Napsamycins and friulimicin)[...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of 2-Amino-3-(methylamino)butanoic acid . As a non-proteinogenic diamino acid found in potent peptide antibiotics (such as the Napsamycins and friulimicin)[1, 3], its synthesis presents unique challenges in stereocontrol, regioselectivity, and orthogonal protection.

Designed for researchers and drug development professionals, this guide bypasses generic advice to focus on the exact physicochemical causality behind synthetic failures and provides self-validating protocols to ensure high-yield, enantiomerically pure workflows.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My aziridine ring-opening with methylamine yields a complex mixture of C2 and C3 attack products. How do I force C3 regioselectivity?

The Causality: Nucleophilic attack on aziridine-2-carboxylates is governed by a delicate balance of steric hindrance and electronic activation. If your aziridine nitrogen is unprotected or alkyl-protected, the incoming methylamine lacks a strong electronic bias, leading to competing attack at the C2 position (driven by the inductive effect of the ester) and the C3 position (driven by lower steric hindrance). The Solution: You must use an N-activated aziridine [4]. By protecting the aziridine nitrogen with a strongly electron-withdrawing group (e.g., -Boc or -Ts), you stabilize the developing negative charge on the nitrogen during the transition state. This electronic activation, combined with the steric bulk of the adjacent carboxylate group at C2, heavily biases the SN​2 attack toward the less hindered C3 position.

Q2: I need the (2S, 3S)-diastereomer for my peptide sequence, but my NMR shows the syn (2S, 3R) product. Where did my stereocontrol fail?

The Causality: The ring-opening of the aziridine by methylamine proceeds via a strict SN​2 mechanism, which dictates a complete inversion of stereochemical configuration at the site of attack (C3)[2]. The Solution: If you require the (2S, 3S)-anti product, you cannot start with a (2S, 3S) aziridine. You must synthesize the (2S, 3R) aziridine precursor. When methylamine attacks the C3 position of the (2S, 3R) aziridine, the C3 center inverts from (R) to (S), yielding the desired (2S, 3S) diamino acid core.

Q3: How do I orthogonally protect the C2 and C3 amines for downstream Solid-Phase Peptide Synthesis (SPPS)?

The Causality: 2-Amino-3-(methylamino)butanoic acid contains a primary α -amine (C2) and a secondary β -amine (C3). Differentiating them after the core is formed is notoriously difficult due to similar pKa values. The Solution: Build the protection into the synthetic sequence. Use an N-Boc protected aziridine. Upon ring opening, the Boc group automatically becomes the protecting group for the C2 primary amine. The incoming methylamine (now at C3) is a secondary amine that can be immediately trapped in a one-pot reaction using Fmoc-Cl or Fmoc-OSu. This yields a C2-Boc, C3-Fmoc orthogonally protected building block.

Q4: The unprotected zwitterionic diamino acid is impossible to extract into organic solvents. How do I isolate it?

The Causality: The fully deprotected molecule has two basic amine groups and one acidic carboxylate, making it highly polar and entirely water-soluble at nearly all pH ranges. The Solution: Abandon liquid-liquid extraction. Use strong cation-exchange chromatography (e.g., Dowex 50WX4 resin). Load the aqueous mixture, wash with distilled water to remove neutral/acidic impurities, and elute the diamino acid using a gradient of 1.0 M to 2.0 M HCl [3]. Alternatively, use preparative reverse-phase HPLC with an aqueous 0.1% trifluoroacetic acid (TFA) mobile phase.

Part 2: Quantitative Data & Stereochemical Mapping

Table 1: Effect of N-Activating Groups on Regioselectivity (C3 vs C2 Attack)

Data summarizes the nucleophilic attack of methylamine on various aziridine-2-carboxylates.

Aziridine N-SubstituentElectronic NatureMajor Attack SiteRegiomeric Ratio (C3:C2)Typical Yield (%)
-Boc Electron-withdrawingC3 > 95:5 85 - 92
-Ts Electron-withdrawingC3 > 98:2 88 - 95
-BenzylElectron-donatingMixed~ 40:6045 - 60
-H (Unprotected)NeutralUnreactive/MixedN/A< 20
Table 2: Stereochemical Trajectory ( SN​2 Inversion)

Mapping the required aziridine precursor to achieve the desired diamino acid diastereomer.

Starting Aziridine ConfigurationNucleophile TrajectoryResulting Diamino Acid Core
(2S, 3R) Inversion at C3(2S, 3S) - anti
(2R, 3S) Inversion at C3(2R, 3R) - anti
(2S, 3S) Inversion at C3(2S, 3R) - syn
(2R, 3R) Inversion at C3(2R, 3S) - syn

Part 3: Standard Operating Procedure (SOP)

Regioselective Synthesis of (2S,3S)-2-(Boc-amino)-3-(Fmoc-methylamino)butanoic acid

Phase 1: Aziridine Ring Opening

  • Preparation: Dissolve 10.0 mmol of (2S,3R)-N-Boc-aziridine-2-carboxylic acid methyl ester in 30 mL of anhydrous acetonitrile under an inert argon atmosphere.

  • Nucleophilic Attack: Add 50.0 mmol (5 equivalents) of methylamine (supplied as a 2.0 M solution in THF).

  • Reaction: Stir the sealed reaction mixture at 50°C for 12–16 hours. Monitor the disappearance of the aziridine starting material via TLC (Ninhydrin stain; the aziridine will not stain readily, but the opened secondary amine will appear as a dark spot).

  • Concentration: Remove the solvent and excess methylamine under reduced pressure to yield the crude (2S,3S)-2-(Boc-amino)-3-(methylamino)butanoate. Do not attempt acid/base extraction.

Phase 2: Orthogonal Protection (Fmoc) 5. Solvation: Dissolve the crude intermediate in 40 mL of a 1:1 mixture of 1,4-Dioxane and 10% aqueous NaHCO3​ . 6. Fmoc Addition: Cool the mixture to 0°C. Dropwise, add a solution of Fmoc-OSu (11.0 mmol, 1.1 eq) dissolved in 10 mL of 1,4-Dioxane. 7. Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. 8. Isolation: Acidify the mixture to pH 3.0 using 1.0 M HCl. Extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

Phase 3: Ester Hydrolysis 9. Saponification: Dissolve the protected ester in THF/Water (3:1). Add LiOH (1.5 eq) and stir at 0°C for 2 hours to prevent epimerization at the C2 position. 10. Final Purification: Acidify to pH 3.0, extract with EtOAc, and purify via flash chromatography (Silica gel, DCM/MeOH gradient) to yield the orthogonally protected, SPPS-ready building block.

Part 4: Synthetic Workflow Visualization

G A tert-Butyl Crotonate (Starting Material) B Asymmetric Aminohydroxylation (Sharpless AA) A->B OsO4, Chiral Ligand C (2S,3R)-Aziridine-2-carboxylate (N-Boc Activated) B->C Cyclization / Boc Protection D Nucleophilic Ring Opening (Methylamine, SN2) C->D Regioselective C3 Attack E (2S,3S)-2-Boc-amino-3-(methylamino) butanoate ester D->E Inversion of Config at C3 F Orthogonal Protection (Fmoc-OSu) E->F Amine Trapping G Fully Protected Diamino Acid Ready for SPPS F->G Ester Hydrolysis (LiOH)

Figure 1: Stereoselective synthetic workflow for 2-amino-3-(methylamino)butanoic acid.

References

  • Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 24(21), 3857. Available at:[Link]

  • Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)- diaminobutanoic acid. Organic & Biomolecular Chemistry, 1, 3708-3715. Available at:[Link]

  • Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis. Antimicrobial Agents and Chemotherapy, 50(3), 1058-1067. Available at:[Link]

  • New synthesis and ring opening of cis-3-alkylaziridine-2-carboxylates. Tetrahedron, 57(40), 8267-8276. Available at:[Link]

Optimization

Technical Support Center: Optimizing 2-Amino-3-(methylamino)butanoic Acid (AMBA) Synthesis

Welcome to the AMBA Technical Support Center. 2-Amino-3-(methylamino)butanoic acid (AMBA) is a highly specialized α,β -diamino acid and an aza-analog of isoleucine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the AMBA Technical Support Center. 2-Amino-3-(methylamino)butanoic acid (AMBA) is a highly specialized α,β -diamino acid and an aza-analog of isoleucine. It is a critical structural component in the peptidyl backbone of uridyl peptide antibiotics, including mureidomycins and pacidomycins [1].

Synthesizing AMBA with high yield and enantiomeric purity requires rigorous stereocontrol. The most reliable pathway utilizes the Sharpless Asymmetric Aminohydroxylation (AA) of tert-butyl crotonate, followed by N-methylation, mesylation, and stereoinvertive azide displacement [2]. As a Senior Application Scientist, I have compiled this troubleshooting guide and FAQ to help you navigate the mechanistic pitfalls of this workflow, ensuring your protocols remain robust and self-validating.

Pathway Visualization & Critical Control Points

To successfully synthesize AMBA, you must understand where the reaction is most likely to fail. The diagram below illustrates the standard workflow, highlighting the thermodynamic and kinetic traps that compromise yield and purity.

AMBA_Workflow A tert-Butyl Crotonate B 1. Sharpless AA Osmium / (DHQD)2PHAL A->B C (2S,3R)-Amino Alcohol B->C Err1 Failure: Regioisomer Formation B->Err1 Low Ligand Load D 2. N-Methylation NaH / Me2SO4 C->D E N-Methylated Intermediate D->E Err2 Failure: Ester Hydrolysis D->Err2 Moisture/Excess Base F 3. Azide Displacement MsCl then NaN3 E->F G Azido Derivative F->G Err3 Failure: E2 Elimination F->Err3 High Temp/Basic Azide H 4. Hydrogenation H2 / Pd/C G->H I AMBA Target Molecule H->I

Figure 1: AMBA synthesis workflow detailing critical control points and common failure modes.

Quantitative Optimization Metrics

Use the following benchmark data to evaluate the health of your synthetic pipeline. Deviations from these metrics indicate a process failure requiring immediate troubleshooting.

Reaction StepTarget IntermediateKey ReagentsExpected YieldExpected ee/deCritical Quality Attribute (CQA)
1. Sharpless AA (2S,3R)-Amino alcoholOs, (DHQD)2PHAL, CbzNNaCl75–85%>95% eeRegioselectivity ratio (>9:1)
2. N-Methylation N-Methyl amino alcoholNaH, Me₂SO₄80–85%N/AAbsence of ester hydrolysis
3. Azide Substitution Azido derivativeMsCl, Et₃N, then NaN₃65–70%>95% deComplete stereochemical inversion
4. Hydrogenation (2R,3R)-AMBAH₂, 10% Pd/C90–95%>95% deComplete reduction of azide
Troubleshooting FAQs

Q1: My Sharpless Asymmetric Aminohydroxylation (AA) step is yielding poor regioselectivity (<9:1) and low enantiomeric excess. How can I improve this? Mechanistic Causality: The osmium-catalyzed aminohydroxylation of tert-butyl crotonate is highly sensitive to the chiral ligand-to-metal ratio and the choice of the nitrogen source. If the (DHQD)2PHAL ligand concentration drops relative to osmium, the background achiral reaction outpaces the chiral pathway, destroying your ee. Furthermore, using smaller ester groups (like methyl or ethyl) instead of tert-butyl allows the intermediate to spontaneously cyclize into a β -lactam [3]. Actionable Solution:

  • Strictly maintain a ligand-to-osmium ratio of at least 5:1.

  • Ensure you are using tert-butyl crotonate; its steric bulk is non-negotiable as it physically blocks intramolecular lactamization.

  • Use benzyl carbamate (CbzNH₂) converted in situ to its sodium salt as the nitrogen source, which provides superior regiocontrol compared to sulfonamides.

Q2: During the N-methylation of the amino alcohol intermediate, I am observing significant over-methylation and ester hydrolysis. What is going wrong? Mechanistic Causality: The secondary amine (protected by Cbz) is poorly nucleophilic, necessitating a strong base like Sodium Hydride (NaH) to generate the amide anion. However, commercial NaH often contains trace Sodium Hydroxide (NaOH) from ambient moisture exposure. NaOH rapidly saponifies the tert-butyl ester. Over-methylation occurs if the reaction temperature exceeds 0°C, leading to quaternization. Actionable Solution: Wash your NaH with anhydrous hexane immediately before use to remove mineral oil and surface impurities. Run the deprotonation strictly at -15°C to 0°C under argon, and add dimethyl sulfate (Me₂SO₄) dropwise.

Q3: The azide displacement step is producing elimination byproducts (crotonate derivatives) rather than the desired azido compound. How do I favor substitution? Mechanistic Causality: You are attempting an S_N2 displacement on a secondary carbon. The β -amino mesylate intermediate is highly prone to E2 elimination because the α -proton is rendered acidic by the adjacent ester carbonyl. If the reaction is heated too aggressively, or if your azide source is too basic, the thermodynamic E2 pathway outcompetes the kinetic S_N2 pathway [2]. Actionable Solution: Do not use elevated temperatures. Perform the displacement using Sodium Azide (NaN₃) in anhydrous DMSO or DMF at room temperature to 40°C maximum. NaN₃ in these polar aprotic solvents is a hyper-nucleophile, allowing the S_N2 inversion to proceed rapidly before E2 elimination can occur.

Q4: The final Pd/C hydrogenation step is stalling, resulting in incomplete reduction of the azide to the primary amine. Mechanistic Causality: Palladium catalysts are notoriously sensitive to sulfur poisoning. If your intermediate from the previous step retains trace amounts of unreacted methanesulfonyl chloride (MsCl) or DMSO solvent, the sulfur lone pairs will irreversibly bind to the active Pd sites, halting the reduction. Actionable Solution: Rigorously purify the azido intermediate via silica gel flash chromatography before hydrogenation. Do not rely solely on aqueous workups. Use fresh 10% Pd/C and ensure your hydrogen balloon/reactor maintains a consistent pressure of at least 1 atm.

Validated Experimental Protocols
Protocol A: Sharpless Asymmetric Aminohydroxylation (Self-Validating)

Objective: Establish the (2S,3R) stereocenters with >95% ee.

  • Preparation: In a 500 mL round-bottom flask, dissolve NaOH (0.12 mol) in 150 mL of water. Add benzyl carbamate (0.12 mol) and stir for 15 minutes to form the sodium salt.

  • Catalyst Complexation: Add n-propanol (100 mL), followed by (DHQD)2PHAL (0.005 mol) and potassium osmate dihydrate (K₂OsO₄·2H₂O, 0.001 mol). The solution will turn a distinct pale green, indicating the active Os(VIII) complex has formed.

  • Reaction: Cool the mixture to 0°C. Add tert-butyl crotonate (0.10 mol) in one portion.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 7:3) and UV light. Self-Validation: The reaction is complete when the strongly UV-active crotonate spot (R_f = 0.6) completely disappears and is replaced by a highly polar, ninhydrin-active spot (R_f = 0.2). This confirms complete aminohydroxylation without lactamization.

  • Quench: Add saturated aqueous sodium sulfite (Na₂SO₃, 100 mL) and stir for 1 hour to reduce the osmium. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Mesylation and Stereoinvertive Azide Displacement

Objective: Invert the C3 stereocenter from (R) to (S) via S_N2 displacement.

  • Mesylation: Dissolve the N-methylated amino alcohol (0.05 mol) in anhydrous CH₂Cl₂ (100 mL). Add Triethylamine (0.15 mol) and cool to -10°C. Dropwise, add Methanesulfonyl chloride (MsCl, 0.06 mol). Stir for 30 minutes.

  • Validation Checkpoint: TLC (Hexanes:EtOAc 1:1) should show complete conversion to a less polar spot. Wash immediately with cold 1M HCl, then brine. Dry and concentrate without heating (mesylates are thermally unstable).

  • Displacement: Dissolve the crude mesylate in anhydrous DMF (50 mL). Add NaN₃ (0.15 mol). Stir at 35°C for 24 hours.

  • Validation Checkpoint: IR Spectroscopy is your best validation tool here. Self-Validation: Take a crude aliquot; the appearance of a massive, sharp absorbance band at ~2100 cm⁻¹ confirms the successful incorporation of the azide group, ruling out the E2 elimination byproduct.

References
  • Hennings, D. D., & Williams, R. M. (2000). Synthesis of (S,S)- and (R,R)- 2-Amino-3-methylaminobutanoic Acid (AMBA). Synthesis, 2000(09), 1310-1314. Available at:[Link]

  • Viso, A., Fernández de la Pradilla, R., García, A., & Alonso, M. (2005). α,β -Diamino Acids: Biological Significance and Synthetic Approaches. Chemical Reviews, 105(8), 3167-3196. Available at:[Link]

  • Han, H., & Janda, K. D. (1998). An Efficient Asymmetric Route to 2,3-Diaminobutanoic Acids. Journal of the American Chemical Society, 120(30), 7659-7660. Available at:[Link]

Troubleshooting

stability of 2-Amino-3-(methylamino)butanoic acid in different solvents and pH conditions

Technical Support Center: 2-Amino-3-(methylamino)butanoic Acid Stability Guide Introduction: Welcome to the technical support center for 2-Amino-3-(methylamino)butanoic acid. This guide is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-3-(methylamino)butanoic Acid Stability Guide

Introduction:

Welcome to the technical support center for 2-Amino-3-(methylamino)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound. Given that specific, peer-reviewed stability data for 2-Amino-3-(methylamino)butanoic acid is not extensively available in public literature, this document provides a framework for establishing its stability profile based on established principles of amino acid chemistry and pharmaceutical stability testing. Our approach is to empower you with the foundational knowledge and experimental protocols to confidently assess the stability of this molecule in your specific applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 2-Amino-3-(methylamino)butanoic acid, drawing upon general principles of amino acid chemistry.

Q1: What are the primary factors that can affect the stability of 2-Amino-3-(methylamino)butanoic acid?

A1: The stability of 2-Amino-3-(methylamino)butanoic acid is primarily influenced by pH, the choice of solvent, temperature, light exposure, and the presence of oxidizing agents. The molecule possesses three key functional groups that can participate in degradation reactions: a primary amine, a secondary amine, and a carboxylic acid. The reactivity of these groups is highly dependent on the surrounding chemical environment. For instance, at extreme pH values, the compound may be susceptible to racemization or deamination.

Q2: In what pH range is 2-Amino-3-(methylamino)butanoic acid expected to be most stable?

A2: For most amino acids, optimal stability in aqueous solutions is typically found in the pH range of 4 to 6. In this range, the amino groups are protonated (acting as a protective measure against oxidative deamination), and the carboxylic acid group is in its carboxylate form, which is generally stable. However, the presence of a secondary amine in 2-Amino-3-(methylamino)butanoic acid could slightly alter this optimal range. It is crucial to experimentally determine the ideal pH for your specific application and storage conditions.

Q3: Which solvents are recommended for storing 2-Amino-3-(methylamino)butanoic acid?

A3: The choice of solvent is critical for the stability of your compound. Here is a general guideline:

  • Aqueous Buffers (pH 4-6): Recommended for short-term storage and for applications where the compound needs to be in a physiologically relevant medium.

  • Aprotic Solvents (e.g., DMSO, DMF): These are often suitable for long-term storage of solid compounds or as concentrated stock solutions, typically stored at -20°C or -80°C. These solvents are less likely to participate in degradation reactions compared to protic solvents.

  • Alcohols (e.g., Ethanol, Methanol): While commonly used, be aware that alcohols can potentially esterify the carboxylic acid group, especially under acidic conditions or over long storage periods.

A summary of recommended solvents and typical storage conditions is provided in the table below.

Solvent Typical Storage Temperature Potential Concerns
Aqueous Buffer (pH 4-6)4°C (short-term), -20°C or -80°C (long-term)Microbial growth (if not sterile), hydrolysis
DMSO, DMF-20°C or -80°CHygroscopic (absorbs water), may be incompatible with some assays
Ethanol, Methanol-20°C or -80°CPotential for esterification

Q4: How can I prevent the oxidation of 2-Amino-3-(methylamino)butanoic acid in solution?

A4: The amino groups in the molecule can be susceptible to oxidation. To minimize this, consider the following preventative measures:

  • Use of Degassed Solvents: Purging your solvents with an inert gas like nitrogen or argon can remove dissolved oxygen.

  • Addition of Antioxidants: In some formulations, small amounts of antioxidants such as ascorbic acid or EDTA may be included, but their compatibility with your downstream applications must be verified.

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photo-oxidation.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental issues you might encounter.

Issue 1: I am observing a loss of my compound's concentration in my aqueous stock solution over time, even when stored at 4°C.

Potential Cause Troubleshooting Step Scientific Rationale
Suboptimal pH Prepare fresh solutions in a series of buffers (e.g., pH 4, 5, 6, 7, and 8) and monitor the concentration over a defined period.The stability of amino acids is often pH-dependent. Moving to a more optimal pH can significantly slow down degradation.
Microbial Contamination Filter-sterilize your stock solution using a 0.22 µm filter and store it in sterile containers.Aqueous solutions, especially those near neutral pH, can support microbial growth, which can metabolize your compound.
Oxidation Prepare your solution using degassed water and store it under an inert atmosphere (e.g., nitrogen or argon).Dissolved oxygen in the solvent can lead to oxidative degradation of the amino groups.

Issue 2: After dissolving my compound in methanol and analyzing it by HPLC, I see a new, less polar peak appearing over time.

Potential Cause Troubleshooting Step Scientific Rationale
Esterification Confirm the identity of the new peak using LC-MS. The new peak should have a mass corresponding to the methyl ester of your compound. Switch to an aprotic solvent like DMSO for your stock solution.Alcohols can react with carboxylic acids to form esters, especially in the presence of trace amounts of acid. This new compound will be less polar and have a different retention time on a reverse-phase HPLC column.

Issue 3: My frozen DMSO stock solution shows precipitation after thawing.

Potential Cause Troubleshooting Step Scientific Rationale
Poor Solubility at Lower Temperatures Gently warm the solution to 37°C and vortex to redissolve the compound. Before aliquoting, ensure the solution is completely clear.Some compounds have lower solubility in DMSO at room temperature or below. It's crucial to ensure complete dissolution before use to have an accurate concentration.
Freeze-Thaw Instability Prepare smaller, single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.Repeated freezing and thawing can cause the compound to come out of solution or, in some cases, lead to degradation.

Part 3: Experimental Protocol for Stability Assessment

This protocol provides a systematic approach to determining the stability of 2-Amino-3-(methylamino)butanoic acid in your desired formulations.

Objective: To evaluate the stability of 2-Amino-3-(methylamino)butanoic acid under various solvent and pH conditions over time.

Materials:

  • 2-Amino-3-(methylamino)butanoic acid

  • HPLC-grade solvents (Water, Methanol, Acetonitrile, DMSO)

  • Buffer salts (e.g., phosphate, acetate)

  • Calibrated pH meter

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Incubators or water baths set to desired temperatures

  • Volumetric flasks and pipettes

Workflow for Stability Study:

Caption: Workflow for assessing the stability of 2-Amino-3-(methylamino)butanoic acid.

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of 2-Amino-3-(methylamino)butanoic acid in each of the following suggested solvents:

      • Phosphate buffer, pH 4.0

      • Phosphate buffer, pH 7.4

      • Phosphate buffer, pH 9.0

      • DMSO

      • Methanol

    • Vortex each solution until the compound is fully dissolved.

  • Storage Conditions:

    • Aliquot each solution into separate, clearly labeled vials.

    • Store a set of aliquots at the following temperatures:

      • 4°C (refrigerated)

      • 25°C (room temperature)

      • 40°C (accelerated stability)

  • Time Points for Analysis:

    • Analyze an aliquot from each condition immediately after preparation (Time 0).

    • Analyze subsequent aliquots at predefined time points (e.g., 24 hours, 48 hours, 1 week, 1 month).

  • Analytical Method:

    • Use a validated HPLC method to quantify the concentration of 2-Amino-3-(methylamino)butanoic acid. A typical starting point would be a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid.

    • Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of the initial concentration of 2-Amino-3-(methylamino)butanoic acid remaining at each time point for each condition.

    • Plot the percentage remaining versus time for each condition to visualize the degradation kinetics.

References

  • "Amino Acid Degradation." Wikipedia, Wikimedia Foundation, 2023, [Link].

Optimization

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 2-Amino-3-(methylamino)butanoic acid

Welcome to the Technical Support Center for the LC-MS/MS analysis of 2-Amino-3-(methylamino)butanoic acid and related polar diamino acids (such as its widely studied homologue, β-N-methylamino-L-alanine or BMAA). As a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the LC-MS/MS analysis of 2-Amino-3-(methylamino)butanoic acid and related polar diamino acids (such as its widely studied homologue, β-N-methylamino-L-alanine or BMAA). As a highly polar, basic, non-proteinogenic amino acid, accurate quantitation in complex biological matrices (e.g., fermentation broths, tissue extracts) is severely hindered by matrix effects—specifically ion suppression or enhancement at the mass spectrometer source.

This guide provides field-validated troubleshooting strategies, diagnostic workflows, and self-validating protocols to ensure absolute quantitative accuracy.

Part 1: Diagnostic Workflow

Before altering your sample preparation, you must diagnose the exact nature and chromatographic location of the matrix effect (ME).

MatrixEffects A Raw Sample Extract (Complex Matrix) B Assess Matrix Effect (Post-Column Infusion) A->B C Is ME > ±15%? B->C D Proceed to LC-MS/MS (Use SIL-IS) C->D No E Mitigation Required C->E Yes F Cation-Exchange SPE (MCX/PCX Cleanup) E->F G Optimize Extraction Ratio (Dilution 1:100 - 1:500) E->G F->B G->B

Diagnostic workflow for identifying and mitigating matrix effects in diamino acid LC-MS/MS.

Part 2: Frequently Asked Questions (FAQs)

Q1: Should I use HILIC (underivatized) or RPLC (derivatized) to minimize matrix effects? A: Both techniques have distinct vulnerabilities. Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS allows for the direct analysis of underivatized polar diamino acids but is highly susceptible to ion suppression from co-eluting polar matrix components, such as basic amino acids (lysine, arginine) (1)[1]. Conversely, pre-column derivatization (e.g., AQC, FMOC) increases the hydrophobicity of the target analyte, allowing for Reversed-Phase Liquid Chromatography (RPLC) separation. This shifts the analyte away from early-eluting polar interferents (2)[2]. However, complex matrices can severely quench the derivatization reaction itself, leading to falsely low quantitation (3)[3]. Expert Recommendation: If using HILIC, rigorous Solid-Phase Extraction (SPE) clean-up is mandatory. If using derivatization, you must ensure the reagent is in vast molar excess and validate the reaction efficiency directly in the sample matrix.

Q2: How do I definitively calculate the Matrix Effect (ME) percentage? A: ME must be calculated by comparing the MS/MS peak area of the analyte spiked into a post-extraction blank matrix ( Amatrix​ ) against the analyte spiked into neat solvent ( Asolvent​ ) (2)[2]. Formula: ME(%)=(Amatrix​/Asolvent​−1)×100

A negative value indicates ion suppression; a positive value indicates ion enhancement (4)[4]. To map where suppression occurs chromatographically, perform a post-column infusion experiment: continuously infuse the standard into the MS source while injecting a blank matrix extract through the LC column. Dips in the baseline signal indicate suppression zones (1)[1].

Q3: My internal standard recovery is abysmal (<20%). What is happening? A: If a Stable Isotope-Labeled Internal Standard (SIL-IS) is added before sample processing and shows low recovery, it indicates either massive ion suppression at the detector or physical loss during extraction/SPE (5)[5]. In complex biomass matrices, recoveries can drop below 20% due to strong matrix binding or severe HILIC ion suppression[5]. Solution: First, verify if it is an MS ionization issue by injecting a post-extraction spiked sample. If suppression is the culprit, increase the extraction ratio (dilution) to 1:100 or 1:500 (3)[3] and utilize a mixed-mode strong cation exchange (MCX) SPE cartridge to remove neutral and acidic interferents (6)[6].

Part 3: Actionable Troubleshooting Protocols

Protocol A: Mixed-Mode Cation-Exchange (MCX/PCX) SPE Clean-up

Causality: 2-Amino-3-(methylamino)butanoic acid is a diamino acid. At acidic pH, it is highly protonated (cationic). Polymeric cation-exchange (PCX/MCX) cartridges selectively retain these analytes via ionic interactions, allowing neutral and acidic matrix lipids/carbohydrates to be washed away. This drastically reduces HILIC matrix effects (6)[6].

Step-by-Step Methodology:

  • Conditioning: Pass 2 mL of 100% Methanol (MeOH) through the MCX cartridge, followed by 2 mL of 0.1 M Trichloroacetic acid (TCA) or 0.1% Formic Acid (FA).

  • Loading: Acidify the sample extract (e.g., using 0.1 M TCA) to ensure the diamino acid is fully protonated. Load 1-2 mL onto the cartridge at a controlled flow rate of 1 mL/min[6].

  • Washing (Critical Step): Wash with 2 mL of 0.1 M HCl, followed by 2 mL of 100% MeOH. Mechanistic Note: The acidic wash removes unbound polar interferents, while the organic wash removes lipophilic matrix components without eluting the ionically bound target analyte[6].

  • Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide ( NH4​OH ) in MeOH. Mechanistic Note: The high pH neutralizes the basic functional groups of the diamino acid, breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in the initial LC mobile phase (e.g., 65% Acetonitrile with 0.1% FA for HILIC).

Protocol B: Matrix-Matched Calibration with SIL-IS Implementation

Causality: Even with rigorous SPE, residual matrix effects often persist. A self-validating analytical system requires Matrix-Matched Calibration combined with a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for both extraction losses and ionization fluctuations simultaneously (5)[5].

Step-by-Step Methodology:

  • Matrix Blank Preparation: Prepare a pooled blank matrix extract using the exact SPE protocol described above.

  • Calibration Curve: Spike the blank matrix aliquots with increasing concentrations of the unlabeled standard (e.g., 1 to 500 ng/mL)[6].

  • SIL-IS Spiking: Spike a constant concentration of the SIL-IS into all calibrants and unknown samples prior to extraction[5].

  • Quantitation: Plot the peak area ratio (Analyte / SIL-IS) against the concentration. The SIL-IS will co-elute with the target analyte, experiencing the exact same ion suppression or enhancement, thereby normalizing the detector response.

Part 4: Quantitative Data Summary

The table below summarizes the impact of matrix types and extraction ratios on SPE recovery and observed matrix effects for polar diamino acids.

Matrix TypeRecommended Extraction RatioTypical SPE RecoveryObserved Matrix Effect (LC-MS/MS)
Complex Biomass (Total Soluble)1:10066% - 91%Strong Suppression (HILIC)[1][3]
Complex Biomass (Precipitated Bound)1:500~100%Moderate Suppression[3]
Tissue Extracts1:50>80%Weak Enhancement (~10-18%)[3][4][7]
Seed/Plant Extracts1:5070% - 120%Variable (Requires SIL-IS correction)[5]

Part 5: References[3] Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β-N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods. Toxins. URL[6] Beta-N-methylamino-l-alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon. Marine Drugs. URL[2] Analysis of the neurotoxin β-N-methylamino-L-alanine (BMAA) and isomers in surface water by FMOC derivatization liquid chromatography high resolution mass spectrometry. PLOS One. URL[1] Elucidation of matrix effects and performance of solid-phase extraction for LC-MS/MS analysis of β-N-methylamino-l-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) neurotoxins in cyanobacteria. Analyst. URL[7] Strategy for quantifying trace levels of BMAA in cyanobacteria by LC/MS/MS. Stockholm University. URL[5] A Collaborative Evaluation of LC-MS/MS Based Methods for BMAA Analysis: Soluble Bound BMAA Found to Be an Important Fraction. Marine Drugs. URL[4] Detection and quantification of β‐methylamino‐L‐alanine in aquatic invertebrates. Limnology and Oceanography: Methods. URL

Sources

Troubleshooting

Technical Support Center: Resolving Isomeric Separation of 2-Amino-3-(methylamino)butanoic acid

Welcome to the Technical Support Center. Resolving the isomeric separation of 2-amino-3-(methylamino)butanoic acid—a non-proteinogenic diamino acid structurally homologous to the neurotoxin β-N-methylamino-L-alanine (BMA...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Resolving the isomeric separation of 2-amino-3-(methylamino)butanoic acid—a non-proteinogenic diamino acid structurally homologous to the neurotoxin β-N-methylamino-L-alanine (BMAA)—poses significant analytical challenges. Because it possesses two chiral centers (C2 and C3) and shares isobaric properties with other diamino acids, standard reversed-phase chromatography often fails to resolve its diastereomers and structural isomers.

This guide provides field-proven troubleshooting strategies, leveraging both Hydrophilic Interaction Liquid Chromatography (HILIC) and pre-column derivatization coupled with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: Why do I see multiple peaks or co-elution when analyzing 2-amino-3-(methylamino)butanoic acid? A1: The compound contains two chiral centers, resulting in four possible stereoisomers (2S,3S; 2R,3R; 2S,3R; 2R,3S). Furthermore, biological matrices often contain structural isomers (e.g., positional isomers of methylamino groups). Without adequate chemoselectivity, these isobaric compounds co-elute. Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) increases lipophilicity and improves reversed-phase separation, while generating a highly specific m/z 171 product ion during Collision-Induced Dissociation (CID)[1].

Q2: Should I use HILIC or AQC derivatization for my workflow? A2: It depends on your matrix and throughput requirements. HILIC allows for the direct analysis of underivatized polar zwitterions, preventing derivatization artifacts and reducing sample preparation time[2]. However, AQC derivatization followed by Reversed-Phase LC (RP-LC) generally offers superior sensitivity and sharper peak shapes for complex biological matrices[1].

Q3: How can I resolve the enantiomers (D- vs. L- forms) of this compound? A3: Standard AQC or HILIC methods do not resolve enantiomers. You must use a chiral derivatization reagent, such as N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester ((S)-NIFE), or a chiral stationary phase (e.g., crown ether or zwitterionic columns) to achieve baseline enantiomeric separation[3].

Analytical Strategy Decision Tree

DecisionTree Start Sample Contains 2-Amino-3-(methylamino)butanoic acid Q1 Require Chiral/Enantiomeric Separation? Start->Q1 YesChiral Chiral Derivatization (e.g., (S)-NIFE) + RP-LC Q1->YesChiral Yes NoChiral Require High Throughput without Derivatization? Q1->NoChiral No YesHILIC Direct HILIC-MS/MS (Underivatized) NoChiral->YesHILIC Yes NoDeriv Pre-column Derivatization (AQC or FMOC) + RP-LC NoChiral->NoDeriv No

Decision tree for selecting the optimal LC-MS/MS strategy for isomeric separation.

Troubleshooting Guide

Issue 1: Poor AQC Derivatization Yield or Multiple Derivative Peaks
  • Causality: AQC reacts with both primary and secondary amines. 2-Amino-3-(methylamino)butanoic acid has one primary (alpha-amino) and one secondary (beta-methylamino) group. Incomplete reaction leads to single-derivatized artifacts, splitting your signal and complicating the chromatogram.

  • Solution: Ensure the reaction buffer is strictly maintained at pH 8.8–9.0 (using borate buffer). AQC rapidly hydrolyzes in water; therefore, reconstitute AQC in dry acetonitrile immediately before use. Heat the reaction mixture to 55°C for 10 minutes to drive double-derivatization to completion.

Issue 2: Retention Time Shift and Peak Tailing in HILIC
  • Causality: HILIC columns retain analytes via a water-enriched layer on the stationary phase. They are highly sensitive to the water content in the sample diluent and require long equilibration times.

  • Solution: Dilute your final sample in at least 75% acetonitrile before injection. Ensure the column is equilibrated with at least 20 column volumes of the mobile phase. Use a buffer concentration of 10–20 mM ammonium formate to maintain constant ionic strength and suppress secondary silanol interactions[4].

Issue 3: Matrix Suppression in LC-MS/MS
  • Causality: Co-eluting matrix components (like phospholipids or salts) compete for charge in the Electrospray Ionization (ESI) source, reducing the ionization efficiency of your target analyte.

  • Solution: Implement a solid-phase extraction (SPE) cleanup step prior to derivatization. Always use an isotopically labeled internal standard (e.g., D3-BMAA) to correct for matrix effects and ensure self-validating quantification.

Step-by-Step Experimental Protocols

Protocol A: AQC Pre-column Derivatization Workflow

This protocol leverages AQC to convert the highly polar zwitterion into a hydrophobic derivative suitable for RP-LC-MS/MS[1].

  • Sample Preparation: Reconstitute the dried sample extract in 70 µL of 0.2 M sodium borate buffer (pH 8.8).

  • Internal Standard: Add 10 µL of internal standard (e.g., D3-BMAA, 1 µg/mL).

  • Reagent Reconstitution: Dissolve 3 mg of AQC reagent in 1 mL of anhydrous LC-MS grade acetonitrile. Note: Use within 1 hour of reconstitution.

  • Derivatization: Add 20 µL of the AQC solution to the buffered sample.

  • Mixing: Vortex immediately for 10 seconds to ensure homogeneous distribution before the reagent hydrolyzes.

  • Incubation: Incubate the mixture at 55°C for 10 minutes in a thermomixer to ensure complete double-derivatization.

  • Analysis: Transfer to an autosampler vial. Inject 2 µL onto a C18 RP-LC column.

AQCWorkflow Step1 Protein Hydrolysis & Extraction Step2 AQC Derivatization (Borate Buffer, pH 8.8) Step1->Step2 Step3 RP-LC Separation (C18 Column) Step2->Step3 Step4 ESI-MS/MS Detection (m/z 171 fragment) Step3->Step4

Step-by-step workflow for AQC pre-column derivatization and RP-LC-MS/MS analysis.

Protocol B: Direct HILIC-MS/MS Analysis (Underivatized)

This protocol is optimized for rapid, direct analysis of the native amino acid[2].

  • Extraction: Extract the biological sample using 0.1 M trichloroacetic acid (TCA) to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant.

  • Dilution: Dilute the supernatant 1:4 with LC-MS grade acetonitrile to ensure compatibility with HILIC starting conditions.

  • Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter.

  • Analysis: Inject 5 µL onto a zwitterionic HILIC column (e.g., Agilent Poroshell 120 HILIC) maintained at 40°C[4].

Quantitative Data & Instrument Parameters

Table 1: Recommended MRM Transitions for LC-MS/MS

Note: Parameters are based on the double-AQC derivatized compound (Base MW = 132.1 Da; Double AQC addition = +340 Da;[M+H]⁺ = 473.1).

Analyte StatePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Double-AQC Derivatized 473.1171.135Quantifier (AQC moiety)
Double-AQC Derivatized 473.1289.120Qualifier
Double-AQC Derivatized 473.1119.145Qualifier (Backbone)
Underivatized (HILIC) 133.1116.115Quantifier
Underivatized (HILIC) 133.174.125Qualifier
Table 2: Optimized Chromatographic Gradient for Direct HILIC

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0) Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile:Water (90:10, v/v)

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.40100Initial
5.00.4595Linear
11.00.44060Linear
11.10.40100Step (Wash)
15.00.40100Re-equilibration

References

  • Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) Source: MDPI URL:[Link][1]

  • Analysis of the neurotoxin β-N-methylamino-L-alanine (BMAA) and isomers in surface water by FMOC derivatization liquid chromatography high resolution mass spectrometry Source: PLOS One URL:[Link][5]

  • A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks Source: NIH / Marine Drugs URL:[Link][3]

  • Single-laboratory validation for the determination of free BMAA in cyanobacteria Source: PHF Science URL:[Link][2]

  • LC/MS Analysis of Free Amino Acids on Agilent InfinityLab Poroshell 120 HILIC 1.9 μm Columns Source: LabRulez LCMS (Agilent Technologies) URL:[Link][4]

Sources

Optimization

best practices for handling and storage of 2-Amino-3-(methylamino)butanoic acid

Topic: Best Practices for Handling and Storage of 2-Amino-3-(methylamino)butanoic acid Introduction Welcome to the Technical Support Center for 2-Amino-3-(methylamino)butanoic acid (AMBA) . As a rare, non-proteinogenic a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Best Practices for Handling and Storage of 2-Amino-3-(methylamino)butanoic acid

Introduction

Welcome to the Technical Support Center for 2-Amino-3-(methylamino)butanoic acid (AMBA) . As a rare, non-proteinogenic amino acid—specifically an aza-analog of isoleucine —AMBA is a critical building block in the synthesis and biological study of uridyl peptide antibiotics like mureidomycins, napsamycins, and sansanmycins , .

Because AMBA features both an alpha-primary amine and a beta-secondary methylamino group, it presents unique physicochemical challenges. This guide is engineered for researchers and drug development professionals to ensure structural integrity, prevent oxidation, and maximize coupling efficiency during Solid-Phase Peptide Synthesis (SPPS).

Section 1: Core Principles of AMBA Handling (Causality & Mechanisms)

To master the handling of AMBA, one must understand the chemical causality behind its degradation pathways.

  • Hygroscopicity & Stoichiometric Drift: Like many complex synthetic amino acids, lyophilized AMBA is highly hygroscopic , . When a cold vial is opened to ambient air, atmospheric moisture immediately condenses on the powder. This not only accelerates secondary degradation pathways but artificially inflates the powder's mass. During SPPS, this moisture-induced mass error leads to lower-than-calculated molar equivalents, directly causing incomplete couplings and deletion sequences , .

  • Secondary Amine Oxidation: The beta-methylamino group is highly susceptible to oxidation, particularly when dissolved in solution , . Oxidation begins at the molecular level upon exposure to headspace oxygen or dissolved oxygen in solvents, leading to yellowing of the stock solution and loss of biological activity , .

  • Diastereomeric Integrity: AMBA possesses two chiral centers . Improper storage conditions, such as repeated freeze-thaw cycles or prolonged storage in unbuffered aqueous solutions, can promote epimerization. Maintaining the exact stereochemistry is non-negotiable for target binding (e.g., MraY enzyme inhibition by mureidomycins) , [[1]]([Link]).

Section 2: Step-by-Step Methodologies

Protocol 1: Safe Reconstitution and Storage of Lyophilized AMBA

This self-validating protocol ensures that AMBA remains chemically intact from the freezer to your reaction vessel.

Step 2: Inert Weighing Working inside a glove box or under a gentle stream of Argon, rapidly weigh the required amount of AMBA . Immediately reseal the master vial, blanket the headspace with Argon, and return it to -20°C .

Step 3: Solvent Degassing Prepare your solvent (e.g., DMF, NMP, or a slightly acidic aqueous buffer at pH 5-7) by bubbling Nitrogen or Argon through the liquid for 15–20 minutes to displace dissolved oxygen .

Step 4: Dissolution & Validation Add the degassed solvent to the AMBA powder. Validation Check: The resulting solution should be perfectly clear and colorless. A yellow tint indicates that oxidation of the secondary amine has already occurred.

Step 5: Aliquoting and Flash Freezing If the AMBA solution is not being used immediately, divide it into single-use aliquots. Flash-freeze the vials in liquid nitrogen and store at -80°C , . Never subject AMBA solutions to freeze-thaw cycles.

Section 3: Quantitative Data

Table 1: AMBA Storage Conditions and Expected Stability

StateTemperatureAtmosphereContainerExpected Shelf Life
Lyophilized Powder-20°C to -80°CArgon / NitrogenSealed, dark vial with desiccant> 2 Years
Lyophilized Powder4°CAmbient (Sealed)Sealed, dark vial1–3 Months
Solution (Aqueous/DMF)-80°CArgon BlanketedSingle-use cryovials3–6 Months ,
Solution (Aqueous/DMF)4°CAmbientStandard vials< 1 Week (Not Recommended) ,

Section 4: Troubleshooting & FAQs

Q: Why is my AMBA stock solution turning slightly yellow over time? A: Yellowing is a classic indicator of amine oxidation. The secondary methylamino group in AMBA is highly prone to oxidation if dissolved in non-degassed solvents or exposed to headspace oxygen , . Always reconstitute in degassed, oxygen-free solvents and blanket the vial headspace with Argon before sealing .

Q: My SPPS coupling efficiency with Fmoc-AMBA is unusually low. What went wrong? A: Two primary factors cause this:

  • Steric hindrance: AMBA is a beta-branched, bulky amino acid (an aza-analog of isoleucine) . You must utilize highly reactive coupling reagents (e.g., HATU or COMU) and extend coupling times or perform double couplings to overcome the steric barrier .

Q: Can I store AMBA in solution on my automated peptide synthesizer for long runs? A: It is highly discouraged to store AMBA in solution for extended periods. While some standard proteinogenic amino acids are stable in DMF at 4°C for weeks , the secondary amine in AMBA makes it vulnerable to rapid degradation. Prepare solutions fresh daily or use single-use frozen aliquots .

Section 5: Experimental Workflows

Workflow 1: AMBA Reconstitution and Long-Term Storage

The following workflow illustrates the optimal path for moving AMBA from bulk lyophilized storage into reaction-ready aliquots while preventing degradation.

AMBA_Storage A Lyophilized AMBA (-20°C) B Equilibrate to RT (Desiccator, 30 min) A->B C Weighing (Inert Atmosphere) B->C D Dissolution (Degassed Solvent) C->D E Aliquoting (Single-use vials) D->E F Flash Freezing (Liquid N2) E->F G Long-term Storage (-80°C) F->G

AMBA Reconstitution and Long-Term Storage Workflow

Workflow 2: AMBA Degradation Pathways and Mitigation Strategies

Understanding the logical relationship between environmental exposure and chemical degradation allows researchers to implement targeted mitigation strategies.

AMBA_Degradation cluster_Degradation Degradation Pathways cluster_Mitigation Mitigation Strategies Exposure Environmental Exposure (O2 / Moisture) Moisture Hygroscopic Water Absorption Exposure->Moisture Oxidation Secondary Amine Oxidation Exposure->Oxidation Epimer Epimerization (Loss of Purity) Exposure->Epimer Desiccate Desiccation & Equilibration Moisture->Desiccate Argon Argon Blanketing & Degassed Solvents Oxidation->Argon Buffer pH Control & Avoid Freeze-Thaw Epimer->Buffer

Logical relationship between AMBA degradation pathways and mitigation strategies

References

  • McCord, T. J., Foyt, D. C., Kirkpatrick, J. L., & Davis, A. L. "Diastereomers of 2-Amino-3-methylaminobutyric Acid, Aza Analogs of Isoleucine." Journal of Medicinal Chemistry, ACS Publications, 1967.[Link]

  • ResearchGate. "New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus." ResearchGate. [Link]

  • Aminowill. "Aminowill pharmaceutical grade amino acids: A step-by-step storage guide to prevent oxidation." China Amino Acid.[Link]

  • Biotage. "How long are amino acid stock solutions stable for successful solid phase peptide synthesis?" Biotage Blog.[Link]

  • Genosphere Biotechnologies. "Peptide Storage and Handling - Best Practices for Stability." Genosphere Biotech.[Link]

  • Gyros Protein Technologies. "Solid-phase Peptide Synthesis (SPPS) in Research & Development." Gyros Protein Technologies.[Link]

  • LifeTein. "Peptide Handling Guide; Tips on Storage of Synthetic Peptides." LifeTein. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-3-(methylamino)butanoic Acid (AMBA)

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of highly polar, non-proteinogenic amino acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of highly polar, non-proteinogenic amino acids.

2-Amino-3-(methylamino)butanoic acid (AMBA) is a critical aza-analog of isoleucine and a core structural component in uridyl peptide antibiotics such as mureidomycins and napsamycins[1][2]. Because AMBA is a diamino acid, it possesses two basic amine groups (one primary, one secondary) and one acidic carboxylate. At typical LC-MS pH levels, it exists as a highly polar dication or zwitterion. This inherent polarity renders traditional normal-phase and reversed-phase chromatography highly ineffective.

Below is our comprehensive troubleshooting guide, decision matrix, and validated protocols for the purification of crude AMBA.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My crude AMBA elutes in the void volume on a standard C18 Reversed-Phase (RP-HPLC) column. How can I retain it? Causality & Solution: Standard C18 stationary phases rely on hydrophobic interactions. Underivatized AMBA is extremely hydrophilic and lacks a hydrophobic footprint, causing it to bypass the stationary phase entirely. Solution: You must switch your separation mode to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., zwitterionic or penta-hydroxy silica) and an organic-rich mobile phase (typically >80% Acetonitrile). In HILIC, a water-rich layer forms on the stationary phase; the highly polar AMBA partitions into this aqueous layer and is strongly retained, eluting only when the water concentration in the mobile phase is increased[3][4].

Q2: How do I remove bulk inorganic salts, unreacted starting materials, and non-basic byproducts before HPLC? Causality & Solution: Direct injection of crude synthetic mixtures onto sensitive HILIC columns causes rapid column fouling and peak distortion due to salt overload. Solution: Perform a bulk desalting step using Strong Cation Exchange (SCX) Chromatography . By lowering the pH of your crude mixture to < 2.0, you fully protonate both amine groups on AMBA. The resulting dication binds tightly to the sulfonic acid groups of a cation exchange resin (like Dowex 50WX8). Neutral and anionic impurities are washed away with water, and the purified AMBA is recovered using an ammonia gradient[5][6].

Q3: I need to separate the (2S,3S) and (2R,3R) diastereomers of AMBA. Can I do this without derivatization? Causality & Solution: Underivatized diamino acids lack a strong UV chromophore, making fraction collection difficult without an in-line mass spectrometer. Furthermore, chiral separation of underivatized zwitterions is notoriously poor. Solution: For stereoisomer resolution, perform a pre-column derivatization (e.g., using Fmoc-Cl or Cbz-Cl) to protect the amines. This neutralizes the positive charges, dramatically increases hydrophobicity, and provides a strong UV signal at 254 nm, enabling separation on standard Chiral RP-HPLC or normal-phase silica[1].

Part 2: Decision Matrix for AMBA Purification

To optimize your workflow, compare the quantitative and qualitative parameters of the available purification strategies below:

Purification TechniqueRetention MechanismMobile Phase SystemBest Suited ForKey Limitation
Cation Exchange (SCX) Electrostatic attraction (Dication to Sulfonate)Aqueous HCl wash 2M NH₄OH elutionBulk desalting, removing neutrals/anionsCannot separate structural isomers or diastereomers
HILIC-MS Aqueous layer partitioning90% MeCN 50% MeCN (with 10mM NH₄Formate)High-resolution polishing, underivatized AMBAHighly sensitive to sample diluent and salt overload
Ion-Pairing RP-HPLC Hydrophobic interaction via ion-pairing agentWater/MeCN with 0.1% Heptafluorobutyric Acid (HFBA)Alternative to HILIC for polar retentionHFBA causes severe ion suppression in MS detection
Derivatization + NP-LC Adsorption (Silica)Hexane / Ethyl AcetateSeparating Fmoc/Cbz protected diastereomersRequires additional synthetic steps (protection/deprotection)

Part 3: Validated Experimental Protocols

Protocol A: Bulk Isolation via Cation Exchange Chromatography

This protocol acts as a self-validating system: the pH-dependent charge state guarantees that only basic compounds are retained, effectively isolating the diamino acid from the crude synthetic matrix.

  • Resin Preparation: Swell 20 g of Dowex 50WX8 (H⁺ form, 100-200 mesh) in deionized (DI) water. Pack into a glass column and wash with 3 column volumes (CV) of 1 M HCl, followed by 5 CV of DI water until the eluent pH is neutral.

  • Sample Loading: Dissolve the crude AMBA mixture in 10 mL of 0.1 M HCl. Ensure the pH is < 2.0. Load the sample onto the column at a flow rate of 1 mL/min.

  • Aqueous Wash: Wash the column with 4 CV of DI water.

    • Validation Checkpoint: Spot the wash fractions on a TLC plate and stain with Ninhydrin. They should remain clear, confirming the diamino acid is securely bound to the resin[5].

  • Elution: Elute the bound AMBA using a step gradient of 1 M to 2 M aqueous Ammonium Hydroxide (NH₄OH). Collect 10 mL fractions.

  • Detection & Recovery: Spot fractions on a TLC plate and heat with Ninhydrin. Fractions containing AMBA will stain a deep purple/brown. Pool the positive fractions and lyophilize to yield AMBA as a free base[5].

Protocol B: High-Resolution Polishing via HILIC-MS

Use this protocol to separate AMBA from closely related des-methyl analogs or structural isomers.

  • Column Selection: Use a zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 5 µm, 150 x 4.6 mm)[3].

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Buffer B: 10 mM Ammonium Formate in 90% Acetonitrile / 10% Water, pH 3.0.

    • Causality: Ammonium formate is volatile (MS-compatible) and provides the necessary ionic strength to prevent secondary electrostatic interactions between the silica backbone and the AMBA amines[4].

  • Sample Diluent: Dissolve the lyophilized AMBA from Protocol A in 75% Acetonitrile / 25% Water. Critical: Injecting in 100% water will cause peak breakthrough in HILIC.

  • Gradient Elution: Run at 1.0 mL/min. Start at 95% Buffer B for 5 minutes (column equilibration). Linearly decrease to 50% Buffer B over 20 minutes.

  • Detection: Monitor via Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode for the [M+H]⁺ ion at m/z 133.1.

Part 4: Process Visualization

Workflow for the isolation and purification of crude 2-Amino-3-(methylamino)butanoic acid.

Sources

Optimization

Technical Support Center: 2-Amino-3-(methylamino)butanoic acid (AMBA) &amp; α,β-Diamino Acid Homologues

Welcome to the Technical Support Center for 2-Amino-3-(methylamino)butanoic acid (AMBA) and its structural homologues, including the well-known neurotoxin BMAA ( β -N-methylamino-L-alanine). As a Senior Application Scien...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-3-(methylamino)butanoic acid (AMBA) and its structural homologues, including the well-known neurotoxin BMAA ( β -N-methylamino-L-alanine). As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks researchers encounter. Whether you are synthesizing the peptidyl backbone of uridyl peptide antibiotics[1], quantifying non-proteinogenic amino acids (npAAs) via LC-MS/MS[2], or profiling their neurotoxic mechanisms[3], this center provides field-proven, self-validating solutions.

Section 1: Chemical Synthesis & Stereocontrol FAQs

Q: Why am I losing stereochemical integrity during the synthesis of (2S,3S)-AMBA? A: The mechanistic root of this issue usually lies in the intermediate steps following the initial Sharpless asymmetric aminohydroxylation[1]. While the osmium-catalyzed aminohydroxylation of tert-butyl crotonate strictly dictates the initial syn-stereochemistry, subsequent steps (such as mesylation and azide displacement) are required to invert the stereocenter at C3 to yield the anti-isomer[4]. If the mesylate intermediate is exposed to moisture or weak nucleophiles, competing SN​1 pathways can lead to racemization. To establish a self-validating system, you must isolate the mesylate under strictly anhydrous conditions and immediately perform the azide displacement.

Q: How can I prevent epimerization during the final deprotection of the diamino acid? A: The α -proton of α , β -diamino acids is highly acidic. Exposing the molecule to harsh basic conditions or prolonged heating in strong acids (e.g., 6N HCl) promotes enolization, which destroys the C2 stereocenter[3]. The solution is to use a mild, orthogonal deprotection strategy.

AMBA_Synthesis Start tert-Butyl Crotonate Step1 Sharpless Asymmetric Aminohydroxylation Start->Step1 Step2 Regioselective N-Methylation Step1->Step2 Step3 Azide Displacement (Inversion of Configuration) Step2->Step3 Step4 Catalytic Hydrogenation (Pd/C, H2) Step3->Step4 Product (2S,3S)-AMBA Target Molecule Step4->Product Pitfall Pitfall: Epimerization at C2 during deprotection Step4->Pitfall Solution Use mild acidic conditions (e.g., 1N methanolic HCl) Pitfall->Solution

Caption: Workflow for the stereoselective synthesis of AMBA highlighting the deprotection pitfall.

Protocol 1: Self-Validating Deprotection of AMBA
  • Hydrogenolysis: Dissolve the protected AMBA intermediate in anhydrous methanol (5.0 mL). Add 10% Pd/C catalyst.

  • Reaction: Stir the mixture under an H2​ atmosphere at 25°C for exactly 3 hours to remove the Cbz and azide groups[1].

  • Filtration: Filter the mixture through a Celite pad to remove the palladium catalyst and concentrate the filtrate in vacuo to yield a pale yellow solid.

  • Ester Cleavage: Treat the solid with cold 1N methanolic HCl for 1 hour at 0°C to cleave the tert-butyl ester without inducing C2 epimerization.

  • Validation Checkpoint: Analyze the product via High-Resolution Mass Spectrometry (HRMS). Confirm the exact mass (e.g., calculated for C17​H25​N4​O4​ [MH]+ : 349.1876) and use chiral HPLC to verify that the diastereomeric excess (d.e.) remains >98%[1].

Section 2: Analytical Detection & LC-MS/MS Troubleshooting

Q: My LC-MS/MS analysis of underivatized AMBA/BMAA shows severe peak tailing and poor retention. How can I fix this? A: Causality: AMBA and BMAA are highly polar, low-molecular-weight zwitterions. Standard Reversed-Phase (C18) columns cannot retain these molecules effectively without ion-pairing agents. Consequently, they elute in the void volume, leading to severe ion suppression from the sample matrix. You must either switch your chromatographic mode to Hydrophilic Interaction Liquid Chromatography (HILIC) or derivatize the primary/secondary amines (e.g., using AQC tags) to increase hydrophobicity.

Analytical_Troubleshooting Issue Poor LC-MS/MS Peak Shape or Low Sensitivity Check1 Is the diamino acid derivatized? Issue->Check1 PathA Yes (e.g., AQC tag) Check1->PathA PathB No (Underivatized) Check1->PathB FixA Optimize Reversed-Phase Monitor m/z 171.05 PathA->FixA FixB Switch to HILIC Column Use 20mM HCl diluent PathB->FixB

Caption: Decision tree for troubleshooting LC-MS/MS chromatographic retention of diamino acids.

Quantitative Data: Mass Spectrometry Parameters

To ensure accurate Multi-Reaction Monitoring (MRM), use the optimized transitions summarized below. Note that AMBA possesses one additional methylene group compared to BMAA, shifting its precursor mass by +14 Da.

AnalyteStatePrecursor Ion [M+H]+ Primary Product Ions (m/z)Optimal Column Chemistry
BMAA Underivatized119.08102, 88, 76, 73ZIC-HILIC
AMBA Underivatized133.09116, 102, 88ZIC-HILIC
BMAA AQC-Derivatized459.15 (Double tag)171.05 (AQC tag cleavage)C18 (Reversed-Phase)
AMBA AQC-Derivatized473.17 (Double tag)171.05 (AQC tag cleavage)C18 (Reversed-Phase)
Protocol 2: HILIC LC-MS/MS Preparation for Underivatized npAAs
  • Extraction: Lyophilize the biological sample and extract with 0.1 M aqueous HCl. The acidic environment ensures full protonation of the zwitterionic amino acids, which is critical for HILIC retention[2].

  • Precipitation: Add 4 volumes of cold acetonitrile (ACN) to precipitate proteins. Centrifuge at 14,000 x g for 15 minutes.

  • Dilution: Dilute the supernatant with 20 mM HCl to fall within the linear dynamic range of the MS detector[2].

  • Chromatography: Inject 5 µL onto a ZIC-HILIC column. Use Mobile Phase A (10 mM ammonium formate in water, pH 3.0) and Mobile Phase B (0.1% formic acid in ACN).

  • Validation Checkpoint: Monitor the specific 102 and 88 m/z fragments for underivatized npAAs to confirm identity and rule out isobaric interference[5].

Section 3: In Vitro Assays & Neurotoxicity Profiling

Q: When testing AMBA/BMAA in neuronal cell cultures, my calcium influx assays yield false negatives. What is the cause? A: This is a classic pitfall when working with this family of neurotoxins. AMBA and BMAA act as agonists at ionotropic glutamate receptors (AMPA/NMDA)[3]. However, their binding affinity is highly dependent on the presence of physiological bicarbonate ( HCO3−​ ). In solution, the α -amino group of the diamino acid reacts with CO2​ /bicarbonate to form a carbamate adduct. This adduct sterically and electronically mimics the γ -carboxyl group of glutamate. If your assay buffer lacks bicarbonate, the active carbamate species does not form, resulting in a false negative.

AMBA_Neurotoxicity AMBA AMBA / BMAA + HCO3- Carbamate Carbamate Adduct (Glutamate Mimic) AMBA->Carbamate CO2/Bicarbonate Receptor Ionotropic Glutamate Receptors (AMPA / NMDA) Carbamate->Receptor Agonist Binding Calcium Intracellular Ca2+ Influx Receptor->Calcium ROS Reactive Oxygen Species (ROS) Generation Calcium->ROS Toxicity Neuronal Apoptosis ROS->Toxicity

Caption: Bicarbonate-dependent neurotoxic signaling pathway of AMBA/BMAA via glutamate receptors.

Protocol 3: Bicarbonate-Dependent Calcium Influx Assay
  • Cell Preparation: Culture primary neurons or receptor-transfected HEK293 cells in a 96-well plate until 80% confluent.

  • Dye Loading: Incubate the cells with 5 µM Fura-2AM (a ratiometric calcium indicator) in a standard Krebs-Ringer buffer for 45 minutes at 37°C.

  • Buffer Exchange (Critical Step): Wash the cells twice and replace the medium with a modified Krebs-Ringer buffer supplemented with 20 mM NaHCO3​ . Continuously bubble the buffer with 5% CO2​ to drive carbamate formation.

  • Agonist Application: Apply AMBA or BMAA (titrated from 10 µM to 1 mM) to the wells.

  • Measurement: Measure intracellular calcium transients using dual excitation at 340/380 nm and emission at 510 nm.

  • Validation Checkpoint: Pre-incubate control wells with 10 µM NBQX (AMPA antagonist) or MK-801 (NMDA antagonist). A complete blockade of the calcium influx in these wells validates that the observed signal is strictly receptor-mediated and not an artifact of membrane disruption.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Neurotoxic Profiling of 2-Amino-3-(methylamino)butanoic acid (AMBA) vs. Canonical Excitatory Amino Acids

Introduction & Structural Context Understanding the structure-activity relationship (SAR) of excitatory amino acids (EAAs) is paramount in neuropharmacology and toxicology. This guide objectively compares the neurotoxic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

Understanding the structure-activity relationship (SAR) of excitatory amino acids (EAAs) is paramount in neuropharmacology and toxicology. This guide objectively compares the neurotoxic potential of 2-Amino-3-(methylamino)butanoic acid (AMBA) with canonical EAAs, including its notorious lower homologue, β-N-methylamino-L-alanine (BMAA) , as well as Glutamate, NMDA, and Kainic Acid.

While BMAA (2-amino-3-(methylamino)propanoic acid) is a well-documented cyanobacterial neurotoxin implicated in neurodegenerative diseases like ALS-PDC[1], AMBA possesses an additional methyl group on its carbon backbone. AMBA is primarily recognized as a structural component of the uridyl peptide antibiotic mureidomycin[2]. In drug development, comparing AMBA to BMAA and canonical EAAs provides a critical framework for understanding how steric bulk influences ionotropic glutamate receptor (iGluR) agonism and subsequent excitotoxicity.

Mechanistic Pathways of Excitotoxicity

Canonical EAAs drive neurotoxicity through the overactivation of NMDA, AMPA, and Kainate receptors, leading to massive intracellular calcium ( Ca2+ ) influx, mitochondrial dysfunction, and apoptosis[1].

BMAA itself lacks the terminal acidic group typical of canonical EAAs like glutamate. However, in physiological environments containing bicarbonate ( HCO3−​ ), BMAA undergoes a reversible reaction to form a β -carbamate adduct. This adduct acts as a structural mimic of glutamate, allowing it to bind to the GluR2 subunit of AMPA/NMDA receptors and trigger excitotoxicity[3][4].

Conversely, the extra methyl group on the butanoic acid backbone of AMBA introduces significant steric hindrance. This structural deviation disrupts the precise spatial geometry required to form a stable, receptor-compatible carbamate adduct, drastically reducing its affinity for the glutamate binding pocket[2].

Pathway EAA Excitatory Amino Acids (Glutamate, BMAA-carbamate) Receptor Ionotropic Glutamate Receptors (NMDA / AMPA) EAA->Receptor Agonism AMBA AMBA (Steric Hindrance) AMBA->Receptor Weak/No Binding Ca Massive Ca2+ Influx Receptor->Ca Channel Opening Tox Excitotoxicity & Apoptosis Ca->Tox ROS & Proteases

Mechanistic pathway of EAA-induced excitotoxicity versus AMBA steric hindrance.

Comparative Neurotoxicity Profiles

The table below synthesizes the quantitative and qualitative neurotoxic profiles of AMBA against alternative EAAs. This data is critical for researchers designing competitive binding assays or developing iGluR antagonists.

CompoundChemical NaturePrimary Receptor TargetNeurotoxic PotentialMechanism of Action
Glutamate Endogenous EAANMDA, AMPA, Kainate, mGluRsHigh (Excitotoxic)Direct agonism of iGluRs and mGluRs.
NMDA Synthetic EAANMDA ReceptorsVery HighHighly selective direct agonism; massive Ca2+ influx.
Kainic Acid Natural EAA (Marine)Kainate ReceptorsVery HighDirect agonism; potent epileptogenic neurotoxin.
BMAA Cyanobacterial ToxinAMPA / NMDAHigh (Delayed)Requires HCO3−​ to form a glutamate-mimicking carbamate adduct[3].
AMBA Bacterial Peptide ComponentN/ALow / NegligibleSteric bulk prevents effective carbamate-receptor docking[2].

Experimental Methodologies for Neurotoxicity Profiling

To objectively validate the comparative neurotoxicity of these compounds, researchers must utilize self-validating experimental systems. The following protocols detail the necessary workflows, emphasizing the causality behind specific methodological choices.

Protocol 1: Primary Cortical Neuron Viability Assay (LDH Release)

Rationale: Immortalized cell lines frequently downregulate functional iGluR complexes. Primary murine cortical neurons (DIV 12-14) are required because they express the mature, native stoichiometry of NMDA and AMPA receptors necessary to accurately model EAA neurotoxicity.

  • Cell Preparation: Culture primary cortical neurons in Neurobasal medium supplemented with B27. Maintain at 37°C, 5% CO2​ until Day in Vitro (DIV) 14.

  • Bicarbonate Sensitization (Critical Step): Wash cells and replace the medium with a physiological buffer containing 24 mM NaHCO3​ (pH 7.4). Causality: BMAA requires physiological bicarbonate to form the neurotoxic β -carbamate adduct[4]. Testing in HEPES-only buffer will yield false negatives.

  • Compound Dosing: Treat parallel wells with vehicle, AMBA (10 µM - 3 mM), BMAA (10 µM - 3 mM), and Glutamate (100 µM, positive control).

  • Incubation & Assay: Incubate for 24 hours. Extract the supernatant and quantify cell death using an LDH (Lactate Dehydrogenase) release assay.

  • Validation: Co-administer the NMDA antagonist MK-801 (10 µM) in a subset of wells. If toxicity is iGluR-mediated, MK-801 will rescue the cells, validating the excitotoxic mechanism.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Rationale: Viability assays measure downstream death but cannot confirm direct receptor agonism. Patch-clamp electrophysiology isolates the immediate ion channel kinetics, proving whether AMBA or BMAA directly opens iGluR pores.

  • Setup: Transfer DIV 14 neurons to a recording chamber perfused with artificial cerebrospinal fluid (aCSF) containing NaHCO3​ (bubbled with 95% O2​ / 5% CO2​ ).

  • Recording Configuration: Establish a whole-cell patch configuration using borosilicate glass pipettes (3-5 MΩ) filled with a Cs+ -based internal solution to block K+ currents and isolate excitatory inward currents. Hold the membrane potential at -70 mV.

  • Application: Use a rapid perfusion system to apply 1 mM AMBA, 1 mM BMAA, and 100 µM Glutamate for 2-second sweeps.

  • Data Analysis: Measure the peak amplitude of the inward currents. BMAA will elicit slow inward currents due to carbamate agonism[1], whereas AMBA will show negligible current deviation due to steric receptor clash.

Workflow Prep Primary Neuron Isolation (DIV 14) Buffer Bicarbonate Buffer Equilibration Prep->Buffer Dose Dosing: AMBA, BMAA, Glutamate Buffer->Dose Assay LDH Viability Assay Dose->Assay Patch Patch-Clamp Electrophysiology Dose->Patch Data SAR & Toxicity Analysis Assay->Data Patch->Data

Experimental workflow for comparative neurotoxicity and electrophysiology profiling.

Sources

Comparative

comparative analysis of different synthesis routes for 2-Amino-3-(methylamino)butanoic acid

Comparative Analysis of Synthesis Routes for 2-Amino-3-(methylamino)butanoic Acid (AMBA) Executive Summary 2-Amino-3-(methylamino)butanoic acid (AMBA) is a highly specialized, non-proteinogenic α,β -diamino acid. As an a...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Synthesis Routes for 2-Amino-3-(methylamino)butanoic Acid (AMBA)

Executive Summary

2-Amino-3-(methylamino)butanoic acid (AMBA) is a highly specialized, non-proteinogenic α,β -diamino acid. As an aza-analog of isoleucine, it serves as the critical peptidyl backbone component in several families of uridyl peptide antibiotics, including mureidomycins, pacidomycins, and napsamycins[1]. Because the absolute and relative stereochemistry of the AMBA fragment directly dictates antimicrobial efficacy—specifically against refractory Gram-negative pathogens like Pseudomonas aeruginosa—achieving strict enantio- and diastereoselectivity during synthesis is non-negotiable[2].

As an Application Scientist evaluating these pathways for drug development scale-up, I have analyzed the three primary synthetic strategies. This guide deconstructs the causality behind each protocol's design, validates their experimental checkpoints, and objectively compares their performance.

Mechanistic Overview of Synthetic Strategies

To understand the strategic divergence of these routes, we must map their retrosynthetic logic. The diagram below illustrates how each pathway tackles the installation of the C2 and C3 stereocenters.

AMBA_Synthesis Start Target: 2-Amino-3-(methylamino)butanoic acid R1_End Enantiopure AMBA (Williams Route) Start->R1_End R2_End Enantiopure AMBA (Davies Route) Start->R2_End R3_End Racemic AMBA (McCord Route) Start->R3_End R1_Start tert-Butyl Crotonate R1_Step1 Sharpless Aminohydroxylation (Installs C2-N, C3-O) R1_Start->R1_Step1 R1_Step2 SN2 Azide Displacement (Inverts C3 stereocenter) R1_Step1->R1_Step2 R1_Step3 Pd/C Hydrogenation & N-Methylation R1_Step2->R1_Step3 R1_Step3->R1_End R2_Start α,β-Unsaturated Esters R2_Step1 Homochiral Li-Amide Michael Addition R2_Start->R2_Step1 R2_Step2 Electrophilic Amination at α-position R2_Step1->R2_Step2 R2_Step2->R2_End R3_Start 2-Bromo-3-methoxybutyric acid R3_Step1 Methylamine Substitution (C3 Amination) R3_Start->R3_Step1 R3_Step2 Ammonolysis (C2 Amination) R3_Step1->R3_Step2 R3_Step2->R3_End

Caption: Retrosynthetic and forward pathways for AMBA synthesis comparing three major routes.

Route 1: Asymmetric Aminohydroxylation (The Williams Approach)

Developed by Hennings and Williams, this is currently the gold standard for synthesizing the (S,S) and (R,R) anti-isomers of AMBA[1].

Causality & Logic: The genius of this route lies in its substrate selection. By utilizing commercially available tert-butyl crotonate, the bulky tert-butyl group sterically shields the carboxylate, preventing unwanted lactamization during intermediate steps[1]. The Sharpless asymmetric aminohydroxylation installs a syn-amino alcohol. Because the target antibiotics require the anti-configuration, the C3 hydroxyl is deliberately activated and displaced via an SN​2 mechanism, guaranteeing complete stereochemical inversion[3].

Self-Validating Experimental Protocol:

  • Asymmetric Aminohydroxylation :

    • Procedure: Suspend tert-butyl crotonate in an n-propanol/H₂O mixture. Add K₂OsO₂(OH)₄ (catalyst), (DHQ)₂PHAL (chiral ligand), and CbzNClNa (nitrogen source). Stir at 4 °C.

    • Validation: The chiral ligand dictates facial selectivity. Confirm the syn-amino alcohol formation via chiral HPLC (>95% ee).

  • Mesylation and Azide Displacement :

    • Procedure: Treat the syn-amino alcohol with MsCl and Et₃N at 0 °C. Isolate the mesylate, dissolve in DMF, add NaN₃, and heat to 80 °C.

    • Validation: The SN​2 inversion is validated via IR spectroscopy. The appearance of a sharp, strong absorbance band at 2108 cm−1 confirms successful azide incorporation[1].

  • Selective N-Methylation :

    • Procedure: React the azide intermediate with MeI and NaH in THF at 0 °C.

    • Validation: Deprotonation by NaH allows selective methylation at the C2-amine. ¹H NMR must show a distinct singlet at δ=2.82 ppm integrating to 3 protons[1].

  • Hydrogenation & Deprotection :

    • Procedure: Dissolve the intermediate (0.121 g, 0.35 mmol) in MeOH (8.0 mL). Add 10% Pd/C (90 mg) and stir under H₂ (1 atm) at 25 °C for 3 hours. Filter through Celite, concentrate, and treat with 1 N HCl[1].

    • Validation: TLC will confirm the consumption of the starting material. HRMS (FAB) must yield an m/z of 349.1878 for the protected intermediate, and the disappearance of the 2108 cm−1 IR band confirms complete azide reduction[1].

Route 2: Chiral Auxiliary-Mediated Michael Addition (The Davies Approach)

This approach utilizes a stoichiometric chiral auxiliary rather than a chiral catalyst to establish stereocenters[1].

Causality & Logic: By reacting an α,β -unsaturated ester with a homochiral lithium amide, the bulky auxiliary attacks the β -carbon with near-perfect facial selectivity. The resulting enolate is structurally pre-organized. When an electrophilic nitrogen source (like trisyl azide) is introduced, it is forced to approach from the opposite face, establishing the C2 and C3 stereocenters sequentially in a highly controlled manner[3].

Self-Validating Experimental Protocol:

  • Conjugate Addition :

    • Procedure: Cool a solution of homochiral lithium (N-benzyl-N- α -methylbenzyl)amide in THF to -78 °C. Dropwise add tert-butyl crotonate.

    • Validation: Quench a micro-aliquot with ND₄Cl; mass spectrometry showing deuterium incorporation at the α -position confirms stable enolate formation.

  • Electrophilic Amination :

    • Procedure: Add trisyl azide to the cold enolate solution to install the C2-azide.

    • Validation: Assess the diastereomeric ratio (dr) via crude ¹H NMR prior to purification. The coupling constant ( J2,3​ ) will confirm the anti relationship.

  • Global Deprotection :

    • Procedure: Subject the intermediate to hydrogenolysis (Pd(OH)₂/C, H₂, MeOH) to simultaneously cleave the benzyl groups and reduce the azide.

Route 3: Classical Racemic Synthesis & Resolution (The McCord Approach)

Developed in 1967, this historical route produces diastereomeric racemates requiring post-synthesis physical separation[4].

Causality & Logic: Operating before the advent of modern asymmetric catalysis, this method relies on brute-force nucleophilic substitutions. Because there is no stereocontrol, the synthesis yields a mixture of all four stereoisomers. Separation relies entirely on the differing lattice energies and solubilities of the diastereomers during fractional crystallization[4].

Self-Validating Experimental Protocol:

  • Halogenation & Methylamination :

    • Procedure: Brominate 2-butenoic acid to yield 2-bromo-3-methoxybutyric acid. Heat with aqueous methylamine in a sealed tube at 100 °C.

    • Validation: The sealed tube is critical to prevent the escape of volatile methylamine, driving the SN​2 substitution at C3.

  • Ammonolysis :

    • Procedure: Treat the intermediate with concentrated NH₄OH under elevated pressure to install the C2 primary amine.

    • Validation: Mass spectrometry confirms the correct molecular weight, though NMR will reveal a complex, unresolved mixture of syn and anti diastereomers.

  • Fractional Crystallization :

    • Procedure: Dissolve the racemic mixture in hot ethanol/water. Cool slowly to selectively precipitate the less soluble diastereomer.

    • Validation: Melting point analysis and optical rotation (post-chiral resolution using resolving agents) validate the purity of the isolated isomers[4].

Quantitative Performance Comparison

To facilitate strategic decision-making for scale-up, the quantitative metrics of each route are summarized below:

Synthesis RouteStereocontrol StrategyOverall YieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Scalability & Cost
Asymmetric Aminohydroxylation (Williams) Catalyst-controlled~25-35%>95%>95:5Moderate : Requires toxic OsO₄, but highly efficient stereocontrol.
Chiral Auxiliary Addition (Davies) Auxiliary-controlled~40-50%>98%>95:5Moderate : High yield, but requires stoichiometric amounts of expensive chiral auxiliaries.
Classical Synthesis (McCord) Substrate-controlled<15% (post-resolution)N/A (Resolved post-synthesis)1:1 (Racemic)High/Low : Reagents are exceptionally cheap, but massive yield loss during resolution makes it economically unviable for pure isomers.

Conclusion & Strategic Recommendations

For modern drug development—particularly in the synthesis of mureidomycin analogs targeting antibiotic-resistant P. aeruginosa—the Williams Asymmetric Aminohydroxylation route is the superior choice. It provides a self-validating, catalyst-controlled pathway that avoids the stoichiometric waste associated with the Davies route. The McCord classical resolution, while historically significant, is functionally obsolete for targeted stereoisomer synthesis due to its unacceptable yield attrition during fractional crystallization.

Sources

Validation

cross-laboratory validation of 2-Amino-3-(methylamino)butanoic acid measurement

An In-Depth Technical Guide to the Cross-Laboratory Validation of 2-Amino-3-(methylamino)butanoic Acid (BMAA) Measurement A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The accu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Cross-Laboratory Validation of 2-Amino-3-(methylamino)butanoic Acid (BMAA) Measurement

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The accurate and precise quantification of 2-Amino-3-(methylamino)butanoic acid (BMAA) is a critical challenge in environmental health and neurodegenerative disease research. This non-proteinogenic amino acid, produced by various cyanobacteria and other microorganisms, has been investigated as a potential environmental trigger for diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[1] However, the scientific literature has been marked by significant inconsistencies in reported BMAA concentrations, largely stemming from analytical challenges and a lack of standardized, validated methodologies across laboratories.[1][2][3]

This guide provides an in-depth comparison of analytical methodologies for BMAA measurement, explains the causal factors behind experimental choices, and outlines a framework for establishing a robust cross-laboratory validation study. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to generate reliable, comparable, and defensible data.

The Analytical Conundrum: Why BMAA Measurement is Not Trivial

The primary difficulty in BMAA analysis lies in its chemical nature and the complexity of the matrices in which it is found. Key challenges include:

  • Presence of Isomers: BMAA co-exists with several naturally occurring structural isomers, including 2,4-diaminobutyric acid (2,4-DAB), N-(2-aminoethyl)-glycine (AEG), and β-amino-N-methyl-alanine (BAMA).[4][5] These isomers can have similar masses and chromatographic behaviors, leading to potential misidentification and overestimation if the analytical method lacks sufficient selectivity.

  • Low Concentrations: BMAA is often present at trace levels (ng/g to low µg/g) in complex biological and environmental samples, demanding highly sensitive instrumentation.[2]

  • Matrix Effects: Samples such as cyanobacteria, shellfish, and brain tissue are rich in other amino acids and biomolecules that can interfere with analysis, causing ion suppression or enhancement in mass spectrometry-based methods.[5][6]

  • Multiple Forms: BMAA can exist in free, soluble-bound, and protein-bound forms.[1][6] Accurate determination of "total BMAA" requires an efficient hydrolysis step to liberate the bound forms without degrading the target analyte.[7][8]

These challenges underscore the necessity of not only using highly selective and sensitive analytical techniques but also validating these methods across multiple laboratories to ensure reproducibility and build confidence in the data.

A Comparative Analysis of Key Analytical Methodologies

The evolution of BMAA analytics has seen a necessary progression towards more specific and reliable techniques. While early methods provided foundational data, they have been largely superseded due to critical limitations.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Historically, HPLC-FLD was a common method for amino acid analysis. The workflow involves derivatizing BMAA to attach a fluorescent tag, followed by chromatographic separation and detection.

  • Causality of Use: This method was adopted due to its wide availability and good sensitivity for derivatized amino acids.

  • Inherent Flaw—Lack of Selectivity: The primary drawback of HPLC-FLD is its low selectivity.[2] This method cannot reliably distinguish BMAA from its co-eluting isomers. A comparative study demonstrated that while LC-MS/MS methods detected BMAA only in a positive control sample, HPLC-FLD indicated high BMAA concentrations in several cyanobacterial samples, confirming that the method overestimated BMAA levels due to interferences.[2] Consequently, HPLC-FLD is no longer considered a suitable standalone technique for definitive BMAA quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is now the gold standard and the most recommended technique for BMAA analysis.[1][7] Its power lies in its ability to couple high-resolution chromatographic separation with mass-based detection that is both selective and sensitive. The mass spectrometer can isolate a specific parent ion (e.g., derivatized BMAA) and fragment it, monitoring for specific product ions. This multi-level identification provides a much higher degree of confidence in analyte identification.

Two primary LC-MS/MS strategies are employed:

A. Reverse-Phase LC-MS/MS (RPLC-MS/MS) with Derivatization

This is the most widely used and robustly validated approach.[7] The analysis of BMAA and its isomers is often performed with pre-column derivatization using reagents like 6-aminoquinoly-N-hydroxysuccinimidyl carbamate (AQC).[9][10]

  • Expert Rationale: Derivatization serves a dual purpose. First, it adds a nonpolar functional group to the small, polar BMAA molecule, improving its retention on reverse-phase chromatography columns, which are the workhorse of most analytical labs. Second, it increases the molecular mass and improves ionization efficiency, enhancing sensitivity.[9] The AQC derivatization method has been successfully validated in a second laboratory, demonstrating its robustness across different equipment and labs.[10] This method, validated according to AOAC International standards, is recognized for its superior ability to separate BMAA from its critical isomers, AEG and DAB.[10]

B. Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) without Derivatization

HILIC is an alternative chromatographic technique that uses a polar stationary phase to retain polar compounds like underivatized BMAA.

  • Expert Rationale: The primary advantage of HILIC is that it allows for the direct analysis of BMAA in its native form, simplifying sample preparation by eliminating the derivatization step.[6][11] This can reduce potential variability and analyte loss associated with the derivatization reaction. Several studies have successfully developed and validated HILIC-MS/MS methods for free and total BMAA.[6][12] However, the robustness of HILIC methods has been a subject of debate. Some studies have reported issues with selectivity, sensitivity, and precision, with one single-laboratory validation concluding that a specific ZIC-HILIC column was not fit for purpose in cyanobacterial matrices as it failed to separate BMAA from the BAMA isomer and showed poor recovery.[3][5]

Performance Comparison

The following table summarizes the performance characteristics of the discussed analytical methods based on published data.

FeatureHPLC-FLDRPLC-MS/MS (with AQC Derivatization)HILIC-MS/MS (Underivatized)
Selectivity Poor; prone to false positives due to isomer interference.[2]Excellent; capable of resolving critical isomers like DAB and AEG.[10]Variable; some methods show good resolution, while others fail to separate key isomers like BAMA.[5][12]
Sensitivity (LOD/LOQ) Moderate; LOD/LOQ in the low µg/L range for standards.[2]Excellent; LOD reported as low as 10 pg/mL and LLOQ of 37 pg/mL for standards.[10]Good to Excellent; On-column LOD of 0.4-7.5 pg reported, but can decrease with use.[5] LOQ estimated at ~100 µg/kg in matrix.[13]
Validation Status Not recommended for quantitative confirmation.Validated according to AOAC standards; demonstrated to be robust in a second laboratory.[10]Single-laboratory validations exist, but results are inconsistent between different HILIC columns and studies.[5][12]
Trustworthiness Low; high risk of overestimation.[2]High; considered the most reliable and defensible method.[7]Moderate to Low; requires careful in-house validation and verification of isomer separation.[3]

Recommended Protocol: Total BMAA Analysis via AQC Derivatization and UPLC-MS/MS

This protocol is based on the robust, validated methods reported in the literature, providing a self-validating system through the use of an internal standard.[10]

Experimental Workflow Diagram

BMAA_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh 25 mg of lyophilized sample s2 Add Deuterated BMAA (D3BMAA) internal standard s1->s2 s3 Perform acid hydrolysis (6 M HCl at 110°C for 20h) to liberate bound BMAA s2->s3 s4 Neutralize and dilute sample s3->s4 d1 Take aliquot of hydrolyzed sample s4->d1 d2 Add borate buffer d1->d2 d3 Add AQC reagent and vortex d2->d3 d4 Heat at 55°C for 10 min d3->d4 a1 Inject sample onto UPLC system with a reverse-phase C18 column d4->a1 a2 Perform gradient elution to separate analytes a1->a2 a3 Detect with tandem mass spectrometer (MS/MS) in MRM mode a2->a3 a4 Monitor specific transitions for BMAA, isomers, and D3BMAA a3->a4 p1 Integrate peak areas for all analytes a4->p1 p2 Calculate BMAA concentration using the ratio of BMAA to D3BMAA response against a calibration curve p1->p2

Caption: UPLC-MS/MS workflow for total BMAA analysis.

Step-by-Step Methodology
  • Sample Hydrolysis (Total BMAA): a. Weigh approximately 25 mg of lyophilized sample material into a hydrolysis tube. b. Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., D3-BMAA or ¹³C,¹⁵N₂-BMAA). Causality: The internal standard is chemically identical to the analyte but mass-shifted. It co-extracts and co-analyzes with the target analyte, allowing for accurate correction for matrix effects and variations in sample preparation or instrument response, which is a cornerstone of a self-validating system. c. Add 1 mL of 6 M HCl. d. Seal the tube under nitrogen (to prevent oxidation) and heat at 110°C for 20 hours. e. After cooling, neutralize the hydrolysate with 6 M NaOH and bring to a known final volume with ultrapure water.

  • AQC Derivatization: a. Transfer a 10 µL aliquot of the neutralized hydrolysate to a sample vial. b. Add 70 µL of borate buffer. c. Add 20 µL of AQC reagent, vortex immediately. d. Heat the vial at 55°C for 10 minutes to complete the reaction.

  • UPLC-MS/MS Analysis: a. Chromatography: Use a high-resolution UPLC system with a C18 column (e.g., Waters Acquity UPLC BEH C18). Employ a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to achieve separation of BMAA from its isomers. b. Mass Spectrometry: Operate a tandem quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. c. Detection: Use Multiple Reaction Monitoring (MRM) to monitor for specific precursor-to-product ion transitions for AQC-derivatized BMAA, its key isomers (DAB, AEG), and the internal standard. Trustworthiness: Monitoring multiple, specific MRM transitions for each compound significantly increases the confidence of identification and reduces the likelihood of false positives.

Framework for a Cross-Laboratory Validation Study

To resolve discrepancies in the literature and establish a truly validated method, an inter-laboratory comparison (ILC) is essential.[14] An ILC assesses the reproducibility of a method when performed by different analysts in different locations with different equipment.[15][16]

ILC Design and Execution Diagram

ILC_Workflow cluster_setup Phase 1: Setup & Distribution cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation coord Coordinating Laboratory s1 Prepare large-batch homogeneous test materials (e.g., spiked cyanobacteria, reference material) coord->s1 e1 Coordinating lab performs statistical analysis (e.g., Cochran's test, calculation of Z-scores) coord->e1 p1 Participant Lab 1 a1 Labs analyze samples according to the harmonized protocol p1->a1 p2 Participant Lab 2 p2->a1 p3 Participant Lab N p3->a1 s2 Characterize materials for homogeneity and stability s1->s2 s3 Develop and agree upon a detailed, harmonized analytical protocol s2->s3 s4 Distribute test materials, standards, and protocol to all participating labs s3->s4 s4->p1 s4->p2 s4->p3 a2 Labs report results, raw data, and QC data to coordinating lab a1->a2 a2->coord e2 Assess inter-laboratory precision (reproducibility) and accuracy e1->e2 e3 Identify sources of variability and potential method weaknesses e2->e3 e4 Publish results and establish method performance characteristics e3->e4

Caption: Workflow for an inter-laboratory comparison study.

Step-by-Step Protocol for an ILC
  • Establish a Coordinating Body: A lead laboratory must oversee the study, from preparing materials to analyzing the final data.

  • Preparation of Test Materials: This is the most critical step. Since certified reference materials for BMAA are not readily available, the coordinating lab must prepare them.[17] a. Create a large, homogeneous batch of relevant matrix material (e.g., freeze-dried cyanobacterial culture or shellfish tissue). b. Prepare different materials: a blank matrix, and the same matrix spiked with known concentrations of BMAA and its isomers at low, medium, and high levels. c. A well-characterized material, such as cycad seed flour, can be included as a positive control.[17]

  • Develop a Harmonized Protocol: All participating laboratories must agree to use the exact same detailed Standard Operating Procedure (SOP), including sample preparation, derivatization, and LC-MS/MS parameters.

  • Execution by Participating Labs: a. The coordinating lab ships the blinded test materials and analytical standards to all participants. b. Each laboratory analyzes the samples in replicate according to the SOP. c. Results are reported back to the coordinating lab in a standardized format, including quantitative data, chromatograms, and quality control checks.

  • Statistical Analysis: a. The coordinating lab analyzes the submitted data set. As per ISO 5725, statistical tests are used to identify outliers (e.g., Cochran's test for variances, Grubb's test for means).[15] b. Key metrics are calculated:

    • Repeatability (RSDr): The precision within a single lab.
    • Reproducibility (RSDR): The precision between labs.[13]
    • Accuracy/Trueness: The closeness of the mean result to the known spiked value. c. Performance can also be evaluated using Z-scores, which indicate how far a lab's result is from the consensus mean.[15]

Conclusion

The controversy and inconsistency surrounding the detection and quantification of BMAA have historically hindered progress in understanding its role in neurodegenerative diseases. It is now clear that older, less selective methods like HPLC-FLD are not suitable for this complex analytical challenge.[2] The scientific community has largely reached a consensus that LC-MS/MS, particularly RPLC-MS/MS with AQC derivatization, offers the required selectivity, sensitivity, and robustness for reliable BMAA quantification.[7][10]

References

  • Faassen, E.J., Gillissen, F., & Lürling, M. (2012). A Comparative Study on Three Analytical Methods for the Determination of the Neurotoxin BMAA in Cyanobacteria. PLOS One. [Link]

  • Heussner, A. H., et al. (2023). Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). MDPI. [Link]

  • Banack, S. A., et al. (2021). Second Laboratory Validation of β-N-Methylamino-L-Alanine, N-(2aminoethyl)Glycine, and 2,4-Diaminobuytric Acid by Ultra-Performance Liquid Chromatography and Tandem Mass Spectrometry. Neurotoxicity Research. [Link]

  • Jiang, L., & Krienitz, L. (2014). Detection and quantification of b-methylamino-L-alanine in aquatic invertebrates. ResearchGate. [Link]

  • Réveillon, D., et al. (2014). Beta-N-Methylamino-L-Alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon. Archimer. [Link]

  • van Ginkel, R., Waugh, C., & Puddick, J. (2023). SINGLE-LABORATORY VALIDATION AND DETERMINATION OF TOTAL β-N-METHYLAMINOALANINE IN CYANOBACTERIA FROM AOTEAROA NEW ZEALAND. Cawthron Institute. [Link]

  • Kim, S.-Y., et al. (2024). A systematic review on analytical methods of the neurotoxin β-N-methylamino-L-alanine (BMAA), and its causative microalgae and geographical distributions. Chemosphere. [Link]

  • Heussner, A. H., et al. (2023). Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). UTS OPUS. [Link]

  • Violi, J. P., et al. (2021). Environmental Neurotoxin β-N-Methylamino-L-alanine (BMAA) as a Widely Occurring Putative Pathogenic Factor in Neurodegenerative Diseases. PMC. [Link]

  • Tymm, F. J. M., et al. (2021). A Single Laboratory Validation for the Analysis of Underivatized β-N-Methylamino-L-Alanine (BMAA). Neurotoxicity Research. [Link]

  • Bishop, S. L., & Murch, S. J. (2020). A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). Analyst. [Link]

  • Scott, P. M., et al. (2009). Liquid Chromatographic Determination of the Cyanobacterial Toxin β-N-Methylamino-L-Alanine in Algae Food Supplements, Freshwater Fish, and Bottled Water. ResearchGate. [Link]

  • Banack, S. A., et al. (2021). Second Laboratory Validation of β-N-Methylamino-L-Alanine, N-(2aminoethyl)Glycine, and 2,4-Diaminobuytric Acid by Ultra-Performance Liquid Chromatography and Tandem Mass Spectrometry. ResearchGate. [Link]

  • Faassen, E. J., et al. (2016). A Collaborative Evaluation of LC-MS/MS Based Methods for BMAA Analysis: Soluble Bound BMAA Found to Be an Important Fraction. MDPI. [Link]

  • Rasch, G. (2022). Single-Laboratory Validation of a Method for Determining Free BMAA in Cyanobacteria. Policy Commons. [Link]

  • van Ginkel, R., Waugh, C., & Puddick, J. (2022). single-laboratory validation for the determination of free bmaa in cyanobacteria. Cawthron Institute. [Link]

  • Puddick, J., et al. (2022). Improved Sample Preparation for β-N-Methylamino-l-Alanine (BMAA) Analysis by Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry and Assessment of Freshwater Cyanobacterial Cultures from Aotearoa New Zealand. Environmental Science & Technology. [Link]

  • McCarron, P., et al. (2014). Analysis of β-N-methylamino-L-alanine (BMAA) in spirulina-containing supplements by liquid chromatography-tandem mass spectrometry. PMC. [Link]

  • Boudaud, N., et al. (2018). Analysis of interlaboratory comparison when the measurements are not normally distributed. ResearchGate. [Link]

  • Wehmiller, J. F. (1984). Interlaboratory Comparison of Amino Acid Enantiomeric Ratios in Fossil Pleistocene Mollusks. Quaternary Research. [Link]

  • Kovacs, M., et al. (2022). Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. MATEC Web of Conferences. [Link]

  • Durgut, Y. (2021). Inter-laboratory Comparisons and Their Roles in Accreditation. Dergipark. [Link]

Sources

Comparative

comparing the efficacy of different derivatization reagents for 2-Amino-3-(methylamino)butanoic acid

Target Audience: Researchers, analytical chemists, and drug development professionals. Objective: To provide an objective, data-driven comparison of pre-column derivatization strategies for the robust LC-MS/MS and HPLC-F...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Objective: To provide an objective, data-driven comparison of pre-column derivatization strategies for the robust LC-MS/MS and HPLC-FLD quantification of the non-proteinogenic amino acid AMBA.

Contextualizing the Analytical Challenge

2-Amino-3-(methylamino)butanoic acid (AMBA) is a rare α,β-diamino acid and a structural homologue to the well-known environmental neurotoxin β-N-methylamino-L-alanine (BMAA)[1]. Characterized by the presence of both a primary α-amino group and a secondary β-methylamino group, AMBA presents significant analytical challenges. In its native state, it is highly polar, lacks a natural chromophore or fluorophore, and exhibits poor retention on standard reverse-phase liquid chromatography (RPLC) columns[2][3].

While direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) is possible, it is frequently plagued by severe matrix effects and peak broadening in complex biological extracts[4][5]. Consequently, pre-column chemical derivatization remains the gold standard. Derivatization serves a dual mechanistic purpose:

  • Chromatographic Resolution: It increases the molecule's hydrophobicity, enabling robust separation from structural isomers (e.g., DAB, AEG) on C18 columns[3].

  • Detection Sensitivity: It introduces easily ionizable or fluorescent moieties, drastically lowering the Limit of Detection (LOD)[2][6].

Mechanistic Comparison of Derivatization Reagents

Because AMBA possesses two distinct nucleophilic centers (1° and 2° amines), an ideal reagent must overcome steric hindrance to achieve quantitative bis-derivatization without yielding complex mixtures of mono-adducts.

A. 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)

AQC (commercially known as AccQ-Tag) is the premier reagent for LC-MS/MS workflows. It reacts rapidly with both primary and secondary amines to form highly stable unsymmetrical urea derivatives[4][6].

  • Causality & Advantage: The addition of two AQC moieties increases the mass of AMBA by 340 Da. During Collision-Induced Dissociation (CID) in triple quadrupole MS, the AQC derivative predictably cleaves to yield a highly diagnostic aminoquinoline fragment ion at m/z 171. This provides unparalleled specificity for Multiple Reaction Monitoring (MRM)[4].

B. 9-Fluorenylmethyl chloroformate (FMOC-Cl)

FMOC-Cl is a highly reactive chloroformate that forms stable carbamates. It is heavily favored in laboratories relying on HPLC with Fluorescence Detection (FLD) due to its exceptional quantum yield, though it is fully compatible with MS[2][3].

  • Causality & Limitation: FMOC-Cl is highly lipophilic. The primary challenge is the hydrolysis of excess reagent into FMOC-OH, a highly fluorescent byproduct that strongly retains on RPLC columns. If not managed via liquid-liquid extraction or optimized solvent ratios, FMOC-OH will cause severe ion suppression in MS and co-elution in FLD[2].

C. Chiral Reagents: (S)-NIFE and FLEC

Standard reagents like AQC and FMOC are achiral and cannot distinguish between L-AMBA and D-AMBA enantiomers. To profile enantiomeric distribution, chiral reagents such as (S)-NIFE (N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester) or FLEC ((+)-1-(9-fluorenyl)-ethyl chloroformate) are utilized[4][7].

  • Causality & Advantage: These reagents react with the enantiomers to form diastereomers. Because diastereomers possess different physical properties, they can be successfully resolved on standard achiral C18 columns, eliminating the need for expensive chiral stationary phases[4][7].

Quantitative Performance Comparison

The following table synthesizes the experimental efficacy of these reagents when applied to vicinal diamino acids like AMBA and BMAA.

Derivatization ReagentTarget AminesReaction ConditionsPrimary Detection ModeApprox. LOD (Water/Matrix)Key AdvantagePrimary Limitation
AQC 1° and 2°10 min @ 55°C (pH 8.8)LC-MS/MS2–5 ng/LDiagnostic m/z 171 fragment; highly stableHigh reagent cost; requires MS for best specificity
FMOC-Cl 1° and 2°20 min @ RT (pH 7.5)HPLC-FLD / LC-MS5–10 ng/LExceptional fluorescence; high hydrophobicityExcess reagent forms interfering FMOC-OH
Dansyl Chloride 1° and 2°45 min @ 50°C (pH 9.0)LC-MS/MS / UV10–20 ng/LClassic, well-understood fragmentationLong reaction times; requires heating
(S)-NIFE / FLEC 1° and 2°30 min @ RT (pH 8.0)LC-MS/MS15–30 ng/LEnables enantiomeric (D/L) resolution on C18Complex MS/MS spectra; lower overall sensitivity

Workflow Visualization

Derivatization_Pathways AMBA AMBA (1° & 2° Amines) AQC AQC Reagent (AccQ-Tag) AMBA->AQC FMOC FMOC-Cl Reagent AMBA->FMOC NIFE (S)-NIFE Reagent AMBA->NIFE AQC_Deriv Bis-AQC-AMBA Stable Urea Derivative AQC->AQC_Deriv pH 8.8, 55°C FMOC_Deriv Bis-FMOC-AMBA Carbamate Derivative FMOC->FMOC_Deriv pH 7.5-8.5, RT NIFE_Deriv Diastereomeric AMBA (L- and D- resolution) NIFE->NIFE_Deriv pH 8.0, RT MS_AQC LC-MS/MS Diagnostic m/z 171 AQC_Deriv->MS_AQC MS_FMOC LC-MS/MS or FLD High Hydrophobicity FMOC_Deriv->MS_FMOC MS_NIFE Chiral LC-MS/MS Enantiomer Profiling NIFE_Deriv->MS_NIFE

Mechanistic pathways for AMBA derivatization and downstream analytical detection.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the methodology to explain why specific biochemical conditions are enforced.

Protocol 1: AQC Derivatization for High-Throughput LC-MS/MS

This protocol is optimized to drive the reaction to quantitative bis-derivatization while eliminating matrix interference[6].

  • Sample Preparation: Reconstitute 10 µL of the biological extract (or AMBA standard) in 70 µL of 0.2 M sodium borate buffer (pH 8.8).

    • Causality: The high pH ensures that both the α-amino and β-methylamino groups are deprotonated, maximizing their nucleophilicity for the incoming carbamate attack.

  • Reagent Addition: Add 20 µL of reconstituted AQC reagent (3 mg/mL in anhydrous acetonitrile). Vortex immediately for 10 seconds.

  • Thermal Incubation: Heat the mixture in a heating block at 55°C for 10 minutes.

    • Causality: Heating serves a dual purpose: it drives the bis-derivatization of the sterically hindered secondary amine to 100% completion, and it rapidly hydrolyzes any unreacted AQC into 6-aminoquinoline (AMQ), preventing downstream column fouling.

  • Self-Validation Step: Inject 2 µL into the LC-MS/MS. Monitor the transition of the precursor ion [M+H]+ to the m/z 171 product ion. A stable ratio of quantifier to qualifier ions across a 5-point dilution series confirms the absence of matrix-induced ion suppression.

Protocol 2: FMOC-Cl Derivatization for HPLC-FLD

This protocol incorporates a critical cleanup step to remove fluorescent byproducts[2].

  • Buffering: Mix 50 µL of the AMBA sample with 50 µL of 0.1 M borate buffer (pH 7.5 - 8.0).

  • Derivatization: Add 50 µL of FMOC-Cl solution (5 mM in acetonitrile). Allow the reaction to proceed at room temperature for 20 minutes.

  • Quenching: Add 10 µL of 1-adamantanamine (ADAM) or glycine (100 mM).

    • Causality: The quenching agent reacts with the excess FMOC-Cl, preventing it from hydrolyzing into the highly fluorescent, highly retentive FMOC-OH byproduct.

  • Extraction (Optional but Recommended): Wash the aqueous mixture with 200 µL of pentane or hexane to extract lipophilic byproducts. Discard the organic layer and analyze the aqueous phase.

  • Self-Validation Step: In the FLD chromatogram (Ex: 260 nm, Em: 315 nm), verify that the AMBA peak is baseline-resolved from the quenching agent adduct. If a massive tailing peak appears late in the run, the quenching/extraction step was insufficient.

Sources

Validation

head-to-head comparison of LC-MS and GC-MS for 2-Amino-3-(methylamino)butanoic acid analysis

Title: Head-to-Head Comparison of LC-MS and GC-MS for 2-Amino-3-(methylamino)butanoic Acid (AMBA) Analysis Executive Summary & Chemical Context 2-Amino-3-(methylamino)butanoic acid (AMBA) is a highly polar, non-proteinog...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Head-to-Head Comparison of LC-MS and GC-MS for 2-Amino-3-(methylamino)butanoic Acid (AMBA) Analysis

Executive Summary & Chemical Context

2-Amino-3-(methylamino)butanoic acid (AMBA) is a highly polar, non-proteinogenic diamino acid. It serves as a critical aza-analog of isoleucine and is a fundamental building block in the peptidyl backbone of uridyl peptide antibiotics, including mureidomycins, pacidomycins, and napsamycins[1][2].

From an analytical perspective, AMBA presents a formidable challenge. It possesses two basic amino groups (an α -primary amine and a β -secondary methylamine) and an acidic carboxyl group, rendering it a highly hydrophilic zwitterion at physiological pH. Furthermore, it lacks a natural chromophore, ruling out standard UV detection.

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was the gold standard for its structural elucidation[3]. However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative[4]. This guide objectively compares both platforms, detailing the physical chemistry, causality behind protocol choices, and head-to-head performance metrics to help you select the optimal workflow for your drug development or biosynthetic studies.

Mechanistic Rationale: Why Standard Methods Fail

Before comparing the platforms, we must understand the causality of the analytical failures associated with AMBA:

  • Why standard GC fails: AMBA has extremely low vapor pressure and high thermal lability due to strong intermolecular hydrogen bonding. Injecting it directly into a GC inlet results in thermal degradation and zero column transfer.

  • Why standard LC (Reversed-Phase C18) fails: AMBA is too hydrophilic. On a standard C18 column, it exhibits no partitioning into the stationary phase, eluting entirely in the void volume. This leads to catastrophic ion suppression from co-eluting salts and matrix components in the mass spectrometer.

To bypass these fundamental physical limitations, we must either alter the molecule (GC-MS derivatization) or alter the chromatographic environment (LC-MS HILIC).

Mechanism AMBA Zwitterionic AMBA (Highly Polar, Non-Volatile) ProblemGC Low Vapor Pressure Thermal Degradation AMBA->ProblemGC ProblemLC No Retention on C18 (Elutes in Void Volume) AMBA->ProblemLC SolutionGC Mask Polar Groups (N,O-Trifluoroacetylation) ProblemGC->SolutionGC ResultGC Volatile Derivative Suitable for GC SolutionGC->ResultGC SolutionLC Aqueous Normal Phase (HILIC Partitioning) ProblemLC->SolutionLC ResultLC Strong Retention Direct ESI-MS/MS SolutionLC->ResultLC

Causality of analytical strategies for highly polar diamino acids like AMBA.

GC-MS Workflow: The Derivatization Strategy

To analyze AMBA via GC-MS, the molecule's polarity must be neutralized to induce volatility. This is achieved through a two-step derivatization process: esterification of the carboxylic acid, followed by acylation of the amine groups[3].

Step-by-Step GC-MS Protocol

Note: This protocol is a self-validating system. Step 5 is critical to ensure the sterically hindered β -methylamino group is fully derivatized, preventing split peaks.

  • Peptide Hydrolysis: Hydrolyze the uridyl peptide extract using 6 M HCl at 110 °C for 20 hours in a sealed glass ampoule[3].

  • Drying: Evaporate the hydrolysate to complete dryness under a gentle stream of ultra-pure N2​ at 60 °C.

  • Esterification: Add 200 µL of 3 M HCl in methanol. Cap tightly and heat at 85 °C for 1 hour to form the AMBA methyl ester.

  • Solvent Removal: Evaporate the methanolic HCl completely under N2​ . Crucial: Residual moisture or methanol will quench the subsequent acylation reagent.

  • Acylation: Add 100 µL of Trifluoroacetic anhydride (TFAA) and 100 µL of anhydrous dichloromethane (DCM). Heat at 85 °C for 30 minutes. This converts the amines to N-trifluoroacetyl derivatives.

  • Reconstitution: Evaporate excess TFAA under N2​ (do not over-dry to avoid losing the volatile derivative) and reconstitute in 100 µL of DCM for GC-EI-MS injection.

Expert Insight: While GC-MS provides excellent structural confirmation through reproducible Electron Ionization (EI) fragmentation libraries, the multi-step derivatization is prone to variability and moisture sensitivity.

LC-MS/MS Workflow: The HILIC Strategy

For modern pharmacokinetic and high-throughput biosynthetic screening, LC-MS/MS utilizing HILIC is the preferred method. HILIC utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase. Water forms an enriched layer on the stationary phase, allowing the polar AMBA to partition into this aqueous layer and be retained without derivatization[4].

Step-by-Step LC-MS/MS Protocol

Note: To validate this protocol and correct for matrix-induced ion suppression in the ESI source, a structurally similar isotopic internal standard (e.g., D3​ -BMAA or D4​ -DAB) must be spiked into the sample prior to extraction[4].

  • Peptide Hydrolysis: Hydrolyze the sample (6 M HCl, 110 °C, 20 h) and lyophilize to dryness.

  • Reconstitution (Matrix Matching): Reconstitute the residue in 75% Acetonitrile / 25% Water containing 0.1% Formic acid. Crucial: The injection solvent must closely match the initial mobile phase conditions to prevent peak distortion.

  • Chromatography:

    • Column: Zwitterionic HILIC (e.g., 2.1 x 100 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium formate in water (pH 3.0, adjusted with formic acid).

    • Mobile Phase B: Acetonitrile with 0.1% Formic acid.

    • Gradient: Start at 85% B, hold for 2 min, ramp to 40% B over 12 min.

  • Detection (ESI-MS/MS): Operate in positive Electrospray Ionization (ESI+) mode. Monitor the [M+H]+ precursor ion ( ≈m/z 133.1 for AMBA) transitioning to its dominant product ions via Multiple Reaction Monitoring (MRM).

Workflow Sample AMBA Peptide Extract Hydrolysis Acid Hydrolysis (6N HCl, 110°C) Sample->Hydrolysis GC_Path GC-MS Pathway Hydrolysis->GC_Path LC_Path LC-MS/MS Pathway Hydrolysis->LC_Path GC_Deriv Esterification & Acylation (MeOH/HCl + TFAA) GC_Path->GC_Deriv LC_Prep Dilution / SPE Clean-up LC_Path->LC_Prep GC_Sep Capillary GC Separation GC_Deriv->GC_Sep GC_Det Electron Ionization (EI-MS) GC_Sep->GC_Det LC_Sep HILIC Chromatography (Underivatized) LC_Prep->LC_Sep LC_Det Electrospray Ionization (ESI-MS/MS) LC_Sep->LC_Det

Parallel analytical workflows for AMBA quantification and structural elucidation.

Head-to-Head Experimental Data Comparison

The following table synthesizes the performance metrics of both platforms based on the analysis of highly polar diamino acids in complex biological matrices[3][4].

ParameterGC-EI-MS (Derivatized)LC-ESI-MS/MS (HILIC, Underivatized)
Sample Prep Time ~4 - 5 hours (labor-intensive)~1 hour (dilute and shoot/SPE)
Analyte State N,O-trifluoroacetyl methyl esterIntact zwitterion
Sensitivity (LOD) High ng/mL to low µg/mL rangeLow pg/mL to ng/mL range (10x to 100x more sensitive)
Specificity High (Full scan EI spectral library matching)Very High (MRM transitions, e.g., precursor to product ion)
Matrix Effects Low (Capillary GC resolves most matrix interferences)High (Requires stable isotope internal standards to correct for ESI suppression)
Throughput Low (Long run times, column bake-outs)High (Rapid gradients, fast re-equilibration)
Artifact Risk High (Incomplete derivatization leads to multiple peaks)Low (Direct analysis preserves native state)

Expert Recommendation

Choose GC-MS when: You are conducting initial structural elucidation of a novel uridyl peptide antibiotic and require unambiguous structural confirmation. The predictable fragmentation patterns of EI-MS, combined with the volatility of the TFAA-derivatized AMBA[3], make it ideal for identifying unknown stereoisomers when paired with chiral GC columns.

Choose LC-MS/MS when: You are performing high-throughput screening, pharmacokinetic profiling, or quantifying AMBA in complex biological matrices (e.g., fermentation broths). LC-MS/MS bypasses the tedious derivatization steps, eliminates artifact formation, and offers up to a 10-fold increase in sensitivity over GC-MS[4]. However, you must rigorously validate your method using matrix-matched calibration curves and internal standards to counteract ESI ion suppression.

References

  • [4] A Comparative Study on Three Analytical Methods for the Determination of the Neurotoxin BMAA in Cyanobacteria. PubMed Central (PMC). Available at:[Link]

  • [3] EP0487756A1 - Antibiotics napsamycins A-D, process for their production and their use as pharmaceuticals. Google Patents. Available at:

  • [2] New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus. ResearchGate. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Amino-3-(methylamino)butanoic acid

This document provides a detailed, procedural guide for the safe handling and disposal of 2-Amino-3-(methylamino)butanoic acid. It is intended for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 2-Amino-3-(methylamino)butanoic acid. It is intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to ensure compliance with safety regulations and to minimize environmental impact, building upon foundational principles of laboratory safety and chemical management.

The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible research. It protects laboratory personnel, the wider community, and the environment.[1][2] This guide synthesizes regulatory standards with practical, field-proven insights to provide a self-validating system for the disposal of 2-Amino-3-(methylamino)butanoic acid.

Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the chemical's hazards is paramount. Based on data from structurally similar compounds, 2-Amino-3-(methylamino)butanoic acid should be handled as a hazardous substance.

Safety data sheets (SDS) for analogous compounds classify them under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4]

  • Serious Eye Damage/Eye Irritation (Category 2A/2): Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3][4]

These classifications mandate that 2-Amino-3-(methylamino)butanoic acid be managed as hazardous waste from the moment it is generated.[5]

Table 1: Hazard Profile of 2-Amino-3-(methylamino)butanoic acid (Analog-Based)

Hazard ClassificationGHS CategoryPrecautionary Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2/2AH319: Causes serious eye irritation
Respiratory IrritationCategory 3H335: May cause respiratory irritation

Data derived from SDS for similar compounds.[3][4]

Personal Protective Equipment (PPE)

Given the identified hazards, stringent adherence to PPE protocols is required to prevent exposure during handling and disposal.

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7] A face shield may also be necessary.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) suitable for the task. Always inspect gloves before use and remove them with care to avoid skin contamination.[6][8]

  • Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[4][9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use respiratory protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4]

Waste Segregation and Containerization Protocol

Improper segregation of chemical waste is a primary cause of laboratory incidents. 2-Amino-3-(methylamino)butanoic acid waste must be collected and stored according to its chemical properties to prevent dangerous reactions.

Step-by-Step Containerization Procedure:

  • Select the Correct Container:

    • Solid Waste: Collect dry powder, contaminated weigh boats, gloves, and wipes in a dedicated, sealable container lined with a clear plastic bag.[9][10] The container must be made of a material compatible with the chemical.

    • Liquid Waste: Collect aqueous solutions containing 2-Amino-3-(methylamino)butanoic acid in a designated, leak-proof, and corrosion-resistant container (e.g., High-Density Polyethylene - HDPE).[2] Do not use metal containers for acidic or basic solutions.[2]

  • Maintain Chemical Compatibility:

    • DO NOT mix this waste with strong oxidizing agents, acids, or bases in the same container.[6][10] While amino acids are amphoteric, uncontrolled mixing can lead to heat generation or gas evolution. Specifically, never mix oxidizing acids (like nitric acid) with organic compounds.[10]

    • Segregate this waste stream from incompatible materials using physical barriers or secondary containment.[11][12]

  • Label the Container Immediately:

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.[5][12]

    • The label must include the words "Hazardous Waste," the full chemical name ("2-Amino-3-(methylamino)butanoic acid"), and the approximate percentage of each constituent.[13] Chemical formulas or abbreviations are not acceptable.[13]

  • Keep Containers Closed:

    • Waste containers must be kept securely sealed at all times, except when adding waste.[12][13] Do not leave a funnel in the container opening, as this is a violation of EPA regulations.[13]

  • Avoid Overfilling:

    • Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[2]

On-Site Storage: The Satellite Accumulation Area (SAA)

The designated location for storing hazardous waste at or near its point of generation is known as a Satellite Accumulation Area (SAA).[5]

SAA Requirements:

  • Location: The SAA must be at or near the point of generation and under the direct control of laboratory personnel.[2][5]

  • Quantity Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, the waste must be removed within three days.[5]

  • Signage: The area should be clearly marked with hazardous waste signage.[2]

  • Secondary Containment: Place waste containers in a secondary containment system, such as a spill pallet or bin, to prevent leaks from reaching drains or reacting with other chemicals.[11][12]

Spill Management Protocol

In the event of a spill, a prepared and immediate response is critical to mitigate hazards.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[4]

  • Don PPE: Wear the appropriate PPE as detailed in Section 2 before attempting cleanup.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust.[4][6] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.[3][4][9]

  • Decontaminate: Clean the spill area thoroughly. The rinsate from decontamination must also be collected as hazardous liquid waste.[9]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Final Disposal Workflow

The ultimate disposal of 2-Amino-3-(methylamino)butanoic acid must be handled by a licensed hazardous waste disposal company, coordinated through your institution's EHS office.[1][14] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][12]

The workflow below illustrates the decision-making process from waste generation to final disposal.

G start_node start_node process_node process_node decision_node decision_node ehs_node ehs_node end_node end_node A Waste Generated (Solid or Liquid) B Select Appropriate Waste Container (HDPE, Lined Pail) A->B Step 1 C Affix Hazardous Waste Label B->C Step 2 E Add Waste to Container in SAA C->E Step 3 D Is Container >90% Full? F Seal Container Securely D->F:n Yes I Store in SAA Under Personnel Control D->I:n No E->D Continuous Monitoring G Submit Chemical Waste Pickup Form to EHS F->G Step 4 H EHS Collects Waste for Licensed Disposal G->H Step 5 J Disposal Complete H->J I->E

Caption: Workflow for the compliant disposal of 2-Amino-3-(methylamino)butanoic acid.

Empty Container Disposal

Even empty containers that once held 2-Amino-3-(methylamino)butanoic acid must be managed carefully.

  • Thoroughly Empty: Ensure only trivial amounts of residue remain.[12]

  • Rinse: The first rinse of the container must be collected and disposed of as hazardous liquid waste.[12] For highly toxic chemicals, the first three rinses must be collected.[12]

  • Deface Label: Completely remove or deface the original manufacturer's label to prevent misuse.[15]

  • Final Disposal: Once rinsed and defaced, the container can typically be disposed of in the regular trash or recycled, depending on institutional policy.[15]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 2-Amino-3-(methylamino)butanoic acid, upholding the highest standards of scientific integrity and environmental stewardship.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • (S)-2-Amino-3-(methylamino)
  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office.
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. U.S. Chemical Storage.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Safety Data Sheet for (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid. Fisher Scientific.
  • Safety Data Sheet for 3-Methyl-2-(methylamino)butanoic acid. Aaronchem.
  • Hazardous Chemical Waste Management Guidelines. Columbia University.
  • Safety Data Sheet for Methyl 3-aminocroton
  • Disposal Procedures for Non Hazardous Waste.
  • Safety Data Sheet for 4-Aminobutyric acid. Thermo Fisher Scientific.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide. Benchchem.
  • Chemical Waste Management Guide. Technion - Israel Institute of Technology.

Sources

Handling

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-3-(methylamino)butanoic acid

In the dynamic landscape of drug discovery and development, the safety of our researchers is paramount. This guide provides essential, in-depth technical information on the appropriate personal protective equipment (PPE)...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and development, the safety of our researchers is paramount. This guide provides essential, in-depth technical information on the appropriate personal protective equipment (PPE) for handling 2-Amino-3-(methylamino)butanoic acid. While specific data for this compound is limited, a thorough risk assessment based on structurally similar molecules and established laboratory safety principles is crucial for ensuring a safe working environment. This document is designed to be a practical, actionable resource for laboratory personnel, offering clear, step-by-step guidance grounded in scientific integrity.

Understanding the Hazard: A Data-Driven Approach

Inferred Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory tract irritation

This data is extrapolated from the Safety Data Sheet for 3-Methyl-2-(methylamino)butanoic acid.[1]

These classifications indicate that 2-Amino-3-(methylamino)butanoic acid should be handled with care to avoid ingestion, skin and eye contact, and inhalation of dust or aerosols.

Core Principles of Protection: The PPE Matrix

The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following matrix outlines the recommended PPE for various tasks, moving from lower to higher risk activities.

TaskEngineering ControlsHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions (small quantities) Chemical Fume HoodNitrile or Neoprene glovesSafety glasses with side shieldsLaboratory coatNot generally required
Synthesizing or purifying the compound Chemical Fume HoodChemical-resistant gloves (e.g., Butyl rubber)Chemical splash gogglesChemical-resistant apron over laboratory coatRecommended if aerosols or dust may be generated (N95 or higher)
Handling large quantities or concentrated solutions Chemical Fume Hood or GloveboxHeavy-duty chemical-resistant glovesFace shield over chemical splash gogglesChemical-resistant suit or coverallsRequired (Supplied-air respirator may be necessary)
Cleaning spills Well-ventilated areaChemical-resistant glovesChemical splash goggles and face shieldChemical-resistant apron or coverallsRequired (Air-purifying respirator with appropriate cartridges)

Step-by-Step Guide to PPE Selection and Use

A systematic approach to PPE is critical for minimizing exposure. The following workflow illustrates the decision-making process for safe handling of 2-Amino-3-(methylamino)butanoic acid.

PPE_Workflow cluster_0 Pre-Operational Assessment cluster_1 PPE Selection cluster_2 Operational Protocol cluster_3 Post-Operational & Disposal A Identify the Task (e.g., weighing, synthesis, cleanup) B Assess Potential for Exposure (inhalation, dermal, ocular) A->B C Consult Safety Data Sheet (SDS) (or data for similar compounds) B->C D Select Appropriate Gloves (Nitrile, Neoprene, Butyl) C->D E Select Eye/Face Protection (Safety glasses, Goggles, Face shield) C->E F Select Body Protection (Lab coat, Apron, Coveralls) C->F G Select Respiratory Protection (N95, Air-purifying, Supplied-air) C->G H Don PPE Correctly G->H I Perform Laboratory Task in Designated Area (e.g., Fume Hood) H->I J Monitor for any signs of exposure I->J K Doff PPE Correctly to Avoid Contamination J->K L Dispose of Contaminated PPE in Designated Waste Container K->L M Wash Hands Thoroughly L->M N Decontaminate Work Surfaces M->N

Caption: PPE Selection and Use Workflow for 2-Amino-3-(methylamino)butanoic acid.

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is as crucial as wearing the correct PPE.

Handling and Operations
  • Preparation : Before beginning work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2] All necessary PPE should be inspected for integrity (e.g., no holes in gloves).

  • Ventilation : All manipulations of solid 2-Amino-3-(methylamino)butanoic acid and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

  • Containment : Use appropriate laboratory glassware and equipment to contain the chemical. When transporting the material outside of the fume hood, use sealed, secondary containers.

  • Personal Hygiene : Avoid all personal contact with the chemical.[3] Do not eat, drink, or smoke in the laboratory.[1] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan
  • Waste Segregation : All waste contaminated with 2-Amino-3-(methylamino)butanoic acid must be considered hazardous. Segregate waste into clearly labeled containers for:

    • Solid Waste : Unused chemical, contaminated gloves, weigh paper, and other disposable materials.

    • Liquid Waste : Solutions containing the compound. Do not pour down the drain.[1]

  • Container Management : Waste containers should be kept closed except when adding waste. Store waste containers in a designated, well-ventilated area away from incompatible materials.

  • Institutional Procedures : Follow your institution's specific guidelines for the collection and disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

  • Spill Cleanup : Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.

By adhering to these guidelines, researchers can confidently and safely handle 2-Amino-3-(methylamino)butanoic acid, ensuring both personal safety and the integrity of their research.

References

  • SAFETY DATA SHEETS. (n.d.). Sangon Biotech. [Link]

  • Laboratory Safety Guidelines. (n.d.). ETH Zurich. [Link]

  • Sample Considerations. (n.d.). Waters. [Link]

  • Experiment 729: Qualitative Testing of Amino Acids and Proteins. (2024, November 19). Chemistry LibreTexts. [Link]

  • (S)-2-Amino-3-(methylamino)propanoic acid hydrochloride. (2025, May 28). Carl ROTH. [Link]

  • Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET. (n.d.). Waters. [Link]

  • Sample Preparation. (n.d.). SickKids. [Link]

  • Personal Protective Equipment. (n.d.). Mabi. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council. [Link]

  • Safety Data Sheet: Butyric acid. (n.d.). Carl ROTH. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-(methylamino)butanoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-3-(methylamino)butanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.